Akt inhibitor VIII
Description
Structure
2D Structure
Properties
IUPAC Name |
3-[1-[[4-(6-phenyl-8H-imidazo[4,5-g]quinoxalin-7-yl)phenyl]methyl]piperidin-4-yl]-1H-benzimidazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H29N7O/c42-34-39-26-8-4-5-9-31(26)41(34)25-14-16-40(17-15-25)20-22-10-12-24(13-11-22)33-32(23-6-2-1-3-7-23)37-29-18-27-28(36-21-35-27)19-30(29)38-33/h1-13,18-19,21,25,38H,14-17,20H2,(H,39,42) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWCQHVUQEFDRIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C3=CC=CC=C3NC2=O)CC4=CC=C(C=C4)C5=C(N=C6C=C7C(=NC=N7)C=C6N5)C8=CC=CC=C8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H29N7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50436572 | |
| Record name | Akt inhibitor VIII | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50436572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
551.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
612847-09-3 | |
| Record name | Akt-I-1,2 compound | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0612847093 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Akt inhibitor VIII | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50436572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | A-6730 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YX4CPQ6V6X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
In-Depth Technical Guide to the Mechanism of Action of Akt Inhibitor VIII
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Akt inhibitor VIII, also known as AKTi-1/2, is a potent, selective, and cell-permeable quinoxaline compound that functions as a reversible, allosteric inhibitor of the serine/threonine kinase Akt (Protein Kinase B). It exhibits significant selectivity for Akt1 and Akt2 isoforms over Akt3. The primary mechanism of action involves binding to the pleckstrin homology (PH) domain of Akt, which stabilizes the protein in an inactive "PH-in" conformation. This allosteric inhibition prevents the conformational changes necessary for Akt's translocation to the plasma membrane and subsequent activation by upstream kinases. Consequently, this compound effectively blocks the phosphorylation of Akt and its downstream substrates, leading to the induction of apoptosis and inhibition of cell proliferation in various cancer cell lines. This technical guide provides a comprehensive overview of the inhibitor's mechanism, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways.
Core Mechanism of Action
This compound exerts its inhibitory effect through a sophisticated allosteric mechanism that locks the Akt kinase in a closed, inactive state. Here's a breakdown of the key steps:
-
Binding to the PH Domain: The inhibitor selectively binds to a pocket within the PH domain of Akt. This interaction is crucial for its inhibitory activity and is dependent on the presence of this domain.[1]
-
Stabilization of the "PH-in" Conformation: In its inactive state, Akt exists in a "PH-in" conformation where the PH domain interacts with the kinase domain, sterically hindering access to the active site. This compound stabilizes this inactive conformation, preventing the "PH-out" conformational change that is required for activation.
-
Prevention of Membrane Translocation and Activation: By locking Akt in its inactive state, the inhibitor prevents its translocation to the plasma membrane, a critical step for its activation by upstream kinases such as phosphoinositide-dependent kinase 1 (PDK1) and mTORC2.
-
Inhibition of Phosphorylation: As a result of the stabilized inactive conformation and lack of membrane localization, this compound prevents the phosphorylation of Akt at key residues (Threonine 308 and Serine 473), which are essential for its full activation.
-
Blockade of Downstream Signaling: The inhibition of Akt activation leads to a downstream blockade of the PI3K/Akt/mTOR signaling pathway. This disrupts numerous cellular processes regulated by Akt, including cell survival, proliferation, and glucose metabolism.
Quantitative Data
The inhibitory potency of this compound has been quantified against the three Akt isoforms, demonstrating its selectivity.
| Parameter | Akt1 | Akt2 | Akt3 | Reference |
| IC50 | 58 nM | 210 nM | 2119 nM (2.12 µM) | [1][2][3] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Signaling Pathways
The primary signaling pathway affected by this compound is the PI3K/Akt/mTOR pathway, a critical regulator of cell growth and survival.
Experimental Protocols
In Vitro Kinase Assay for IC50 Determination
This protocol is a representative method for determining the half-maximal inhibitory concentration (IC50) of this compound against Akt isoforms.
1. Materials:
-
Purified, full-length human Akt1, Akt2, and Akt3 enzymes.
-
GSK-3 fusion protein as a substrate.
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2).
-
[γ-33P]ATP.
-
This compound serially diluted in DMSO.
-
96-well plates.
-
Phosphocellulose paper.
-
Scintillation counter.
2. Procedure:
-
Prepare a reaction mixture containing the kinase buffer, the respective Akt isoenzyme, and the GSK-3 substrate in each well of a 96-well plate.
-
Add serial dilutions of this compound or DMSO (as a vehicle control) to the wells.
-
Initiate the kinase reaction by adding [γ-33P]ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively to remove unincorporated [γ-33P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.
Western Blot Analysis of Akt Phosphorylation
This protocol outlines the steps to assess the effect of this compound on the phosphorylation status of Akt and its downstream targets in cultured cells.
1. Materials:
-
Cell line of interest (e.g., a cancer cell line with an active PI3K/Akt pathway).
-
Cell culture medium and supplements.
-
This compound.
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer and apparatus.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-phospho-Akt (Thr308), anti-total-Akt, anti-phospho-GSK3β, anti-total-GSK3β).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) detection reagents.
-
Imaging system.
2. Procedure:
-
Seed cells in culture plates and allow them to adhere.
-
Treat the cells with various concentrations of this compound or DMSO for the desired time.
-
Lyse the cells with ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using ECL reagents and an imaging system.
-
Quantify the band intensities to determine the relative levels of phosphorylated and total proteins.
Cell Viability/Apoptosis Assay
This protocol describes a method to evaluate the effect of this compound on cell viability and apoptosis.
1. Materials:
-
Cancer cell lines.
-
96-well culture plates.
-
This compound.
-
Cell viability reagent (e.g., MTT, SRB, or CellTiter-Glo).
-
Apoptosis detection kit (e.g., Caspase-3/7 activity assay).
-
Plate reader (absorbance, fluorescence, or luminescence).
2. Procedure (Cell Viability - MTT Assay):
-
Seed cells in a 96-well plate at a suitable density.
-
After 24 hours, treat the cells with a range of concentrations of this compound.
-
Incubate for a specified period (e.g., 48-72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or acidic isopropanol).
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of viable cells relative to the vehicle-treated control.
3. Procedure (Apoptosis - Caspase-3/7 Activity Assay):
-
Follow steps 1-3 from the cell viability protocol.
-
After treatment, add the Caspase-Glo 3/7 reagent to each well.
-
Incubate at room temperature for 1-2 hours.
-
Measure the luminescence using a plate reader.
-
An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis.
Conclusion
This compound is a valuable research tool for dissecting the complexities of the PI3K/Akt/mTOR signaling pathway. Its well-defined allosteric mechanism of action, which involves the stabilization of an inactive conformation of Akt, provides a clear rationale for its potent and selective inhibitory effects. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the therapeutic potential of targeting the Akt pathway in various disease models, particularly in oncology. The use of such specific and well-characterized inhibitors is paramount for advancing our understanding of cellular signaling and for the development of next-generation targeted therapies.
References
The Discovery and Development of Akt Inhibitor VIII: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, development, and preclinical evaluation of Akt inhibitor VIII (also known as AKTi-1/2). As a potent and selective allosteric inhibitor of Akt1 and Akt2, this quinoxaline derivative has emerged as a valuable tool for interrogating the PI3K/Akt signaling pathway and as a potential therapeutic agent. This document details its mechanism of action, structure-activity relationships, a plausible synthetic route, and key preclinical findings. Detailed protocols for relevant in vitro assays are also provided to facilitate further research and development.
Introduction: The Akt Signaling Pathway and a Rationale for Inhibition
The serine/threonine kinase Akt, also known as protein kinase B (PKB), is a critical node in the phosphatidylinositol 3-kinase (PI3K) signaling pathway. This pathway is fundamental to regulating a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism. The Akt signaling cascade is initiated by the activation of receptor tyrosine kinases, which recruit and activate PI3K. PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting Akt to the plasma membrane via its pleckstrin homology (PH) domain. This translocation facilitates the phosphorylation of Akt at two key residues, threonine 308 (Thr308) by phosphoinositide-dependent kinase 1 (PDK1) and serine 473 (Ser473) by the mechanistic target of rapamycin complex 2 (mTORC2), leading to its full activation.
Activated Akt proceeds to phosphorylate a wide array of downstream substrates, thereby orchestrating various cellular responses. Dysregulation of the PI3K/Akt pathway is a hallmark of many human cancers, often driven by mutations in key components such as PIK3CA (encoding the p110α catalytic subunit of PI3K) or loss of the tumor suppressor PTEN, a phosphatase that antagonizes PI3K signaling by dephosphorylating PIP3. The central role of Akt in promoting cancer cell survival and proliferation has established it as a compelling target for cancer therapy.
Discovery and Development of this compound
This compound (CAS 612847-09-3) was identified through high-throughput screening of chemical libraries for compounds that could inhibit the activity of Akt kinases.[1] It belongs to a class of quinoxaline-based allosteric inhibitors. Unlike ATP-competitive inhibitors that target the highly conserved ATP-binding pocket of kinases, allosteric inhibitors bind to a distinct site on the enzyme, often leading to greater selectivity.
The development of this compound and related compounds has focused on optimizing their potency, selectivity, and pharmacokinetic properties. Preclinical studies have demonstrated its cell permeability and ability to inhibit Akt signaling in both cell-based assays and in vivo models.[2][3]
Mechanism of Action: Allosteric Inhibition
This compound functions as a potent and selective allosteric inhibitor of Akt1 and Akt2.[4] It binds to a hydrophobic pocket at the interface of the PH and kinase domains of Akt.[5] This binding event stabilizes the inactive, "PH-in" conformation of the kinase, where the PH domain sterically hinders the substrate from accessing the catalytic site. By locking Akt in this inactive state, the inhibitor prevents its activation and subsequent phosphorylation of downstream targets. This allosteric mechanism of action is dependent on the presence of the PH domain, as the inhibitor shows no activity against a truncated Akt lacking this domain.
Structure-Activity Relationship (SAR)
The structure-activity relationship for the quinoxaline class of Akt inhibitors has been explored to enhance potency and selectivity. Key structural features of this compound contribute to its activity:
-
Quinoxaline Core: The planar quinoxaline ring system is a critical scaffold for this class of inhibitors.
-
Phenyl Group at Position 6: The phenyl substituent on the imidazo[4,5-g]quinoxaline core is important for binding.
-
Benzimidazolone Moiety: This group, connected via a piperidinylmethylphenyl linker, plays a crucial role in the interaction with the allosteric binding pocket. Modifications to this part of the molecule can significantly impact potency and isoform selectivity.
-
Piperidine Linker: The piperidine ring provides a flexible linker, allowing the benzimidazolone to orient optimally within the binding site.
Plausible Synthesis of this compound
While a detailed, step-by-step synthesis protocol for this compound is not publicly available, a plausible synthetic route can be devised based on established synthetic methodologies for quinoxaline and benzimidazole derivatives. The proposed synthesis involves the construction of the key imidazo[4,5-g]quinoxaline core, followed by the coupling of the piperidinylmethylphenyl-benzimidazolone side chain.
Disclaimer: The following is a proposed synthetic route and has not been experimentally verified.
-
Step 1: Synthesis of the Imidazo[4,5-g]quinoxaline Core: This can be achieved through the condensation of a substituted diaminoquinoxaline with a phenylglyoxal derivative.
-
Step 2: Functionalization of the Quinoxaline Core: The core can be halogenated to introduce a reactive handle for subsequent coupling reactions.
-
Step 3: Synthesis of the Side Chain: The 1-(1-((4-bromophenyl)methyl)-4-piperidinyl)-1,3-dihydro-2H-benzimidazol-2-one side chain can be synthesized by reacting 1-(4-piperidinyl)-1,3-dihydro-2H-benzimidazol-2-one with 4-bromobenzyl bromide.
-
Step 4: Final Coupling: A palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, can be employed to link the functionalized quinoxaline core with the boronic acid or stannane derivative of the side chain to yield this compound.
Preclinical Data
In Vitro Activity
This compound has demonstrated potent and selective inhibition of Akt isoforms in various in vitro assays.
| Parameter | Akt1 | Akt2 | Akt3 | Reference |
| IC50 (in vitro kinase assay) | 58 nM | 210 nM | 2119 nM | [4] |
| IC50 (cell-based IPKA in C33A cells) | 305 nM | 2086 nM | - | [6] |
The inhibitor shows significantly higher potency for Akt1 and Akt2 over Akt3.[4] It has also been shown to be highly selective for Akt over a panel of other kinases.
Cellular Activity
This compound is cell-permeable and effectively inhibits Akt signaling in various cancer cell lines. It has been shown to:
-
Inhibit the phosphorylation of downstream Akt targets such as GSK3β and FOXO transcription factors.
-
Induce apoptosis in cancer cell lines, as evidenced by increased caspase-3 activity.[6]
-
Inhibit cell proliferation in various cancer cell lines including those derived from breast, colon, and ovarian cancers.[6]
In Vivo Efficacy
In vivo studies have demonstrated the anti-tumor efficacy of this compound. In a mouse model, intraperitoneal administration of Akti-1/2 at 50 mg/kg was shown to inhibit both basal and IGF-stimulated Akt1/2 phosphorylation in the lungs.[6] Preclinical studies with other allosteric Akt inhibitors have shown that they can slow tumor progression in xenograft models.[5][7]
Clinical Development
To date, there is no publicly available information indicating that this compound has entered clinical trials. The clinical development of Akt inhibitors has primarily focused on other allosteric inhibitors, such as MK-2206, and ATP-competitive inhibitors. These clinical trials have explored the safety and efficacy of Akt inhibition as a monotherapy and in combination with other anti-cancer agents across a range of tumor types.
Experimental Protocols
Akt Kinase Assay (In Vitro)
This protocol describes a general method for measuring the in vitro inhibitory activity of a compound against Akt kinase using a radiometric assay.
Materials:
-
Recombinant active Akt1, Akt2, or Akt3 enzyme
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)
-
Substrate peptide (e.g., Crosstide)
-
[γ-³²P]ATP
-
ATP solution
-
Test compound (this compound) dissolved in DMSO
-
96-well plates
-
Phosphocellulose paper
-
Scintillation counter and fluid
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well plate, add the kinase buffer.
-
Add the test compound dilutions to the wells. Include a DMSO-only control.
-
Add the Akt enzyme to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate peptide, ATP, and [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 20-30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the amount of ³²P incorporated into the substrate peptide using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This protocol describes a colorimetric assay to assess the effect of this compound on the viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for the desired treatment period (e.g., 48-72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value.
Visualizations
PI3K/Akt Signaling Pathway
Caption: The PI3K/Akt signaling pathway and the point of intervention by this compound.
Experimental Workflow for Inhibitor Evaluation
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Preclinical pharmacology, antitumor activity and development of pharmacodynamic markers for the novel, potent AKT inhibitor CCT128930 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Akt: a key transducer in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | Apoptosis | Akt | TargetMol [targetmol.com]
- 7. aacrjournals.org [aacrjournals.org]
An In-depth Technical Guide to the Allosteric Inhibition of Akt by Inhibitor VIII
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the allosteric inhibition of the serine/threonine kinase Akt (also known as Protein Kinase B or PKB) by Akt inhibitor VIII. It details the inhibitor's mechanism of action, presents key quantitative data, outlines relevant experimental protocols, and visualizes the complex biological processes involved.
The PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial intracellular cascade that governs a wide array of cellular functions, including cell growth, proliferation, survival, and metabolism.[1][2][3] Dysregulation of this pathway is a common occurrence in various human diseases, particularly cancer, which makes its components attractive targets for therapeutic intervention.[3][4]
Activation Cascade:
The pathway is typically initiated by the activation of receptor tyrosine kinases (RTKs) by extracellular signals such as growth factors and hormones.[5] This leads to the recruitment and activation of PI3K at the plasma membrane. Activated PI3K then phosphorylates phosphatidylinositol (3,4)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[1][5]
Akt, which resides in the cytoplasm in an inactive state, possesses a Pleckstrin Homology (PH) domain that binds with high affinity to PIP3.[2][5] This interaction recruits Akt to the plasma membrane, inducing a conformational change that makes it accessible to its upstream activating kinases.[4][6] Full activation of Akt requires a dual phosphorylation event:
-
Phosphorylation at Threonine 308 (Thr308) in the activation loop by phosphoinositide-dependent kinase 1 (PDK1).[4]
-
Phosphorylation at Serine 473 (Ser473) in the C-terminal hydrophobic motif by the mammalian target of rapamycin complex 2 (mTORC2).[4]
Once fully activated, Akt translocates to the cytoplasm and nucleus, where it phosphorylates a multitude of downstream substrates, thereby regulating their activity and orchestrating various cellular responses.[2][4]
This compound: An Allosteric Modulator
This compound (also known as AKTi-1/2) is a cell-permeable quinoxaline compound that functions as a potent and selective allosteric inhibitor of Akt.[7][8] Unlike ATP-competitive inhibitors that target the highly conserved kinase active site, allosteric inhibitors bind to a distinct, less conserved pocket on the enzyme.[9][10] This property can lead to greater selectivity among kinase family members.
This compound exhibits isoform selectivity, with higher potency towards Akt1 and Akt2 over Akt3.[8][11][12] This selectivity is attributed to differences in the amino acid residues within the allosteric binding pocket among the three isoforms.[13]
Mechanism of Allosteric Inhibition
The key to understanding the action of this compound lies in the conformational dynamics of Akt. In its inactive state, Akt exists in an equilibrium between a "PH-in" and a "PH-out" conformation.[14]
-
"PH-in" (Autoinhibited State): The PH domain folds back and interacts with the kinase domain, sterically hindering the ATP-binding site and preventing the phosphorylation of the activation loop (Thr308) by PDK1.[7][15] This is the inactive, autoinhibited conformation.
-
"PH-out" (Active State): Upon binding to PIP3 at the cell membrane, the PH domain is released from the kinase domain, exposing the activation loop for phosphorylation and subsequent kinase activation.[15]
This compound functions by binding to a hydrophobic pocket located at the interface between the PH and kinase domains.[14][16] This binding event stabilizes and "locks" Akt in the inactive "PH-in" conformation.[15][16] The consequences of this stabilization are twofold:
-
Prevention of Membrane Translocation: By locking the PH domain, the inhibitor prevents its interaction with PIP3 at the plasma membrane, thus halting the activation cascade at a very early stage.[15][17]
-
Inhibition of Phosphorylation: The stabilized "PH-in" conformation directly blocks the necessary phosphorylation events by PDK1 and mTORC2, thus preventing Akt activation.[9]
This mechanism is fundamentally different from that of ATP-competitive inhibitors, which bind to the active "PH-out" conformation at the catalytic site and can paradoxically lead to hyperphosphorylation of Akt due to the disruption of negative feedback loops.[9][15]
Quantitative Data
The potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
| Parameter | Akt1 | Akt2 | Akt3 | Reference(s) |
| IC₅₀ (in vitro kinase assay) | 58 nM | 210 nM | 2119 nM (2.12 µM) | [8][12] |
| IC₅₀ (cell-based IPKA assay) | 305 nM | 2086 nM (2.09 µM) | - | [11] |
As shown in the table, this compound is approximately 36-fold more selective for Akt1 over Akt3.[11]
Experimental Protocols
Evaluating the efficacy and mechanism of an Akt inhibitor involves a series of biochemical and cell-based assays.
A. In Vitro Kinase Assay
-
Objective: To determine the direct inhibitory effect of the compound on the kinase activity of purified Akt isoforms.
-
Methodology:
-
Reaction Setup: Recombinant, active Akt1, Akt2, or Akt3 enzyme is incubated in a reaction buffer containing a specific peptide substrate and ATP.
-
Inhibitor Addition: A dose-response curve of this compound is added to the reactions.
-
Kinase Reaction: The reaction is initiated and allowed to proceed for a defined period (e.g., 30 minutes at 30°C).
-
Detection: The amount of phosphorylated substrate is quantified. This is often done using methods like:
-
Radiometric Assay: Using ³²P-labeled ATP and measuring the incorporation of the radiolabel into the substrate.
-
Fluorescence-Based Assay: Using a modified peptide substrate that emits a fluorescent signal upon phosphorylation.[6]
-
-
Data Analysis: The percentage of inhibition is calculated relative to a vehicle control (e.g., DMSO), and IC₅₀ values are determined by fitting the data to a dose-response curve.
-
B. Immunoblotting (Western Blotting)
-
Objective: To assess the effect of the inhibitor on the Akt signaling pathway within a cellular context.
-
Methodology:
-
Cell Culture and Treatment: Cancer cell lines with an active Akt pathway are cultured and treated with varying concentrations of this compound for a specified time.
-
Protein Extraction: Cells are lysed to extract total cellular proteins. Protein concentration is determined using an assay like the BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Antibody Incubation: The membrane is incubated with primary antibodies specific for the proteins of interest. Key targets include:
-
Phospho-Akt (Ser473)
-
Phospho-Akt (Thr308)
-
Total Akt
-
Phosphorylated downstream targets (e.g., p-PRAS40, p-GSK3β)
-
Loading control (e.g., β-Actin or GAPDH)
-
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (like HRP) or a fluorophore. The signal is detected using chemiluminescence or fluorescence imaging.[18]
-
Analysis: Band intensities are quantified to determine the change in protein phosphorylation levels upon inhibitor treatment.
-
C. Cell Viability and Apoptosis Assays
-
Objective: To measure the functional consequences of Akt inhibition on cell survival and proliferation.
-
Methodology:
-
Cell Plating and Treatment: Cells are seeded in multi-well plates and treated with a range of inhibitor concentrations.
-
Incubation: Cells are incubated for an extended period (e.g., 48-72 hours).
-
Viability Measurement:
-
MTS/MTT Assay: Measures the metabolic activity of viable cells.
-
CellTiter-Glo® Luminescent Assay: Quantifies ATP, an indicator of viable cells.
-
-
Apoptosis Measurement:
-
Caspase-Glo® Assay: Measures the activity of caspases (e.g., caspase-3/7), which are key executioners of apoptosis.[11]
-
Annexin V Staining: Detects the externalization of phosphatidylserine, an early marker of apoptosis, often analyzed by flow cytometry.
-
-
Data Analysis: The results are used to determine the inhibitor's effect on cell growth inhibition (GI₅₀) or its ability to induce cell death.
-
References
- 1. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 2. bosterbio.com [bosterbio.com]
- 3. cusabio.com [cusabio.com]
- 4. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 5. Akt Pathway | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. assayquant.com [assayquant.com]
- 7. stemcell.com [stemcell.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. An allosteric Akt inhibitor effectively blocks Akt signaling and tumor growth with only transient effects on glucose and insulin levels in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemical, Target, and Bioactive Properties of Allosteric Modulation | PLOS Computational Biology [journals.plos.org]
- 11. This compound | Apoptosis | Akt | TargetMol [targetmol.com]
- 12. caymanchem.com [caymanchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Crystal Structure of Human AKT1 with an Allosteric Inhibitor Reveals a New Mode of Kinase Inhibition | PLOS One [journals.plos.org]
- 15. Inhibitors in AKTion: ATP-competitive vs allosteric - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Allosteric modulation of Ras and the PI3K/AKT/mTOR pathway: emerging therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.plos.org [journals.plos.org]
- 18. pubcompare.ai [pubcompare.ai]
Akt Inhibitor VIII: A Comprehensive Isoform Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the isoform selectivity profile of Akt inhibitor VIII (also known as AKTi-1/2). This cell-permeable, allosteric inhibitor targets the three isoforms of the serine/threonine kinase Akt (Akt1, Akt2, and Akt3), which are crucial nodes in the PI3K/Akt signaling pathway involved in cell survival, growth, proliferation, and metabolism. Understanding the differential inhibitory activity of this compound against each isoform is critical for its application in research and potential therapeutic development.
Quantitative Selectivity Profile
This compound exhibits a distinct selectivity profile, with a clear preference for Akt1 over the other isoforms. The inhibitory potency is most pronounced against Akt1, followed by Akt2, and significantly lower for Akt3. This differential activity is summarized by the half-maximal inhibitory concentration (IC50) values presented below.
| Target Isoform | IC50 (nM) |
| Akt1 | 58 |
| Akt2 | 210 |
| Akt3 | 2119 - 2200 |
Note: The IC50 values are derived from in vitro kinase assays and represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[1][2][3][4][5][6][7]
Mechanism of Action
This compound is an allosteric inhibitor, meaning it binds to a site on the enzyme distinct from the ATP-binding pocket.[2][4] Its mechanism is dependent on the pleckstrin homology (PH) domain of the Akt kinase.[5][6] This mode of action contributes to its selectivity over other kinases.[1]
Signaling Pathway Context
The PI3K/Akt pathway is a critical intracellular signaling cascade. Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3. Akt is then recruited to the plasma membrane via its PH domain, where it is activated by PDK1 and mTORC2. Activated Akt proceeds to phosphorylate a multitude of downstream targets, regulating key cellular processes. This compound intervenes by binding to Akt, preventing its proper activation and subsequent downstream signaling.
References
- 1. stemcell.com [stemcell.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Apoptosis | Akt | TargetMol [targetmol.com]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound, Isozyme-Selective, Akti-1/2 [sigmaaldrich.com]
- 6. Novel Inhibitors of AKT: Assessment of a Different Approach Targeting the Pleckstrin Homology Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
An In-depth Technical Guide to Akt Inhibitor VIII in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The serine/threonine kinase Akt, also known as Protein Kinase B (PKB), is a pivotal node in intracellular signaling pathways that govern cell survival, proliferation, growth, and metabolism.[1] The PI3K/Akt/mTOR pathway is one of the most frequently dysregulated signaling cascades in human cancers, making Akt a highly attractive target for therapeutic intervention.[2][3] Hyperactivation of Akt, often driven by mutations in PI3K or loss of the tumor suppressor PTEN, promotes tumorigenesis and resistance to conventional cancer therapies.[4][5]
Akt inhibitor VIII, also known as AKTi-1/2, is a potent and selective, cell-permeable, allosteric inhibitor of Akt kinases.[6][7] Its unique mechanism of action and isoform selectivity have made it a valuable tool in cancer research to dissect the roles of Akt signaling and to evaluate the potential of Akt inhibition as a therapeutic strategy. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data from various studies, detailed experimental protocols, and visualizations of key pathways and workflows.
Mechanism of Action of this compound
This compound is an allosteric inhibitor that selectively targets the inactive conformation of Akt.[3][4] Unlike ATP-competitive inhibitors that bind to the active site of the kinase, this compound binds to a pocket formed at the interface of the pleckstrin homology (PH) domain and the kinase domain.[2][4] This interaction locks Akt in a closed, inactive conformation, which prevents its translocation to the plasma membrane and subsequent activation by phosphorylation at Threonine 308 and Serine 473.[4] The crystal structure of Akt1 in complex with inhibitor VIII has revealed the detailed molecular interactions responsible for this allosteric inhibition.[2][4]
Quantitative Data: Inhibitory Activity of this compound
The inhibitory potency of this compound has been characterized against the three Akt isoforms and in various cancer cell lines.
| Target | IC50 (nM) | Assay Type | Reference |
| Akt1 | 58 | In vitro kinase assay | [8][9] |
| Akt2 | 210 | In vitro kinase assay | [8][9] |
| Akt3 | 2119 | In vitro kinase assay | [8][9] |
Table 1: In vitro inhibitory activity of this compound against Akt isoforms.
| Cell Line | Cancer Type | IC50 (µM) | Assay Type | Reference |
| 184B5 | Breast (non-tumorigenic) | 25.76 | SRB assay | [8] |
| A549 | Lung Cancer | Not specified | MTS assay | [5] |
| Hep 3B2 | Liver Cancer | Not specified | Not specified | [8] |
| HL-60 | Leukemia | Not specified | Not specified | [8] |
| Huh-7 | Liver Cancer | Not specified | Not specified | [8] |
| Jurkat | Leukemia | Not specified | Not specified | [8] |
| K562 | Leukemia | Not specified | Not specified | [8] |
| MCF7 | Breast Cancer | Not specified | Not specified | [8] |
| MDA-MB-231 | Breast Cancer | Not specified | Not specified | [8] |
| MDA-MB-468 | Breast Cancer | Not specified | Not specified | [8] |
| MMB | Mesothelioma | Not specified | MTS assay | [5] |
| MSTO-211H | Mesothelioma | Not specified | MTS assay | [5] |
| NCI-H358 | Lung Cancer | Not specified | MTS assay | [5] |
| NCI-H2452 | Mesothelioma | Not specified | MTS assay | [5] |
| NCI-H2052 | Mesothelioma | Not specified | MTS assay | [5] |
| PBMC | Peripheral Blood Mononuclear Cells | Not specified | Not specified | [8] |
| REN | Mesothelioma | Not specified | MTS assay | [5] |
| U-937 | Lymphoma | Not specified | Not specified | [8] |
Table 2: Cytotoxicity of this compound in various human cell lines. Note: Specific IC50 values from the MTS assays in the mesothelioma and lung cancer cell lines were reported in the source but are presented here as "Not specified" as the exact numerical values were not provided in the abstract.[5] The Genomics of Drug Sensitivity in Cancer database also provides extensive IC50 data for this compound across a wide range of cancer cell lines.[10][11]
Experimental Protocols
Western Blot Analysis of Akt Signaling
This protocol describes the use of Western blotting to assess the effect of this compound on the phosphorylation of Akt and its downstream targets.
a. Cell Lysis:
-
Culture cancer cells to 70-80% confluency.
-
Treat cells with desired concentrations of this compound or vehicle control (e.g., DMSO) for a specified time (e.g., 2, 6, 24 hours).
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate in a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
Determine protein concentration using a BCA assay.
b. Electrophoresis and Blotting:
-
Denature 20-40 µg of protein lysate by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Phospho-Akt (Ser473)
-
Phospho-Akt (Thr308)
-
Total Akt
-
Phospho-GSK3β (Ser9)
-
Total GSK3β
-
Phospho-PRAS40 (Thr246)
-
Total PRAS40
-
Cleaved Caspase-3
-
PARP
-
β-actin (as a loading control)
-
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.[12][13]
Cell Viability (MTT) Assay
This protocol outlines the procedure for determining the effect of this compound on cancer cell viability using the MTT assay.[14][15][16][17]
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) or vehicle control.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.[14][15][16][17]
Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining
This protocol describes the detection of apoptosis induced by this compound using Annexin V and PI staining followed by flow cytometry.[18][19][20][21]
-
Seed cells in a 6-well plate and treat with desired concentrations of this compound or vehicle control for a specified time (e.g., 24 or 48 hours).
-
Harvest both adherent and floating cells and wash them with ice-cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).[18][19][20][21]
Cell Cycle Analysis
This protocol details the analysis of cell cycle distribution in response to this compound treatment using propidium iodide staining and flow cytometry.
-
Seed cells and treat with this compound as described for the apoptosis assay.
-
Harvest the cells and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol while vortexing and store at -20°C overnight.
-
Wash the fixed cells with PBS and resuspend in PBS containing RNase A (100 µg/mL).
-
Incubate for 30 minutes at 37°C.
-
Add propidium iodide (50 µg/mL) and incubate for 15 minutes in the dark.
-
Analyze the DNA content of the cells by flow cytometry.
-
Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: PI3K/Akt signaling pathway and the point of inhibition by this compound.
Caption: A typical experimental workflow for evaluating this compound in cancer cells.
References
- 1. stemcell.com [stemcell.com]
- 2. researchgate.net [researchgate.net]
- 3. A systematic molecular and pharmacologic evaluation of AKT inhibitors reveals new insight into their biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal Structure of Human AKT1 with an Allosteric Inhibitor Reveals a New Mode of Kinase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Genetic alterations in the PI3K/AKT pathway and baseline AKT activity define AKT inhibitor sensitivity in breast cancer patient-derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. caymanchem.com [caymanchem.com]
- 10. Drug: this compound - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 11. Drug: this compound - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 12. Pharmacologic inhibition of Akt in combination with chemotherapeutic agents effectively induces apoptosis in ovarian and endometrial cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ccrod.cancer.gov [ccrod.cancer.gov]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. texaschildrens.org [texaschildrens.org]
- 16. researchgate.net [researchgate.net]
- 17. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 18. kumc.edu [kumc.edu]
- 19. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 20. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 21. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Akt Inhibitor VIII: Applications in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Akt inhibitor VIII (also known as AKTi-1/2), a critical tool for investigating the multifaceted roles of the Akt signaling pathway in the central nervous system. The document details the inhibitor's mechanism of action, summarizes key quantitative data, presents detailed experimental protocols, and illustrates relevant biological pathways and workflows.
The PI3K/Akt Signaling Pathway in Neuronal Function
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central signaling cascade crucial for regulating a wide array of cellular processes in neurons.[1][2] Activated by growth factors, cytokines, and other extracellular signals, this pathway is fundamental to:
-
Neuronal Survival and Apoptosis: The pathway promotes cell survival by inhibiting pro-apoptotic proteins.[1][2]
-
Cell Growth and Proliferation: It is essential for neuronal development, differentiation, and maturation.[1][3]
-
Synaptic Plasticity and Memory: The Akt/mTOR branch of the pathway is vital for the protein synthesis required for long-lasting forms of synaptic plasticity, such as late-phase long-term potentiation (L-LTP), which underlies learning and memory.[3][4][5]
-
Metabolism: In the brain, this pathway contributes to glucose uptake and energy balance.[3]
Dysregulation of the PI3K/Akt pathway is implicated in numerous neurological and neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, ischemic stroke, and traumatic brain injury, making it a significant target for therapeutic research.[1][2][6][7][8]
This compound: A Selective Allosteric Inhibitor
This compound (AKTi-1/2) is a cell-permeable quinoxaline compound that functions as a potent, selective, and reversible allosteric inhibitor of Akt activity.[9][10][11] Unlike ATP-competitive inhibitors, it does not bind to the kinase's active site. This allosteric mechanism provides a high degree of selectivity for Akt over other kinases.[10][11]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this compound and its application in various neuroscience-focused experimental models.
| Inhibitor Name | Target(s) | IC50 Values (in vitro) | Experimental Model | Concentration/Dosage | Key Neuroscience-Related Finding | Reference(s) |
| This compound (AKTi-1/2) | Akt1, Akt2, Akt3 | Akt1: 58 nMAkt2: 210 nMAkt3: 2119 nM (2.2 µM) | HT22 Hippocampal Neuronal Cells | Pretreatment (>50% inhibition) | Inhibited necroptosis (programmed necrosis) and mitochondrial reactive oxygen species production induced by TNFα/zVAD. | [12] |
| This compound | Akt | Not specified | Mouse Model of Controlled Cortical Impact (CCI) | 12.5 µmol/L (Intracerebroventricular) | In combination with rapamycin, reduced acute cell death in hippocampal CA1/CA3 regions and improved long-term cognitive deficits. | [13] |
| This compound | Akt | Not specified | Mouse Model of Closed Head Injury (CHI) | 12.5 µmol/L (Intracerebroventricular) | Reduced phosphorylation of downstream targets FOXO1 and S6RP. Co-administration with Nec-1 abrogated Nec-1's beneficial cognitive effects. | [14] |
| Triciribine (Akt Inhibitor) | Akt | Not specified | Primary Hippocampal Neurons | Not specified | Altered the distribution of βIV spectrin at the axon initial segment (AIS) and increased neuronal excitability. | [15] |
Signaling Pathways and Experimental Workflows
PI3K/Akt Signaling Pathway in Neurons
The diagram below illustrates the core components of the PI3K/Akt signaling pathway and its key downstream effectors in neurons. This compound acts by allosterically inhibiting the Akt kinase, thereby blocking the transduction of signals to its various substrates.
Logical Flow of Akt Inhibition in Neuronal Necroptosis
Studies have implicated the Akt/mTOR pathway in a form of programmed necrosis known as necroptosis. In neuronal cell lines, inducing necroptosis leads to the activation of Akt. Using this compound has been shown to block this pathway and reduce cell death.[12]
General Experimental Workflow for In Vivo TBI Studies
This compound is frequently used in animal models of traumatic brain injury (TBI) to dissect the role of Akt signaling in secondary injury mechanisms and recovery. The following diagram outlines a typical experimental workflow.
Detailed Experimental Protocols
The following protocols are generalized from methodologies reported in the literature for key neuroscience applications of this compound.
In Vitro Model of Neuronal Necroptosis
This protocol is adapted from studies using the HT22 hippocampal neuronal cell line to investigate the role of Akt in programmed necrosis.[12]
-
Cell Culture:
-
Maintain HT22 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
-
Inhibitor Pretreatment:
-
Prepare a stock solution of this compound in DMSO.
-
One hour prior to inducing necroptosis, replace the cell culture medium with fresh medium containing the desired final concentration of this compound (e.g., 1-10 µM) or vehicle control (DMSO).
-
-
Induction of Necroptosis:
-
To the inhibitor- or vehicle-pretreated cells, add Tumor Necrosis Factor-alpha (TNFα) and the pan-caspase inhibitor N-benzyloxycarbonyl-Val-Ala-Asp-fluoromethylketone (zVAD-FMK).
-
Incubate for the desired time period (e.g., 4-6 hours).
-
-
Assessment of Cell Death and Signaling:
-
Cell Viability: Measure cell viability using an MTT assay or by quantifying lactate dehydrogenase (LDH) release into the culture medium.
-
Western Blotting: Lyse cells and perform SDS-PAGE and Western blotting to analyze the phosphorylation status of Akt (p-Akt Ser473), and its downstream targets like GSK3β and S6 ribosomal protein.
-
ROS Measurement: Use a fluorescent probe like MitoSOX Red to measure mitochondrial reactive oxygen species (ROS) production via flow cytometry or fluorescence microscopy.
-
In Vivo Model of Traumatic Brain Injury (TBI)
This protocol describes the use of this compound in a mouse model of controlled cortical impact (CCI), a common method for studying TBI.[13][14]
-
Animal Model:
-
Use adult (8-12 weeks old) male C57/BL6 mice, housed under standard conditions. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
-
Inhibitor Preparation and Administration:
-
Dissolve this compound in a vehicle solution (e.g., a mixture of DMSO, polyethylene glycol, and saline).
-
Anesthetize the mouse and place it in a stereotaxic frame.
-
Perform a craniotomy over the desired cortical region.
-
Immediately before inducing the injury, perform an intracerebroventricular (ICV) injection of this compound (e.g., 4 μL of a 12.5 µmol/L solution) or vehicle into the lateral ventricle.
-
-
Controlled Cortical Impact (CCI) Procedure:
-
Using a pneumatic impactor device, deliver a controlled impact to the exposed dura mater at a defined velocity and depth.
-
After the impact, suture the scalp and allow the animal to recover.
-
-
Post-Injury Analysis:
-
Biochemical Analysis: At a predetermined time point (e.g., 4 hours post-CCI), euthanize the mice, dissect the ipsilateral hippocampus and cortex, and process the tissue for Western blot analysis of p-Akt and other downstream targets.
-
Histological Analysis: For cell death analysis, administer propidium iodide (PI) in vivo. Perfuse the animal, section the brain, and use fluorescence microscopy to count PI-positive (necrotic) cells in specific brain regions like the hippocampus.
-
Behavioral Testing: At later time points (e.g., 1-2 weeks post-CCI), assess cognitive function using the Morris Water Maze to measure spatial learning and memory.
-
Ex Vivo Hippocampal Slice Electrophysiology
This protocol outlines how to test the effect of an Akt inhibitor on synaptic plasticity in acute brain slices.[4][5]
-
Slice Preparation:
-
Anesthetize and decapitate a mouse.
-
Rapidly remove the brain and place it in ice-cold, oxygenated (95% O₂/5% CO₂) artificial cerebrospinal fluid (aCSF).
-
Cut transverse hippocampal slices (e.g., 300-400 µm thick) using a vibratome.
-
Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.
-
-
Electrophysiological Recording:
-
Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
-
Inhibitor Application:
-
After establishing a stable baseline fEPSP recording for at least 20 minutes, switch to aCSF containing the Akt inhibitor (e.g., 30 µM MK2206, another potent Akt inhibitor) or vehicle.
-
Perfuse the slice with the inhibitor for a set period before and during the induction of plasticity.
-
-
Induction and Measurement of Synaptic Plasticity:
-
Late-Phase Long-Term Potentiation (L-LTP): Induce L-LTP using multiple trains of high-frequency stimulation (HFS).
-
Metabotropic Glutamate Receptor-Dependent Long-Term Depression (mGluR-LTD): Induce mGluR-LTD by bath application of the Group 1 mGluR agonist DHPG.
-
Continue recording fEPSPs for 1-3 hours post-induction to measure the magnitude and stability of the synaptic changes. Compare the results between inhibitor-treated and control slices.
-
Conclusion
This compound is an invaluable pharmacological tool for neuroscience research. Its selectivity and cell permeability allow for the precise dissection of the Akt signaling pathway's role in a variety of physiological and pathological contexts, from the molecular underpinnings of synaptic plasticity to the cellular response to acute brain injury and chronic neurodegeneration. The protocols and data presented in this guide offer a framework for researchers to design and execute rigorous experiments aimed at further elucidating the complex functions of Akt in the nervous system and exploring the therapeutic potential of modulating this critical pathway.
References
- 1. Editorial: Regulation of PI3K/Akt signaling pathway: A feasible approach for natural neuroprotective agents to treat various neuron injury-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PI3K/AKT Signal Pathway: A Target of Natural Products in the Prevention and Treatment of Alzheimer’s Disease and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PI3K Signaling in Neurons: A Central Node for the Control of Multiple Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AKT isoforms have distinct hippocampal expression and roles in synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AKT isoforms have distinct hippocampal expression and roles in synaptic plasticity | eLife [elifesciences.org]
- 6. mdpi.com [mdpi.com]
- 7. Roles of the PI3K/AKT/mTOR signalling pathways in neurodegenerative diseases and tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. medchemexpress.com [medchemexpress.com]
- 10. stemcell.com [stemcell.com]
- 11. caymanchem.com [caymanchem.com]
- 12. Akt and mTOR mediate programmed necrosis in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Combination therapy targeting Akt and mammalian target of rapamycin improves functional outcome after controlled cortical impact in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Role of Akt and mammalian target of rapamycin in functional outcome after concussive brain injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Inhibition of AKT Signaling Alters βIV Spectrin Distribution at the AIS and Increases Neuronal Excitability [frontiersin.org]
Umfassender technischer Leitfaden zu Akt-Inhibitor VIII (AKTi-1/2)
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Dieser technische Leitfaden bietet eine detaillierte Übersicht über den Akt-Inhibitor VIII (AKTi-1/2), einen wichtigen niedermolekularen Inhibitor, der auf den zentralen Signalweg von PI3K/Akt abzielt. Dieses Dokument behandelt die grundlegenden chemischen Eigenschaften, den Wirkmechanismus, quantitative Daten zur Wirksamkeit und detaillierte experimentelle Protokolle, um Forscher bei der Konzeption und Durchführung ihrer Studien zu unterstützen.
Grundlegende Informationen
Akt-Inhibitor VIII, auch bekannt als AKTi-1/2, ist eine zellgängige und reversible Chinoxalin-Verbindung, die als potenter und selektiver allosterischer Inhibitor der Akt-Kinase-Familie identifiziert wurde.[1][2] Seine Entwicklung basierte auf der Identifizierung von 2,3-Diphenylchinoxalinen durch Hochdurchsatz-Screening.
Chemische Eigenschaften
AKTi-1/2 ist ein blassgelber Feststoff mit den folgenden chemischen Eigenschaften:[3]
| Eigenschaft | Wert |
| Molekülformel | C₃₄H₂₉N₇O[4] |
| Molekulargewicht | 551.64 g/mol [3] |
| CAS-Nummer | 612847-09-3[3] |
| Löslichkeit | Löslich in DMSO (bis zu 20 mM bei leichtem Erwärmen)[3] |
| Lagerung | Bei -20°C lagern |
Wirkmechanismus
AKTi-1/2 ist ein allosterischer Inhibitor, der an eine Stelle zwischen der Pleckstrin-Homologie (PH)-Domäne und der Kinasedomäne von Akt bindet.[5] Diese Bindung stabilisiert Akt in einer inaktiven Konformation, was die Translokation des Proteins zur Zellmembran und die anschließende Phosphorylierung und Aktivierung durch Upstream-Kinasen wie PDK1 und mTORC2 verhindert.[6][7] Im Gegensatz zu ATP-kompetitiven Inhibitoren konkurriert AKTi-1/2 nicht mit ATP um die Bindungsstelle.[5] Der Wirkmechanismus ist abhängig von der PH-Domäne; der Inhibitor zeigt keine Wirkung gegen Akt-Varianten, denen diese Domäne fehlt.[2]
Quantitative Daten zur Wirksamkeit
Die Wirksamkeit von AKTi-1/2 wurde in verschiedenen in-vitro- und zellbasierten Assays quantifiziert. Die Hemmung wird typischerweise als IC50-Wert angegeben, der die Konzentration des Inhibitors darstellt, die erforderlich ist, um die Enzymaktivität oder das Zellwachstum um 50 % zu reduzieren.
Hemmung von Akt-Isoformen (In-vitro-Kinase-Assays)
AKTi-1/2 zeigt eine deutliche Selektivität für Akt1 und Akt2 gegenüber Akt3.
| Ziel | IC50-Wert | Selektivität |
| Akt1 | 58 nM[1][8] | ca. 36-fach selektiver für Akt1 gegenüber Akt3[8] |
| Akt2 | 210 nM[1][8] | |
| Akt3 | 2119 nM (2.12 µM)[1] |
Zellbasierte Wirksamkeit (IC50-Werte)
Die zytotoxische und antiproliferative Aktivität von AKTi-1/2 wurde in einer Reihe von menschlichen Krebszelllinien nachgewiesen.
| Zelllinie | Krebstyp | IC50-Wert |
| C33A (IPKA-Assay) | Gebärmutterhalskrebs | 305 nM (für Akt1), 2086 nM (für Akt2)[8] |
| HCC827 | Lungenkrebs | 4.7 µM[8] |
| NCI-H522 | Lungenkrebs | 7.25 µM[8] |
| PC-9 | Lungenkrebs | 9.5 µM[8] |
Signalwege und logische Beziehungen
Der PI3K/Akt-Signalweg und die Hemmung durch AKTi-1/2
Der PI3K/Akt-Signalweg ist ein zentraler Regulator für Zellüberleben, Wachstum, Proliferation und Stoffwechsel.[6][7][9][10][11] Die Aktivierung erfolgt typischerweise durch Wachstumsfaktoren, die an Rezeptor-Tyrosinkinasen (RTKs) binden, was zur Aktivierung von PI3K führt. PI3K phosphoryliert PIP2 zu PIP3, welches als Andockstelle für Proteine mit PH-Domänen, einschließlich Akt und PDK1, dient.[6][9] An der Membran wird Akt durch PDK1 an Threonin 308 und durch mTORC2 an Serin 473 phosphoryliert, was zu seiner vollständigen Aktivierung führt.[9] Das aktivierte Akt phosphoryliert eine Vielzahl von nachgeschalteten Substraten, um seine zellulären Funktionen auszuüben.[6]
Experimentelle Protokolle
Die folgenden Protokolle sind repräsentative Methoden zur Untersuchung der Wirkung von AKTi-1/2. Spezifische Parameter sollten für das jeweilige experimentelle System optimiert werden.
Western-Blot-Analyse der Akt-Phosphorylierung
Dieses Protokoll beschreibt die Detektion der Phosphorylierung von Akt und seinen nachgeschalteten Zielen nach Behandlung mit AKTi-1/2.
Methodik:
-
Zellkultur und Behandlung: Kultivieren Sie die gewünschten Zellen (z. B. BT-474, LNCaP) bis zu einer Konfluenz von 70-80 %. Behandeln Sie die Zellen mit verschiedenen Konzentrationen von AKTi-1/2 (z. B. 0.1 - 10 µM) oder einem Vehikel (DMSO) für einen definierten Zeitraum (z. B. 3, 8 oder 24 Stunden).
-
Zelllyse: Waschen Sie die Zellen mit eiskaltem PBS und lysieren Sie sie in einem geeigneten Lysepuffer (z. B. RIPA-Puffer), der mit Protease- und Phosphatase-Inhibitoren (z. B. Leupeptin, Aprotinin, Natriumorthovanadat, Natriumfluorid) ergänzt ist.
-
Proteinkonzentrationsbestimmung: Bestimmen Sie die Proteinkonzentration der Lysate mit einem BCA-Protein-Assay-Kit.
-
SDS-PAGE: Mischen Sie gleiche Proteinmengen (z. B. 20-30 µg) mit 4x Laemmli-Probenpuffer, denaturieren Sie die Proben bei 95°C für 5 Minuten und trennen Sie die Proteine mittels SDS-Polyacrylamid-Gelelektrophorese.
-
Proteintransfer: Übertragen Sie die aufgetrennten Proteine auf eine PVDF-Membran.
-
Blockierung: Blockieren Sie die Membran für 1 Stunde bei Raumtemperatur in einer Blockierlösung (z. B. 5 % BSA in TBST), um unspezifische Antikörperbindungen zu verhindern.
-
Primärantikörper-Inkubation: Inkubieren Sie die Membran über Nacht bei 4°C mit den entsprechenden Primärantikörpern (z. B. Anti-p-Akt (Ser473), Anti-p-Akt (Thr308), Anti-Akt (total), Anti-p-GSK3β), die in Blockierpuffer verdünnt sind.
-
Sekundärantikörper-Inkubation: Waschen Sie die Membran dreimal für je 10 Minuten mit TBST und inkubieren Sie sie dann für 1 Stunde bei Raumtemperatur mit einem geeigneten HRP-gekoppelten Sekundärantikörper (z. B. Anti-Kaninchen-IgG-HRP).
-
Detektion: Waschen Sie die Membran erneut und detektieren Sie die Proteine mit einem Chemilumineszenz (ECL)-Substrat.
-
Analyse: Bilden Sie die Chemilumineszenz-Signale ab und quantifizieren Sie die Bandenintensitäten. Normalisieren Sie die phosphorylierten Proteinsignale auf die Gesamtproteinsignale.
In-vitro-Kinase-Assay zur Bestimmung der IC50
Dieses Protokoll beschreibt eine Methode zur Bestimmung der IC50-Werte von AKTi-1/2 gegen gereinigte Akt-Isoformen unter Verwendung eines nicht-radioaktiven, ELISA-basierten Assays.
Methodik:
-
Vorbereitung der Reagenzien: Bereiten Sie Verdünnungsreihen von AKTi-1/2 in Kinase-Assay-Puffer vor. Bereiten Sie Lösungen von gereinigtem, aktivem Akt-Enzym, einem spezifischen Substratpeptid (z. B. ein GSK-3-abgeleitetes Peptid) und ATP vor.
-
Vorbereitung der Assay-Platte: Beschichten Sie eine Mikrotiterplatte mit dem Substratpeptid. Waschen Sie die Wells, um ungebundenes Peptid zu entfernen.
-
Start der Kinase-Reaktion: Geben Sie in die Wells nacheinander:
-
Die AKTi-1/2-Verdünnungen (oder Vehikel als Kontrolle).
-
Das gereinigte Akt-Enzym.
-
Starten Sie die Reaktion durch Zugabe von ATP.
-
-
Inkubation: Inkubieren Sie die Platte bei 30°C für eine definierte Zeit (z. B. 60 Minuten), um die Phosphorylierung des Substrats zu ermöglichen.
-
Stoppen der Reaktion & Waschen: Stoppen Sie die Reaktion durch Leeren der Wells und waschen Sie die Platte mehrmals mit Waschpuffer.
-
Zugabe des Phospho-spezifischen Antikörpers: Geben Sie einen primären Antikörper hinzu, der spezifisch die phosphorylierte Form des Substratpeptids erkennt. Inkubieren Sie für 60 Minuten bei Raumtemperatur.
-
Zugabe des Sekundärantikörpers: Waschen Sie die Platte und geben Sie einen HRP-gekoppelten Sekundärantikörper hinzu. Inkubieren Sie für 30 Minuten bei Raumtemperatur.
-
Zugabe des TMB-Substrats: Waschen Sie die Platte erneut und geben Sie TMB-Substrat in jedes Well. Warten Sie auf die Farbentwicklung.
-
Messung der Absorption: Stoppen Sie die Farbreaktion mit einer Stopplösung und messen Sie die Absorption bei 450 nm mit einem Plattenlesegerät.
-
IC50-Berechnung: Tragen Sie die prozentuale Hemmung gegen den Logarithmus der Inhibitorkonzentration auf und passen Sie die Daten an eine sigmoide Dosis-Wirkungs-Kurve an, um den IC50-Wert zu bestimmen.
Fazit
Akt-Inhibitor VIII (AKTi-1/2) ist ein gut charakterisiertes Forschungswerkzeug zur Untersuchung des PI3K/Akt-Signalwegs. Seine allosterische Wirkungsweise und seine Selektivität für Akt1/2 machen ihn zu einem wertvollen Instrument zur Aufklärung der spezifischen Rollen dieser Isoformen in Gesundheit und Krankheit. Die in diesem Leitfaden zusammengefassten quantitativen Daten und detaillierten Protokolle sollen Forschern eine solide Grundlage für ihre experimentelle Arbeit bieten und zur weiteren Erforschung von Akt-Inhibitoren als potenzielle Therapeutika beitragen.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Akt Inhibitor VIII, Isozyme-Selective, Akti-1/2 this compound, Isozyme-Selective, Akti-1/2, CAS 612847-09-3, is a cell-permeable, reversible inhibitor of Akt1/Akt2 (IC50 = 58 nM, 210 nM, & 2.12 µM for Akt1, Akt2, and Akt3, respectively). | 612847-09-3 [sigmaaldrich.com]
- 3. targetmol.com [targetmol.com]
- 4. stemcell.com [stemcell.com]
- 5. pubcompare.ai [pubcompare.ai]
- 6. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 7. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 8. selleckchem.com [selleckchem.com]
- 9. sinobiological.com [sinobiological.com]
- 10. cusabio.com [cusabio.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
Akt inhibitor VIII chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical structure, properties, and biological activity of Akt inhibitor VIII, a potent and selective allosteric inhibitor of the Akt signaling pathway.
Chemical Structure and Properties
This compound, also known as Akti-1/2, is a cell-permeable quinoxaline compound.[1] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 1,3-dihydro-1-[1-[[4-(6-phenyl-1H-imidazo[4,5-g]quinoxalin-7-yl)phenyl]methyl]-4-piperidinyl]-2H-benzimidazol-2-one | [2] |
| CAS Number | 612847-09-3 | [2][3][4] |
| Molecular Formula | C₃₄H₂₉N₇O | [2][3] |
| Molecular Weight | 551.64 g/mol | [4][5] |
| SMILES | O=C1NC2=CC=CC=C2N1C1CCN(CC2=CC=C(C=C2)C2=NC3=CC4=C(C=C3N=C2C2=CC=CC=C2)N=CN=C4)CC1 | [5] |
| Appearance | Yellow solid | [6] |
| Solubility | Soluble in DMSO and DMF | [2] |
Biological Activity and Mechanism of Action
This compound is a potent, selective, and reversible allosteric inhibitor of Akt1 and Akt2 isoforms.[1][2][4] It exhibits significantly less activity against the Akt3 isoform, demonstrating isoform selectivity.[1][2][3][4] The inhibitory mechanism is dependent on the pleckstrin homology (PH) domain of Akt, and it does not significantly inhibit other kinases that lack this domain, such as PKA, PKC, and SGK, even at high concentrations.[4]
Quantitative Data: In Vitro Inhibitory Potency
The half-maximal inhibitory concentration (IC₅₀) values of this compound against the three Akt isoforms are presented below.
| Target | IC₅₀ (nM) | Reference |
| Akt1 | 58 | [1][2][3][4][6][7] |
| Akt2 | 210 | [1][2][3][4][6][7] |
| Akt3 | 2119 (2.12 µM) | [1][4][7] |
The PI3K/Akt Signaling Pathway and Inhibition by this compound
The PI3K/Akt signaling pathway is a crucial intracellular cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors, leading to the activation of phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting Akt to the plasma membrane where it is activated through phosphorylation by PDK1 and mTORC2. Activated Akt then phosphorylates a multitude of downstream substrates, orchestrating various cellular responses.
This compound exerts its effect by allosterically binding to Akt, thereby preventing its activation and subsequent downstream signaling.
Experimental Protocols
This section details common experimental methodologies used to characterize the activity of this compound.
In Vitro Akt Kinase Activity Assay
This assay measures the ability of this compound to inhibit the kinase activity of immunoprecipitated Akt in a controlled, cell-free environment.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Anti-Akt antibody
-
Protein A/G agarose beads
-
Kinase assay buffer
-
Recombinant GSK-3α (as substrate)
-
ATP
-
This compound (various concentrations)
-
SDS-PAGE gels and buffers
-
Anti-phospho-GSK-3α antibody
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
Procedure:
-
Cell Lysate Preparation: Culture cells to the desired confluency and treat with appropriate stimuli to activate the Akt pathway. Lyse the cells with ice-cold lysis buffer.
-
Immunoprecipitation: Incubate the cell lysate with an anti-Akt antibody, followed by the addition of protein A/G agarose beads to pull down Akt.
-
Kinase Reaction: Resuspend the beads in kinase assay buffer containing recombinant GSK-3α and various concentrations of this compound. Initiate the kinase reaction by adding ATP.
-
SDS-PAGE and Western Blotting: Terminate the reaction and separate the proteins by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Detection: Probe the membrane with an anti-phospho-GSK-3α antibody to detect the phosphorylated substrate. Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for visualization.
-
Data Analysis: Quantify the band intensities to determine the extent of GSK-3α phosphorylation at different inhibitor concentrations and calculate the IC₅₀ value.
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the effect of this compound on cell viability and proliferation.
Materials:
-
Cells of interest
-
96-well plates
-
Complete cell culture medium
-
This compound (various concentrations)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a serial dilution of this compound and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control and determine the IC₅₀ value.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound on cancer cell lines.
This guide provides foundational knowledge for researchers and professionals working with this compound. For further details and specific applications, consulting the primary literature is recommended.
References
- 1. apexbt.com [apexbt.com]
- 2. caymanchem.com [caymanchem.com]
- 3. stemcell.com [stemcell.com]
- 4. This compound, Isozyme-Selective, Akti-1/2 [sigmaaldrich.com]
- 5. This compound | C34H29N7O | CID 135398501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | Apoptosis | Akt | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
Akt Inhibitor VIII: A Technical Guide to Cell Permeability and Reversibility
For Researchers, Scientists, and Drug Development Professionals
Introduction
Akt inhibitor VIII, also known as AKTi-1/2, is a potent and selective allosteric inhibitor of the Akt (Protein Kinase B) signaling pathway.[1][2][3] As a critical node in cellular signaling, the PI3K/Akt pathway is implicated in a multitude of cellular processes including cell growth, proliferation, survival, and metabolism.[4][5] Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention. This technical guide provides an in-depth analysis of two critical pharmacological properties of this compound: its cell permeability and the reversibility of its inhibitory action. Understanding these characteristics is paramount for its effective application in both preclinical research and clinical development.
Core Properties of this compound
This compound is a quinoxaline compound that exhibits its inhibitory effects by binding to the pleckstrin homology (PH) domain of Akt.[6] This allosteric inhibition mechanism prevents the translocation of Akt to the cell membrane, a crucial step in its activation cascade.[6] The inhibitor is noted for its selectivity for Akt1 and Akt2 isoforms over Akt3.[2][7]
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound.
| Parameter | Value | Isoform Specificity | Reference |
| IC50 | 58 nM | Akt1 | [2][3][7] |
| 210 nM | Akt2 | [2][3][7] | |
| 2119 nM (2.12 µM) | Akt3 | [2][7] | |
| Cell Permeability | Cell-Permeable | Not Applicable | [1][2][8] |
| Inhibition Type | Reversible, Allosteric | Not Applicable | [1][2] |
Signaling Pathway
The PI3K/Akt signaling pathway is a complex cascade initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs). This leads to the activation of phosphoinositide 3-kinase (PI3K), which then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to form phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting proteins with PH domains, including Akt and its upstream activator PDK1, to the plasma membrane. At the membrane, Akt is phosphorylated by PDK1 at threonine 308 and by mTORC2 at serine 473, leading to its full activation.[4][5][9] Activated Akt then phosphorylates a myriad of downstream substrates, promoting cell survival, growth, and proliferation.[4][10]
Experimental Protocols
Assessment of Cell Permeability
The cell permeability of this compound is a prerequisite for its activity in cellular assays. A standard method to quantitatively assess this is the Caco-2 permeability assay.
Objective: To determine the rate of transport of this compound across a Caco-2 cell monolayer, which is a model of the intestinal epithelial barrier.
Methodology: Caco-2 Transwell Assay [11]
-
Cell Culture: Caco-2 cells are seeded on a permeable membrane of a transwell insert and cultured for 21-25 days to form a differentiated and polarized monolayer.
-
Assay Setup: The transwell inserts containing the Caco-2 monolayer are placed in a companion plate, creating two distinct compartments: an apical (upper) and a basolateral (lower) chamber.
-
Compound Addition: this compound, at a known concentration, is added to the apical chamber.
-
Sampling: At various time points (e.g., 30, 60, 90, and 120 minutes), samples are collected from the basolateral chamber.
-
Quantification: The concentration of this compound in the collected samples is quantified using a sensitive analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of appearance of the compound in the receiver compartment.
-
A is the surface area of the membrane.
-
C0 is the initial concentration of the compound in the donor compartment.
-
Determination of Reversibility
The reversibility of an inhibitor is a critical parameter that influences its pharmacological profile, including its duration of action. A washout experiment is a common method to assess this property.[12]
Objective: To determine if the inhibitory effect of this compound on Akt signaling can be reversed upon its removal from the cellular environment.
Methodology: Washout Experiment [12]
-
Cell Treatment: Culture a suitable cell line (e.g., a cancer cell line with an active PI3K/Akt pathway) and treat with this compound at a concentration known to inhibit Akt phosphorylation (e.g., 1 µM) for a defined period (e.g., 1-2 hours).
-
Washout: After the treatment period, remove the medium containing the inhibitor and wash the cells extensively with fresh, inhibitor-free medium (e.g., 3-5 washes) to remove any unbound inhibitor.
-
Recovery: Add fresh, inhibitor-free medium to the cells and incubate for various recovery time points (e.g., 0, 1, 2, 4, 8 hours).
-
Cell Lysis and Analysis: At each recovery time point, lyse the cells and analyze the phosphorylation status of Akt (at Ser473 and Thr308) and a downstream target (e.g., GSK3β) by Western blotting.
-
Interpretation:
-
Reversible Inhibition: If the phosphorylation levels of Akt and its downstream targets return to baseline (or near baseline) levels over time after the washout, the inhibitor is considered reversible.
-
Irreversible Inhibition: If the phosphorylation levels remain suppressed even after extended recovery periods, the inhibitor is likely irreversible.
-
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Crystal Structure of Human AKT1 with an Allosteric Inhibitor Reveals a New Mode of Kinase Inhibition | PLOS One [journals.plos.org]
- 7. This compound | Apoptosis | Akt | TargetMol [targetmol.com]
- 8. stemcell.com [stemcell.com]
- 9. researchgate.net [researchgate.net]
- 10. cusabio.com [cusabio.com]
- 11. bioivt.com [bioivt.com]
- 12. A systematic molecular and pharmacologic evaluation of AKT inhibitors reveals new insight into their biological activity - PMC [pmc.ncbi.nlm.nih.gov]
Akt inhibitor VIII IC50 values for Akt1, Akt2, Akt3
An In-Depth Technical Guide to Akt Inhibitor VIII: IC50 Values, Mechanism, and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of this compound (also known as AKTi-1/2), a selective, allosteric inhibitor of Akt kinases. It details the inhibitor's potency against Akt isoforms, the experimental protocols for its characterization, and the signaling context in which it operates.
Data Presentation: Inhibitory Potency (IC50)
This compound is a cell-permeable quinoxaline compound that demonstrates isoform-selective inhibition of Akt1 and Akt2 over Akt3.[1][2][3] The inhibitory concentration 50% (IC50) values, derived from in vitro kinase assays, quantify this potency. The inhibition is noted to be dependent on the pleckstrin homology (PH) domain of the Akt kinase.[3]
Table 1: IC50 Values of this compound for Akt Isoforms
| Target Isoform | IC50 Value (nM) | Selectivity Notes |
| Akt1 | 58 | Approximately 36-fold more selective for Akt1 over Akt3.[1] |
| Akt2 | 210 | Potent inhibitor of Akt2.[1][2][3][4][5] |
| Akt3 | 2119 | Significantly less effective against Akt3.[1][2][3][5] |
Signaling Pathway Context
Akt (Protein Kinase B) is a central serine/threonine kinase in the PI3K/Akt signaling pathway, which is crucial for regulating cell survival, proliferation, growth, and metabolism.[6][7][8] The activation of this pathway is initiated by extracellular signals, leading to the recruitment and activation of Akt at the cell membrane. This compound functions by allosterically preventing this activation.
Caption: The PI3K/Akt signaling pathway activation cascade.
Experimental Protocols
The determination of IC50 values is a critical step in characterizing an inhibitor's potency. Below is a generalized protocol for an in vitro kinase assay, a common method for this purpose.
Protocol: In Vitro Kinase Assay for IC50 Determination
1. Objective: To determine the concentration of this compound required to inhibit the enzymatic activity of Akt1, Akt2, and Akt3 by 50%.
2. Materials:
-
Recombinant human Akt1, Akt2, and Akt3 enzymes.
-
This compound, serially diluted in DMSO.
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2).
-
Peptide substrate for Akt (e.g., Crosstide).
-
[γ-³²P]ATP or unlabeled ATP for non-radioactive detection methods.
-
Phosphocellulose paper or other capture media.
-
Scintillation counter or appropriate plate reader.
3. Methodology:
-
Inhibitor Preparation: Prepare a series of dilutions of this compound (e.g., 10 concentrations ranging from 1 nM to 100 µM) in DMSO. Include a DMSO-only control (0% inhibition).
-
Reaction Setup: In a 96-well plate, combine the kinase buffer, the specific Akt isoenzyme, and the peptide substrate.
-
Inhibitor Addition: Add a small volume of the diluted inhibitor to each well. For the 0% inhibition control, add only DMSO. For the 100% inhibition control, omit the enzyme or use a known potent inhibitor.
-
Initiation of Reaction: Start the kinase reaction by adding ATP (e.g., [γ-³²P]ATP).
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30 minutes). Ensure the reaction is within the linear range.
-
Termination and Detection: Stop the reaction (e.g., by adding phosphoric acid). Spot the mixture onto phosphocellulose paper to capture the phosphorylated substrate. Wash the paper to remove unincorporated [γ-³²P]ATP.
-
Quantification: Measure the radioactivity of the captured phosphorylated substrate using a scintillation counter. For non-radioactive methods, quantification may involve antibody-based detection (e.g., ELISA) or fluorescence.
4. Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the controls.
-
% Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_100%_Inhibition) / (Signal_0%_Inhibition - Signal_100%_Inhibition))
-
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (4PL) sigmoidal dose-response curve to determine the IC50 value, which is the concentration at the inflection point of the curve.[9]
Caption: Generalized experimental workflow for IC50 determination.
References
- 1. This compound | Apoptosis | Akt | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, Isozyme-Selective, Akti-1/2 [sigmaaldrich.com]
- 4. caymanchem.com [caymanchem.com]
- 5. stemcell.com [stemcell.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 8. glpbio.com [glpbio.com]
- 9. ww2.amstat.org [ww2.amstat.org]
Preclinical Profile of Akt Inhibitor VIII: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical research findings for Akt inhibitor VIII (also known as AKTi-1/2), a potent and selective allosteric inhibitor of the Akt signaling pathway. This document details its mechanism of action, summarizes key quantitative data, provides in-depth experimental protocols, and visualizes critical biological pathways and workflows to support further investigation and drug development efforts.
Executive Summary
This compound is a cell-permeable quinoxaline compound that demonstrates potent and selective allosteric inhibition of Akt isoforms.[1] It has been shown to effectively suppress Akt signaling, leading to reduced cell viability and induction of apoptosis in various cancer cell lines.[2] Preclinical in vivo studies indicate its ability to inhibit Akt phosphorylation. This guide consolidates the available preclinical data to serve as a foundational resource for researchers exploring the therapeutic potential of this compound.
Mechanism of Action
This compound functions as a cell-permeable, reversible, and allosteric inhibitor of all three Akt isoforms (Akt1, Akt2, and Akt3).[1][3] Its mechanism is dependent on the pleckstrin homology (PH) domain. By binding to the PH domain, the inhibitor stabilizes an inactive conformation of Akt, which prevents its translocation to the plasma membrane and subsequent phosphorylation and activation.[4] This blockade of Akt signaling disrupts downstream cellular processes critical for cell survival and proliferation.[5]
Quantitative Data Summary
The following tables summarize the in vitro potency and cellular activity of this compound across various assays and cell lines.
Table 1: In Vitro Kinase Inhibition
| Target | IC50 (nM) | Source(s) |
| Akt1 | 58 | [1][2][3] |
| Akt2 | 210 | [1][2][3] |
| Akt3 | 2119 (2.12 µM) | [1][5] |
Table 2: Cellular Activity (Inhibition of Cell Growth)
| Cell Line | Cancer Type | IC50 (µM) | Source(s) |
| HCC827 | Non-Small Cell Lung Cancer | 4.7 | [2] |
| NCI-H522 | Non-Small Cell Lung Cancer | 7.25 | [2] |
| NCI-H1651 | Non-Small Cell Lung Cancer | 9.5 | [2] |
| PC-9 | Non-Small Cell Lung Cancer | 9.5 | [2] |
Signaling Pathway and Experimental Workflow Visualizations
PI3K/Akt Signaling Pathway Inhibition
The following diagram illustrates the canonical PI3K/Akt signaling pathway and the point of inhibition by this compound.
Preclinical Evaluation Workflow
This diagram outlines a typical experimental workflow for the preclinical assessment of this compound.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound.
Cell Viability Assay (MTT Assay)
This protocol is a standard procedure for assessing the effect of this compound on the viability of adherent cancer cell lines.
-
Cell Seeding:
-
Harvest logarithmically growing cells and perform a cell count.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the inhibitor in culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the inhibitor concentration to determine the IC50 value using non-linear regression analysis.
-
Western Blot for Phospho-Akt (Ser473)
This protocol details the detection of phosphorylated Akt at Serine 473 to confirm the inhibitory effect of this compound on the signaling pathway.
-
Cell Lysis and Protein Quantification:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at various concentrations for the desired time.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the protein samples on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-Akt (Ser473) overnight at 4°C with gentle agitation.[6]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as described above.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody for total Akt or a housekeeping protein like GAPDH.
-
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the antitumor efficacy of this compound in a mouse xenograft model.
-
Cell Implantation:
-
Harvest cancer cells and resuspend them in a mixture of sterile PBS and Matrigel.
-
Subcutaneously inject 1-5 x 10⁶ cells into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Monitor the mice for tumor formation.
-
-
Tumor Growth and Treatment Initiation:
-
Measure tumor volume regularly using calipers (Volume = 0.5 x length x width²).
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Efficacy Assessment:
-
Monitor tumor volume and body weight of the mice every 2-3 days.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot for pharmacodynamic markers).
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each group.
-
Calculate the percentage of tumor growth inhibition (TGI) for the treatment group compared to the control group.
-
Conclusion
The preclinical data for this compound demonstrate its potential as a targeted therapeutic agent. Its well-defined allosteric mechanism of action, potent inhibition of Akt isoforms, and anti-proliferative effects in cancer cells provide a strong rationale for further investigation. The experimental protocols and workflows detailed in this guide offer a framework for researchers to build upon in their exploration of this compound and its potential clinical applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Apoptosis | Akt | TargetMol [targetmol.com]
- 3. stemcell.com [stemcell.com]
- 4. An allosteric Akt inhibitor effectively blocks Akt signaling and tumor growth with only transient effects on glucose and insulin levels in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. ccrod.cancer.gov [ccrod.cancer.gov]
Methodological & Application
Application Notes and Protocols for Akt Inhibitor VIII in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Akt inhibitor VIII, also known as Akti-1/2, is a cell-permeable, reversible, and selective allosteric inhibitor of Akt1 and Akt2 kinases.[1][2][3] It functions by binding to the pleckstrin homology (PH) domain of Akt, which prevents its translocation to the cell membrane and subsequent phosphorylation and activation.[4] This inhibition of the PI3K/Akt signaling pathway makes it a valuable tool for studying cell survival, proliferation, apoptosis, and metabolism in various research contexts, particularly in oncology.[5][6]
Mechanism of Action
This compound is an allosteric inhibitor that locks Akt in an inactive conformation.[4] By binding to the PH domain, it prevents the conformational changes required for the phosphorylation of key residues like Threonine 308 and Serine 473, which are essential for Akt activation.[4] This mechanism is distinct from ATP-competitive inhibitors and provides a specific means to interrogate the function of the Akt pathway.
Data Presentation
In Vitro Inhibitory Activity (IC50)
| Target | IC50 Value | Notes |
| Akt1 | 58 nM | Cell-free kinase assay.[1][2][6] |
| Akt2 | 210 nM | Cell-free kinase assay.[1][2][6] |
| Akt3 | 2119 nM (2.12 µM) | Cell-free kinase assay.[1][2] |
Cellular Growth Inhibition (IC50)
| Cell Line | Cancer Type | IC50 Value |
| NCI-H1563 | Lung Cancer | 0.54 µM |
| HCC827 | Lung Cancer | 4.7 µM |
| NCI-H522 | Lung Cancer | 7.25 µM |
| PC-9 | Lung Cancer | 9.5 µM |
| KE-37 | Acute Lymphoblastic Leukemia | 0.14 µM |
| KASUMI-1 | Acute Myeloid Leukemia | 0.20 µM |
| RPMI-8402 | T-cell Leukemia | 0.22 µM |
Mandatory Visualizations
Caption: The PI3K/Akt signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for studying the effects of this compound.
Caption: Logical diagram of this compound's allosteric inhibition mechanism.
Experimental Protocols
Preparation of this compound Stock Solution
-
Reconstitution: this compound is typically supplied as a solid. Reconstitute it in sterile DMSO to create a high-concentration stock solution (e.g., 10 mM or 20 mM).[4]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability. When stored properly, the stock solution is stable for over a year.[4]
Cell Treatment Protocol
-
Cell Seeding: Plate cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein extraction) at a density that ensures they are in the logarithmic growth phase at the time of treatment.
-
Inhibitor Dilution: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare serial dilutions in complete culture medium to achieve the desired final concentrations. It is crucial to also prepare a vehicle control (DMSO) with the same final concentration of DMSO as the highest concentration of the inhibitor used.
-
Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2). The optimal incubation time will depend on the cell type and the specific assay being performed.
Cell Viability Assay (MTS/MTT Assay)
-
Procedure: Following the treatment period, add the MTS or MTT reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plates for the recommended time (typically 1-4 hours) to allow for the conversion of the reagent by viable cells.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results as a dose-response curve to determine the IC50 value.
Western Blotting for Akt Pathway Inhibition
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-Akt (Ser473 and/or Thr308) and total Akt overnight at 4°C. A loading control (e.g., β-actin or GAPDH) should also be probed.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The results should demonstrate a dose-dependent decrease in phospho-Akt levels with this compound treatment, while total Akt levels remain unchanged.
Apoptosis Assay (Annexin V Staining)
-
Cell Collection: Following treatment, collect both the adherent and floating cells.
-
Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both stains. This will allow for the quantification of apoptosis induction by this compound.
References
- 1. stemcell.com [stemcell.com]
- 2. This compound, Isozyme-Selective, Akti-1/2 this compound, Isozyme-Selective, Akti-1/2, CAS 612847-09-3, is a cell-permeable, reversible inhibitor of Akt1/Akt2 (IC50 = 58 nM, 210 nM, & 2.12 µM for Akt1, Akt2, and Akt3, respectively). | 612847-09-3 [sigmaaldrich.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Apoptosis | Akt | TargetMol [targetmol.com]
- 5. AKT inhibition generates potent polyfunctional clinical grade AUTO1 CAR T-cells, enhancing function and survival - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
Application Notes and Protocols for Akt Inhibitor VIII
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the in vitro use of Akt Inhibitor VIII, a potent and selective allosteric inhibitor of Akt kinases.
Introduction
This compound, also known as AKTi-1/2, is a cell-permeable quinoxaline compound that effectively and reversibly inhibits the activity of Akt1 and Akt2, and to a lesser extent, Akt3.[1][2][3][4] As a critical node in the PI3K/Akt signaling pathway, Akt plays a central role in regulating cell survival, proliferation, growth, and metabolism.[5][6] Dysregulation of this pathway is a common feature in many human cancers, making Akt a prime target for therapeutic intervention.[6][7] this compound exerts its effect by binding to the pleckstrin homology (PH) domain of Akt, preventing its translocation to the plasma membrane and subsequent activation by phosphorylation.[8][9] This allosteric inhibition mechanism provides a high degree of selectivity over other kinases.[9]
These notes are intended to guide researchers in utilizing this compound for in vitro studies to investigate the role of the Akt signaling pathway in various cellular processes and to assess its potential as a therapeutic agent.
Data Presentation
Table 1: Inhibitory Potency of this compound against Akt Isoforms
| Target | IC50 (nM) |
| Akt1 | 58[1][2][3][4] |
| Akt2 | 210[1][2][3][4] |
| Akt3 | 2119 (2.12 µM)[1][2][9] |
Table 2: In Vitro Cellular Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |
| HCC827 | Non-Small Cell Lung Cancer | Cell Growth | 4.7 | [10] |
| NCI-H522 | Non-Small Cell Lung Cancer | Cell Growth | 7.25 | [10] |
| NCI-H1651 | Non-Small Cell Lung Cancer | Cell Growth | 9.5 | [10] |
| PC-9 | Non-Small Cell Lung Cancer | Cell Growth | 9.5 | [10] |
| MCF7 | Breast Cancer | Apoptosis (Caspase-3 activity) | - | [10] |
| HT29 | Colon Carcinoma | Apoptosis (Caspase-3 activity) | - | [10] |
| A2780 | Ovarian Carcinoma | Apoptosis (Caspase-3 activity) | - | [10] |
| MDA-MB-468 | Triple-Negative Breast Cancer | Cell Viability | Similar to MDA-MB-231 | [11] |
| MDA-MB-231 | Triple-Negative Breast Cancer | Cell Viability | - | [11] |
Signaling Pathway and Experimental Workflow
Caption: PI3K/Akt Signaling Pathway and the inhibitory action of this compound.
Caption: General experimental workflow for in vitro studies using this compound.
Experimental Protocols
Reagent Preparation
This compound Stock Solution (10 mM):
-
Molecular Weight: 551.64 g/mol
-
To prepare a 10 mM stock solution, dissolve 5.52 mg of this compound in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Cell Viability and Proliferation Assay (MTT Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Allow cells to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium from the 10 mM stock. A typical concentration range to test is 0.1 µM to 100 µM.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor solutions. Include a vehicle control (DMSO-treated) and a blank (medium only).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, or until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis of Akt Pathway Inhibition
This protocol allows for the assessment of the phosphorylation status of Akt and its downstream targets.
Materials:
-
Cells and culture reagents
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-GSK3β (Ser9), anti-GSK3β, anti-phospho-FOXO1 (Thr24)/FOXO3a (Thr32), anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound (e.g., 1, 5, 10 µM) for a specified time (e.g., 1, 6, 24 hours). Include a vehicle control.
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the effect of the inhibitor on protein phosphorylation.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells and culture reagents
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at the desired concentrations and for the appropriate duration.
-
Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cells.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
Troubleshooting
-
Low Inhibitor Potency: Ensure the inhibitor is properly dissolved and stored. Check the passage number of the cell line, as sensitivity can change over time.
-
High Background in Western Blots: Optimize antibody concentrations and washing steps. Ensure the blocking step is sufficient.
-
Inconsistent Flow Cytometry Results: Ensure single-cell suspension and proper gating. Use compensation controls for multi-color analysis.
Conclusion
This compound is a valuable tool for studying the intricate roles of the Akt signaling pathway in cellular function and disease. The protocols provided herein offer a framework for conducting robust in vitro experiments. Researchers are encouraged to optimize these protocols for their specific experimental systems to achieve reliable and reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. caymanchem.com [caymanchem.com]
- 5. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 6. cusabio.com [cusabio.com]
- 7. Pharmacologic inhibition of Akt in combination with chemotherapeutic agents effectively induces apoptosis in ovarian and endometrial cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. This compound | Apoptosis | Akt | TargetMol [targetmol.com]
- 11. Live-Cell NanoBRET Assay to Measure AKT Inhibitor Binding to Conformational States of AKT - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Akt Inhibitor VIII in Western Blot Analysis of p-Akt
For Researchers, Scientists, and Drug Development Professionals
Introduction
Akt, also known as Protein Kinase B (PKB), is a serine/threonine-specific protein kinase that plays a critical role in regulating diverse cellular processes, including cell survival, growth, proliferation, and metabolism. The activation of Akt is a multi-step process, culminating in its phosphorylation at two key residues: Threonine 308 (Thr308) and Serine 473 (Ser473). The phosphorylated form of Akt (p-Akt) is the active state of the kinase. Given its central role in cell signaling, aberrant Akt activation is frequently implicated in various diseases, including cancer. Consequently, inhibitors of the Akt pathway are of significant interest in drug development.
Akt Inhibitor VIII is a cell-permeable, selective, and reversible allosteric inhibitor of Akt activity. It specifically targets the pleckstrin homology (PH) domain of Akt, preventing its translocation to the cell membrane, a crucial step for its activation. This document provides detailed application notes and a comprehensive protocol for utilizing this compound to study the inhibition of Akt phosphorylation (p-Akt) via Western blot analysis.
Mechanism of Action: Allosteric Inhibition of Akt
This compound functions as an allosteric inhibitor, meaning it binds to a site on the Akt enzyme distinct from the active site. This binding to the PH domain stabilizes Akt in an inactive conformation, preventing its recruitment to the plasma membrane where its activating kinases, PDK1 and mTORC2, reside. This ultimately blocks the phosphorylation of Akt at both Thr308 and Ser473.
Data Presentation
The inhibitory potency of this compound against different isoforms of Akt has been determined through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of the inhibitor's efficacy.
| Target Isoform | IC50 (nM) |
| Akt1 | 58 |
| Akt2 | 210 |
| Akt3 | 2119 |
Note: The IC50 values can vary depending on the experimental conditions.
A study investigating the effect of phosphorylation on inhibitor potency revealed that this compound is most effective against Akt1 phosphorylated only at Thr308.[1][2]
| Phosphorylated Akt1 Variant | IC50 (nM) |
| pAkt1 (Thr308) | 300 |
| pAkt1 (Ser473) | 1300 |
| ppAkt1 (Thr308, Ser473) | 1300 |
Signaling Pathway and Inhibition
The following diagram illustrates the canonical Akt signaling pathway and the point of intervention for this compound.
Experimental Workflow for Western Blot Analysis
The following diagram outlines the key steps in performing a Western blot to assess the effect of this compound on p-Akt levels.
Detailed Experimental Protocol
This protocol provides a comprehensive guide for performing a Western blot to detect p-Akt (specifically phosphorylated at Ser473) and total Akt in cultured cells treated with this compound.
Materials and Reagents:
-
Cell Culture: Appropriate cell line, complete culture medium, flasks/plates, incubator.
-
This compound: Stock solution in DMSO.
-
Reagents for Lysis:
-
Phosphate-Buffered Saline (PBS), ice-cold.
-
RIPA Lysis Buffer (or other suitable lysis buffer).
-
Protease Inhibitor Cocktail.
-
Phosphatase Inhibitor Cocktail.
-
-
Protein Quantification: BCA Protein Assay Kit or similar.
-
SDS-PAGE:
-
Laemmli sample buffer (2x or 4x).
-
Acrylamide/Bis-acrylamide solution.
-
Tris-HCl.
-
Sodium Dodecyl Sulfate (SDS).
-
Ammonium Persulfate (APS).
-
Tetramethylethylenediamine (TEMED).
-
Protein molecular weight standards.
-
-
Western Blotting:
-
PVDF or nitrocellulose membrane.
-
Transfer buffer.
-
Tris-Buffered Saline with Tween-20 (TBST).
-
Blocking Buffer: 5% (w/v) Bovine Serum Albumin (BSA) in TBST. Note: Do not use milk for blocking when detecting phosphoproteins as it contains casein, a phosphoprotein that can cause high background.
-
-
Antibodies:
-
Primary antibody: Rabbit anti-p-Akt (Ser473) monoclonal antibody.
-
Primary antibody: Rabbit or mouse anti-total Akt monoclonal antibody.
-
Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
-
Detection: Enhanced Chemiluminescence (ECL) substrate, imaging system.
Procedure:
-
Cell Culture and Treatment:
-
Seed the desired cell line in appropriate culture plates or flasks and allow them to adhere and reach 70-80% confluency.
-
Prepare serial dilutions of this compound in complete culture medium from a concentrated stock solution (e.g., 10 mM in DMSO). A typical final concentration range for a dose-response experiment is 0.1 µM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor dose.
-
Remove the old medium and add the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the cells for a predetermined time (e.g., 1, 6, or 24 hours). The optimal incubation time should be determined empirically for the specific cell line and experimental conditions.
-
-
Cell Lysis:
-
After treatment, place the culture plates on ice.
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer (supplemented with fresh protease and phosphatase inhibitors) to each plate.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant (containing the protein) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay or another suitable method. This is crucial for equal loading of protein in the subsequent steps.
-
-
Sample Preparation for SDS-PAGE:
-
Based on the protein quantification, dilute the lysates to the same concentration with lysis buffer.
-
Mix a calculated volume of each lysate with an equal volume of 2x Laemmli sample buffer.
-
Denature the protein samples by heating them at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE:
-
Load equal amounts of protein (typically 20-30 µg) from each sample into the wells of a polyacrylamide gel (e.g., 10%).
-
Include a protein molecular weight standard in one lane.
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system. Ensure the membrane is pre-activated with methanol if using PVDF.
-
-
Blocking:
-
After transfer, wash the membrane briefly with TBST.
-
Incubate the membrane in blocking buffer (5% BSA in TBST) for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-p-Akt (Ser473) antibody in blocking buffer according to the manufacturer's recommended dilution.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
-
Washing and Secondary Antibody Incubation:
-
The next day, wash the membrane three times for 10 minutes each with TBST.
-
Dilute the HRP-conjugated secondary antibody in blocking buffer.
-
Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection:
-
Prepare the ECL substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for the recommended time.
-
Capture the chemiluminescent signal using an appropriate imaging system (e.g., a CCD camera-based imager or X-ray film).
-
-
Stripping and Re-probing for Total Akt (Loading Control):
-
To normalize the p-Akt signal, it is essential to determine the total Akt levels in each sample.
-
The membrane can be stripped of the bound antibodies using a stripping buffer.
-
After stripping, wash the membrane thoroughly and re-block it.
-
Incubate the membrane with the primary anti-total Akt antibody, followed by the secondary antibody and detection steps as described above.
-
-
Data Analysis:
-
Quantify the band intensities for both p-Akt and total Akt using densitometry software.
-
Normalize the p-Akt signal to the corresponding total Akt signal for each sample.
-
Plot the normalized p-Akt levels against the concentration of this compound to visualize the dose-dependent inhibition.
-
By following this detailed protocol, researchers can reliably assess the inhibitory effect of this compound on Akt phosphorylation, providing valuable insights into the compound's mechanism of action and its potential as a therapeutic agent.
References
Application Notes and Protocols for In Vivo Studies with Akt Inhibitor VIII (Ipatasertib, GDC-0068)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Akt inhibitor VIII, also known as Ipatasertib or GDC-0068, is a potent and highly selective, ATP-competitive, small-molecule inhibitor of all three isoforms of the serine/threonine kinase Akt (Akt1, Akt2, and Akt3).[1][2] The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its aberrant activation is a frequent event in a wide range of human cancers.[1][3] Genetic alterations such as loss of the tumor suppressor PTEN or activating mutations in PIK3CA lead to pathway activation and are correlated with sensitivity to Akt inhibition.[4][5] Ipatasertib is an orally bioavailable compound that has demonstrated robust anti-tumor activity in numerous preclinical cancer models, both as a single agent and in combination with chemotherapy.[4][6] These notes provide a comprehensive guide to designing and executing in vivo studies using this inhibitor.
Mechanism of Action: The PI3K/Akt/mTOR Signaling Pathway
Ipatasertib exerts its function by blocking the kinase activity of Akt. This prevents the phosphorylation of numerous downstream substrates, thereby inhibiting downstream signaling, which ultimately leads to a blockade of cell cycle progression and an induction of apoptosis in cancer cells.[1][4]
In Vivo Study Design
Successful in vivo studies with Ipatasertib require careful consideration of the animal model, dosage, formulation, and administration schedule.
Animal Models
The choice of animal model is critical and is often guided by the tumor's genetic background. Models with known PI3K pathway alterations, such as PTEN-deficient prostate cancer (e.g., PC-3, LNCaP) or PIK3CA-mutant breast cancer (e.g., KPL-4, MCF7-neo/HER2), have shown high sensitivity to Ipatasertib.[5][7] Both cell line-derived xenografts (CDX) and patient-derived xenografts (PDX) are suitable models.[8]
Dosage and Administration
Ipatasertib is orally bioavailable and is typically administered daily via oral gavage.[4][9] The effective dose can vary depending on the tumor model, but a range of 25 to 100 mg/kg/day is commonly reported to yield significant antitumor activity, from tumor growth delay to regression.[5][8][9]
Table 1: Summary of In Vivo Dosages and Models for this compound
| Cancer Type | Model | Dosage (mg/kg) | Administration | Outcome | Citation(s) |
|---|---|---|---|---|---|
| Breast Cancer | PIK3CA-mutant (MDA-MB-361) | 100 | Oral, Daily | Tumor growth inhibition, survival benefit | [9] |
| Prostate Cancer | PTEN-deficient (PC-3) | 50 | Oral, Daily | Tumor growth inhibition (synergy with docetaxel) | [5] |
| Breast Cancer | HER2+ (MCF7-neo/HER2) | 12.5, 50, 100 | Oral, Daily | Dose-dependent tumor growth inhibition | [5] |
| Rhabdomyosarcoma | PDX Models | 25, 100 | Oral, Single Dose | Pharmacodynamic changes (pS6 inhibition) | [8] |
| Ovarian Cancer | OVCAR3 | 50 | Oral, Daily | Tumor growth inhibition (synergy with carboplatin) | [5] |
| Colon Cancer | Xenograft Model | 15, 30 | Intraperitoneal, Daily | Dose-dependent tumor growth suppression | [10] |
| Prostate Cancer | PTEN-deficient (LNCaP) | 200 | Subcutaneous, Weekly | Complete tumor growth inhibition |[11] |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound
This protocol details the preparation of Ipatasertib for oral administration in mouse xenograft models.
Materials:
-
This compound (Ipatasertib, GDC-0068) powder
-
Vehicle solution: 0.5% methylcellulose and 0.2% Tween 80 in sterile water.[9]
-
Sterile water
-
Mortar and pestle or homogenizer
-
Magnetic stirrer and stir bar
-
Appropriate sized oral gavage needles
Procedure:
-
Calculate the Required Amount: Determine the total amount of drug needed based on the number of animals, their average weight, the dose (e.g., 100 mg/kg), and the treatment duration.
-
Weigh the Compound: Accurately weigh the required amount of Ipatasertib powder.
-
Prepare the Vehicle: Prepare the vehicle solution by first dissolving Tween 80 in sterile water, followed by slowly adding methylcellulose while stirring continuously until a homogenous suspension is formed.
-
Formulate the Drug: Add the weighed Ipatasertib powder to a small amount of the vehicle and grind to a fine paste. Gradually add the remaining vehicle solution while stirring continuously with a magnetic stirrer to achieve the final desired concentration (e.g., 10 mg/mL for a 100 mg/kg dose in a 20g mouse, administered at 10 mL/kg).
-
Administration: Administer the suspension to mice via oral gavage. Ensure the suspension is well-mixed before drawing each dose. The typical administration volume is 100-200 µL for a 20-25g mouse.
-
Control Group: The control group should receive the vehicle solution only, administered in the same volume and by the same schedule as the treatment group.
Protocol 2: Xenograft Tumor Model Efficacy Study
This protocol outlines a typical workflow for assessing the antitumor efficacy of Ipatasertib in a subcutaneous xenograft model.
Materials:
-
Immunocompromised mice (e.g., Nude, SCID)
-
Cancer cells (e.g., PC-3, MDA-MB-361)
-
Matrigel (optional, can improve tumor take-rate)
-
Calipers for tumor measurement
-
Ipatasertib formulation and vehicle (from Protocol 1)
Procedure:
-
Cell Implantation: Subcutaneously inject 1-10 million cancer cells (resuspended in sterile PBS, optionally mixed 1:1 with Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to establish. Begin monitoring tumor volume 2-3 times per week using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Randomization: Once tumors reach a predetermined average size (e.g., 150-200 mm³), randomize the animals into treatment and control groups.
-
Treatment Initiation: Begin daily oral gavage of Ipatasertib or vehicle according to the study design. Monitor animal body weight and general health daily or at least 3 times per week as an indicator of toxicity.
-
Efficacy Assessment: Continue to measure tumor volume 2-3 times per week throughout the study.
-
Pharmacodynamic (PD) Analysis (Optional): At specific time points after the first or last dose (e.g., 3 and 24 hours), a subset of tumors can be harvested to analyze the inhibition of downstream targets like p-PRAS40 or p-S6 by Western blot or immunohistochemistry (IHC).[7][8]
-
Study Endpoint: The study may be terminated when tumors in the control group reach a maximum allowed size, or after a fixed duration. Tumors are excised and weighed. A significant reduction in tumor growth or regression in the treated group compared to the control group indicates efficacy.[9]
Conclusion
This compound (Ipatasertib) is a valuable tool for preclinical cancer research, demonstrating significant, mechanism-based antitumor activity in vivo.[4] Efficacy is most pronounced in tumor models with activated PI3K/Akt signaling.[7][9] Careful study design, including the selection of an appropriate animal model and a well-defined dosing regimen, is essential for obtaining robust and reproducible results. The protocols and data provided herein serve as a comprehensive resource for researchers employing this potent Akt inhibitor in their in vivo studies.
References
- 1. Ipatasertib-Akt Inhibitor Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Novel Akt inhibitor ipatasertib evidenced as a promising contender for therapy against solid tumors - VHIO [vhio.net]
- 4. Targeting activated Akt with GDC-0068, a novel selective Akt inhibitor that is efficacious in multiple tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Targeting the PI3K/Akt/mTOR pathway with the pan-Akt inhibitor GDC-0068 in PIK3CA-mutant breast cancer brain metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. apexbt.com [apexbt.com]
- 11. An allosteric Akt inhibitor effectively blocks Akt signaling and tumor growth with only transient effects on glucose and insulin levels in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Akt inhibitor VIII solubility and stock solution preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Akt inhibitor VIII, also known as AKTi-1/2, is a cell-permeable, potent, and selective allosteric inhibitor of Akt kinases.[1][2] It primarily targets Akt1 and Akt2 with high affinity, and Akt3 with a lower affinity.[1][2] The inhibitor functions by binding to the pleckstrin homology (PH) domain of Akt, which stabilizes the enzyme in an inactive conformation and prevents its translocation to the plasma membrane, a critical step in its activation cascade.[3] This targeted inhibition of the PI3K/Akt signaling pathway makes this compound a valuable tool for studying cellular processes such as cell survival, proliferation, apoptosis, and metabolism.[4] These application notes provide detailed protocols for the solubilization of this compound and the preparation of stock solutions for in vitro research.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Notes |
| DMSO (Dimethyl Sulfoxide) | ≥9.2 mg/mL[5], 20 mg/mL (36.26 mM)[6], 14.3 mg/mL[2], 11 mg/mL (20 mM)[7], 5 mg/mL[8] | Ultrasonic treatment or warming to 37°C may be required to achieve higher concentrations.[5][6] Use freshly opened, anhydrous DMSO for best results.[6] |
| DMF (Dimethylformamide) | 16.6 mg/mL[2] | |
| Ethanol | Insoluble[5] | |
| Water | Insoluble[5] | |
| DMF:PBS (pH 7.2) (1:4) | 0.2 mg/mL[2] | |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 2 mg/mL (3.63 mM)[7] | Sonication is recommended for dissolution.[7] |
Table 2: Recommended Stock and Working Concentrations
| Solution Type | Typical Concentration Range | Solvent | Storage |
| Stock Solution | 10 mM - 20 mM | DMSO | Aliquot and store at -20°C for up to 6 months or -80°C for up to 1 year.[6][9] Avoid repeated freeze-thaw cycles.[6] |
| Working Solution (in vitro) | 1 µM - 100 µM[2][5][10] | Cell culture medium | Prepare fresh for each experiment by diluting the stock solution. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound (powder form)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Calculate the required mass: The molecular weight of this compound is 551.64 g/mol .[5][9] To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 551.64 g/mol x 1000 mg/g = 5.52 mg
-
-
Weigh the inhibitor: Carefully weigh out 5.52 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Add DMSO: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the inhibitor.
-
Dissolve the inhibitor: Vortex the tube thoroughly until the powder is completely dissolved. If necessary, gently warm the tube to 37°C or use an ultrasonic bath to aid dissolution.[5][6]
-
Aliquot and store: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C.[6][9]
Protocol 2: Preparation of Working Solutions for Cell Culture
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed cell culture medium
-
Sterile tubes
-
Pipettes and sterile filter tips
Procedure:
-
Thaw the stock solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare an intermediate dilution (optional but recommended): To avoid pipetting very small volumes and to ensure accurate final concentrations, it is good practice to first prepare an intermediate dilution. For example, to prepare a 1 mM intermediate solution, dilute the 10 mM stock 1:10 in cell culture medium (e.g., 10 µL of 10 mM stock + 90 µL of medium).
-
Prepare the final working solution: Dilute the stock or intermediate solution to the desired final concentration in pre-warmed cell culture medium. For example, to prepare 1 mL of a 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution (e.g., add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium).
-
Mix and apply to cells: Gently mix the final working solution and add it to your cell culture plates. Ensure the final concentration of DMSO in the culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: PI3K/Akt pathway inhibition by this compound.
References
- 1. stemcell.com [stemcell.com]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Akt inhibitors: mechanism of action and implications for anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | Apoptosis | Akt | TargetMol [targetmol.com]
- 8. This compound | CAS 612847-09-3 | chemdea.com [chemdea.com]
- 9. This compound Datasheet DC Chemicals [dcchemicals.com]
- 10. AKT inhibition generates potent polyfunctional clinical grade AUTO1 CAR T-cells, enhancing function and survival - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Akt Inhibitor VIII Intraperitoneal Injection in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Akt inhibitor VIII, also known as AKTi-1/2, is a cell-permeable, selective, and reversible allosteric inhibitor of Akt (Protein Kinase B).[1][2] It targets the pleckstrin homology (PH) domain of Akt1 and Akt2, preventing their translocation to the cell membrane and subsequent activation, with IC50 values of 58 nM and 210 nM, respectively.[3] Its selectivity for Akt1/2 is significantly higher than for Akt3 (IC50 of 2119 nM).[3] The PI3K/Akt signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[4][5] Dysregulation of this pathway is a common feature in various cancers, making Akt a promising target for therapeutic intervention.[6] These application notes provide a detailed protocol for the intraperitoneal (i.p.) injection of this compound in mice for in vivo studies.
Quantitative Data Summary
The following tables summarize key quantitative data for the in vivo use of this compound in mice.
| Parameter | Value | Reference(s) |
| Molecular Formula | C₃₄H₂₉N₇O | [2] |
| Molecular Weight | 551.65 g/mol | [6] |
| IC50 (Akt1) | 58 nM | [3] |
| IC50 (Akt2) | 210 nM | [3] |
| IC50 (Akt3) | 2119 nM | [3] |
| Typical Dosage Range | 15 - 50 mg/kg | [3][7] |
| Reported Dosing Schedule | Once daily for 8 days; 3 doses every 90 minutes | [1][7] |
| Achieved Plasma Conc. | 1.5 - 2.0 µM (with 50 mg/kg i.p. dose) | [1] |
Vehicle Formulations for In Vivo Delivery
| Vehicle Composition | Solubility/Notes | Reference(s) |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | Sonication may be required to aid dissolution. Recommended to be prepared fresh before each use. | [3] |
| 4% DMSO / 40% Hydroxypropyl-β-cyclodextrin in water (pH 6.0) | A common vehicle for poorly soluble compounds, enhancing bioavailability. | [8] |
| 5% Dextrose in water (pH 4.0) | An alternative aqueous-based vehicle. | [8] |
PI3K/Akt Signaling Pathway
The diagram below illustrates the PI3K/Akt signaling pathway and the point of inhibition by this compound. Growth factor signaling through receptor tyrosine kinases (RTKs) activates PI3K, which then phosphorylates PIP2 to PIP3. Akt is recruited to the cell membrane by binding to PIP3 via its PH domain, where it is subsequently phosphorylated and activated by PDK1 and mTORC2. Activated Akt then phosphorylates a multitude of downstream targets to regulate key cellular functions. This compound allosterically inhibits Akt by binding to its PH domain, thereby preventing its activation.
Caption: PI3K/Akt signaling pathway and inhibition by this compound.
Experimental Workflow for Intraperitoneal Injection
The following diagram outlines the general workflow for an in vivo study using this compound administered via intraperitoneal injection in mice.
Caption: General experimental workflow for in vivo studies.
Detailed Experimental Protocol
1. Materials and Reagents
-
This compound (powder)
-
Vehicle components (e.g., DMSO, PEG300, Tween 80, Saline, Hydroxypropyl-β-cyclodextrin, 5% Dextrose)
-
Sterile 1.5 mL microcentrifuge tubes
-
Sterile syringes (1 mL) and needles (25-27 gauge)
-
70% Ethanol for disinfection
-
Appropriate mouse strain and housing
-
Analytical balance
-
Vortexer and/or sonicator
2. Preparation of this compound Formulation
Note: this compound is poorly soluble in aqueous solutions. The following is an example formulation. It is crucial to perform small-scale solubility tests before preparing a large batch.
-
Example Formulation (10% DMSO/40% PEG300/5% Tween 80/45% Saline):
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add DMSO to dissolve the powder. Vortex or sonicate briefly if necessary.
-
Sequentially add PEG300, Tween 80, and finally saline, vortexing between each addition to ensure a homogenous solution.
-
The final solution should be clear. If precipitation occurs, gentle warming (to 37°C) and/or sonication may be used.
-
It is recommended to prepare the formulation fresh on the day of injection.
-
3. Animal Handling and Dosing
-
Animal Preparation:
-
All animal procedures must be approved and performed in accordance with the institution's Animal Care and Use Committee (IACUC) guidelines.
-
Allow mice to acclimatize to the facility for at least one week before the experiment.
-
If using a tumor xenograft model, allow tumors to reach a predetermined size (e.g., 100-200 mm³) before starting treatment.
-
Randomize animals into control (vehicle only) and treatment groups.
-
-
Intraperitoneal Injection Procedure:
-
Calculate the required dose for each mouse based on its body weight. The injection volume should typically not exceed 10 mL/kg.
-
Properly restrain the mouse. One common method is to scruff the mouse by the loose skin on its neck and back to immobilize the head and body.
-
Tilt the mouse so that its head is pointing downwards. This will cause the abdominal organs to shift cranially, reducing the risk of accidental puncture.
-
Wipe the injection site in the lower right abdominal quadrant with 70% ethanol. This location is chosen to avoid the cecum and urinary bladder.
-
Insert a 25-27 gauge needle, bevel up, at a 15-20 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ. If blood or any fluid is aspirated, discard the syringe and prepare a new injection.
-
Slowly inject the calculated volume of the this compound formulation or vehicle.
-
Withdraw the needle and return the mouse to its cage.
-
4. Post-Injection Monitoring and Endpoint Analysis
-
Monitoring:
-
Monitor the animals daily for any signs of toxicity, such as weight loss, lethargy, ruffled fur, or changes in behavior.
-
As Akt inhibitors can cause transient hyperglycemia, monitoring blood glucose levels may be warranted depending on the study's objectives.
-
In tumor-bearing mice, measure tumor volume regularly (e.g., 2-3 times per week) using calipers.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the animals according to approved protocols.
-
Collect tumors and/or relevant tissues for downstream analysis, such as:
-
Western Blotting: To assess the phosphorylation status of Akt and its downstream targets (e.g., p-Akt, p-GSK3β, p-FOXO).
-
Immunohistochemistry (IHC): To evaluate the in-situ expression and phosphorylation of proteins within the tumor microenvironment.
-
Pharmacokinetic analysis: To determine the concentration of this compound in plasma and tissues.
-
-
5. Safety and Precautions
-
Handle this compound powder in a well-ventilated area or a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Be aware of the potential for transient hyperglycemia as a side effect of Akt inhibition.
-
All animal handling and procedures should be performed by trained personnel.
Disclaimer: This protocol is intended as a guideline. Researchers should optimize the dosage, dosing schedule, and formulation based on their specific mouse model and experimental goals. Preliminary dose-finding and toxicity studies are highly recommended.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. stemcell.com [stemcell.com]
- 3. This compound | Apoptosis | Akt | TargetMol [targetmol.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 6. chemimpex.com [chemimpex.com]
- 7. apexbt.com [apexbt.com]
- 8. aacrjournals.org [aacrjournals.org]
Application Notes: Akt Inhibitor VIII in Insulin Signaling Research
Introduction
The serine/threonine kinase Akt, also known as Protein Kinase B (PKB), is a central node in the insulin signaling cascade.[1] It plays a critical role in mediating the metabolic effects of insulin, including glucose uptake in muscle and adipose tissues, glycogen synthesis in the liver and muscle, and the inhibition of gluconeogenesis and lipolysis.[1][2][3] The PI3K/Akt pathway is frequently dysregulated in metabolic diseases such as type 2 diabetes and insulin resistance.[4] Akt Inhibitor VIII (also known as AKTi-1/2) is a potent and selective tool for studying the specific roles of Akt in these processes.
Mechanism of Action
This compound is a cell-permeable, reversible, and allosteric inhibitor of Akt activity.[5][6][7] Unlike ATP-competitive inhibitors that bind to the active site, this compound binds to a pocket between the pleckstrin homology (PH) domain and the kinase domain of Akt.[6][8] This interaction stabilizes Akt in an inactive conformation, preventing its phosphorylation and subsequent activation by upstream kinases like PDK1.[8] Its mechanism is dependent on the PH domain, and it shows no significant inhibitory effect against kinases that lack this domain, such as PKA and PKC, at high concentrations.[6][9] This specificity makes it an excellent tool for dissecting Akt-dependent signaling events.
Figure 1. Mechanism of this compound action.
Quantitative Data and Chemical Properties
This compound demonstrates isoform selectivity, with significantly higher potency for Akt1 and Akt2 over Akt3.[10] This is particularly relevant for metabolic studies, as Akt2 is considered the primary isoform responsible for insulin-stimulated glucose metabolism.[3]
| Property | Value | Reference |
| Target(s) | Akt1, Akt2, Akt3 | [11] |
| IC₅₀ (Akt1) | 58 nM | [5][6][10][11] |
| IC₅₀ (Akt2) | 210 nM | [5][6][10][11] |
| IC₅₀ (Akt3) | 2.12 µM (2119 nM) | [5][6][10][12] |
| CAS Number | 612847-09-3 | [7][11] |
| Chemical Formula | C₃₄H₂₉N₇O | [7][11] |
| Cell Permeability | Yes | [5][6][11] |
The Insulin Signaling Pathway and Akt Inhibition
Insulin binding to its receptor triggers a phosphorylation cascade that activates PI3K, leading to the production of PIP3 at the plasma membrane. PIP3 recruits Akt to the membrane, where it is phosphorylated and fully activated. Activated Akt then phosphorylates a host of downstream substrates to mediate insulin's effects. By locking Akt in an inactive state, this compound allows researchers to confirm whether a specific downstream event, such as GLUT4 translocation or glycogen synthesis, is truly dependent on Akt activity.
Figure 2. Insulin signaling pathway showing the point of action for this compound.
Experimental Protocols
Protocol 1: Western Blot Analysis of Insulin-Stimulated Akt Phosphorylation
This protocol is designed to assess the efficacy of this compound in blocking insulin-stimulated phosphorylation of Akt at key residues (e.g., Ser473 and Thr308) in a cell culture model.
Materials:
-
Cell line responsive to insulin (e.g., 3T3-L1 adipocytes, HepG2 hepatocytes)
-
This compound (CAS 612847-09-3)
-
Dimethyl sulfoxide (DMSO)
-
Cell culture medium (e.g., DMEM) with and without fetal bovine serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Insulin solution (10 mg/mL stock)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-phospho-Akt (Thr308), anti-total Akt
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Cell Culture: Plate cells and grow to 80-90% confluency. For 3T3-L1 cells, differentiate into adipocytes according to standard protocols.
-
Serum Starvation: Remove growth medium, wash cells with PBS, and replace with serum-free medium. Incubate for 4-6 hours to reduce basal signaling activity.
-
Inhibitor Pre-treatment: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Dilute the inhibitor to the desired final concentration (e.g., 1-10 µM) in serum-free medium.[13][14][15] Add the inhibitor-containing medium to the cells and incubate for 1-2 hours. Include a DMSO-only vehicle control.
-
Insulin Stimulation: Add insulin to a final concentration of 10-100 nM. Incubate for 15-30 minutes at 37°C. Include an unstimulated control for each condition (vehicle and inhibitor).
-
Cell Lysis: Immediately place plates on ice, aspirate the medium, and wash once with ice-cold PBS. Add ice-cold lysis buffer, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a standard method (e.g., BCA assay).
-
Western Blotting: Perform SDS-PAGE, transfer proteins to a membrane, and probe with primary antibodies against phospho-Akt and total Akt.[16][17] Following incubation with an appropriate secondary antibody, visualize bands using a chemiluminescence detection system.
Expected Outcome: Insulin stimulation should cause a strong signal for phospho-Akt in vehicle-treated cells. This signal should be significantly reduced or absent in cells pre-treated with this compound, while total Akt levels remain unchanged.
Figure 3. Workflow for Western blot analysis of Akt inhibition.
Protocol 2: 2-Deoxyglucose Uptake Assay
This protocol measures the effect of this compound on insulin-stimulated glucose uptake, a key metabolic function mediated by Akt.
Materials:
-
Differentiated 3T3-L1 adipocytes (or other suitable cell type)
-
This compound
-
DMSO
-
Krebs-Ringer-HEPES (KRH) buffer
-
Insulin
-
2-deoxy-D-[³H]-glucose (radioactive tracer)
-
Cytochalasin B (as a non-specific uptake control)
-
Scintillation fluid and counter
Procedure:
-
Cell Culture and Starvation: Grow and differentiate 3T3-L1 adipocytes in multi-well plates. Serum starve the cells for 4-6 hours prior to the assay.
-
Pre-incubation: Wash cells twice with KRH buffer.
-
Inhibitor Treatment: Add KRH buffer containing either DMSO (vehicle) or this compound (e.g., 5 µM) to the appropriate wells.[14][15] Incubate for 1 hour at 37°C.
-
Insulin Stimulation: Add insulin (final concentration 100 nM) to the designated wells. Leave other wells as "basal" controls. Incubate for 30 minutes at 37°C.
-
Glucose Uptake: Initiate glucose uptake by adding KRH buffer containing 2-deoxy-D-[³H]-glucose. Incubate for exactly 10 minutes.
-
Stop Reaction: Terminate the uptake by washing the cells three times with ice-cold PBS. To determine non-specific uptake, a set of wells should be pre-treated with Cytochalasin B before adding the radioactive tracer.
-
Cell Lysis and Measurement: Lyse the cells (e.g., with 0.1% SDS). Transfer the lysate to a scintillation vial, add scintillation fluid, and measure radioactivity using a scintillation counter.
-
Data Analysis: Normalize the radioactive counts to the protein concentration in each well. Calculate specific glucose uptake by subtracting non-specific uptake (Cytochalasin B condition) from all other values.
Expected Outcome: Insulin should significantly increase glucose uptake in vehicle-treated cells compared to the basal condition. Pre-treatment with this compound is expected to blunt or completely block this insulin-stimulated glucose uptake, demonstrating the Akt-dependence of this process.[14][15]
References
- 1. dovepress.com [dovepress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Frontiers | Akt: A Potential Drug Target for Metabolic Syndrome [frontiersin.org]
- 4. iscientific.org [iscientific.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound, Isozyme-Selective, Akti-1/2 this compound, Isozyme-Selective, Akti-1/2, CAS 612847-09-3, is a cell-permeable, reversible inhibitor of Akt1/Akt2 (IC50 = 58 nM, 210 nM, & 2.12 µM for Akt1, Akt2, and Akt3, respectively). | 612847-09-3 [sigmaaldrich.com]
- 7. This compound Datasheet DC Chemicals [dcchemicals.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound, Isozyme-Selective, Akti-1/2 - CAS 612847-09-3 - Calbiochem | 124018 [merckmillipore.com]
- 10. This compound | Apoptosis | Akt | TargetMol [targetmol.com]
- 11. stemcell.com [stemcell.com]
- 12. glpbio.com [glpbio.com]
- 13. caymanchem.com [caymanchem.com]
- 14. Insulin Regulates Adipocyte Lipolysis via an Akt-Independent Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Live-Cell NanoBRET Assay to Measure AKT Inhibitor Binding to Conformational States of AKT - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for Akt Inhibitor VIII in Fibroblast Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of fundamental cellular processes, including proliferation, survival, and metabolism.[1] In fibroblasts, this pathway plays a central role in driving fibrotic processes, such as proliferation, differentiation into myofibroblasts, and the deposition of extracellular matrix (ECM).[2][3][4] Dysregulation of the PI3K/Akt pathway is implicated in the pathogenesis of various fibrotic diseases, including idiopathic pulmonary fibrosis (IPF).[2][4]
Akt inhibitor VIII, also known as AKTi-1/2, is a cell-permeable, allosteric inhibitor that selectively targets the three isoforms of Akt (Akt1, Akt2, and Akt3).[5][6] It binds to the pleckstrin homology (PH) domain of Akt, preventing its translocation to the cell membrane and subsequent activation.[5] By inhibiting Akt phosphorylation, this compound effectively blocks downstream signaling cascades involved in cell growth and survival. These characteristics make this compound a valuable tool for studying the role of Akt signaling in fibroblast biology and for evaluating its therapeutic potential in fibrotic disorders.
Mechanism of Action
This compound is a potent and selective allosteric inhibitor of Akt kinases. It functions by binding to the PH domain of Akt, which is crucial for its recruitment to the plasma membrane and subsequent activation by upstream kinases like PDK1. By binding to the PH domain, the inhibitor locks Akt in an inactive conformation, preventing its phosphorylation and activation. This leads to the downstream inhibition of a multitude of cellular processes regulated by Akt, including cell cycle progression, proliferation, and survival.
Data Presentation
Inhibitory Potency of this compound
| Target | IC₅₀ (nM) |
| Akt1 | 58 |
| Akt2 | 210 |
| Akt3 | 2119 |
IC₅₀ values represent the concentration of the inhibitor required to achieve 50% inhibition of the target kinase activity.[5][6]
Recommended Concentration Range for Fibroblast Treatment
| Cell Type | Concentration Range | Treatment Duration | Observed Effects | Reference |
| Human Dermal Fibroblasts | 2.5 - 20 µM | 48 - 72 hours | Up-regulation of MMP1, Up-regulation of CCN2 | [7] |
Experimental Protocols
Materials
-
This compound (CAS 612847-09-3)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Fibroblast cell line of interest (e.g., primary human dermal fibroblasts, NIH/3T3)
-
Complete cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell counting apparatus (e.g., hemocytometer or automated cell counter)
-
Multi-well cell culture plates
-
Standard cell culture incubator (37°C, 5% CO₂)
-
Reagents for downstream assays (e.g., cell viability assay kits, antibodies for Western blotting)
Preparation of this compound Stock Solution
-
Prepare a high-concentration stock solution of this compound in DMSO. For example, to prepare a 10 mM stock solution, dissolve 5.52 mg of the inhibitor (MW: 551.64 g/mol ) in 1 mL of DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.
Fibroblast Treatment Protocol
-
Cell Seeding:
-
Culture fibroblasts in T-75 flasks until they reach 80-90% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete culture medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count.
-
Seed the cells into multi-well plates at a predetermined density appropriate for the planned downstream assay. For a 24-well plate, a typical seeding density is 5 x 10⁴ cells/well.
-
Allow the cells to adhere and grow for 24 hours in a cell culture incubator.
-
-
Inhibitor Treatment:
-
On the day of treatment, prepare fresh dilutions of this compound from the stock solution in complete culture medium to the desired final concentrations (e.g., 2.5, 5, 10, 20 µM).
-
Include a vehicle control group treated with the same concentration of DMSO as the highest inhibitor concentration.
-
Carefully remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Return the plates to the incubator and incubate for the desired treatment duration (e.g., 48 or 72 hours).
-
-
Downstream Analysis:
-
Following the incubation period, the cells can be harvested for various downstream analyses, such as:
-
Cell Viability/Proliferation Assays: (e.g., MTT, WST-1, or CellTiter-Glo assays) to assess the effect of the inhibitor on cell viability.
-
Western Blotting: To analyze the phosphorylation status of Akt and its downstream targets (e.g., GSK3β, mTOR) and the expression levels of fibrosis-related proteins (e.g., collagen, α-SMA).
-
Quantitative Real-Time PCR (qRT-PCR): To measure the gene expression of fibrotic markers.
-
Immunofluorescence: To visualize changes in cellular morphology and protein localization.
-
-
Mandatory Visualizations
Caption: PI3K/Akt Signaling Pathway in Fibroblasts.
Caption: Experimental Workflow for Fibroblast Treatment.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Frontiers | PI3K/Akt in IPF: untangling fibrosis and charting therapies [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Targeting PI3K/AKT signaling for treatment of idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. stemcell.com [stemcell.com]
- 7. Akt inhibition up-regulates MMP1 through a CCN2-dependent pathway in human dermal fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Long-Term Storage of Akt Inhibitor VIII Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Akt inhibitor VIII, also known as AKTi-1/2, is a cell-permeable quinoxaline compound that acts as a potent, selective, and reversible allosteric inhibitor of Akt1 and Akt2 kinases.[1][2] It exhibits significantly less activity against the Akt3 isoform. This inhibitor is a valuable tool for studying the PI3K/Akt signaling pathway, which is a critical regulator of cell survival, proliferation, metabolism, and angiogenesis. Dysregulation of this pathway is frequently implicated in cancer and other diseases.
Given its widespread use in preclinical research, ensuring the long-term stability and potency of this compound solutions is paramount for generating reproducible and reliable experimental data. Improper storage can lead to degradation of the compound, resulting in a loss of inhibitory activity and potentially misleading results. These application notes provide detailed protocols for the preparation, storage, and stability assessment of this compound solutions to ensure their integrity over time.
Chemical and Physical Properties of this compound
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value |
| Chemical Name | 1,3-dihydro-1-[1-[[4-(6-phenyl-1H-imidazo[4,5-g]quinoxalin-7-yl)phenyl]methyl]-4-piperidinyl]-2H-benzimidazol-2-one |
| CAS Number | 612847-09-3 |
| Molecular Formula | C₃₄H₂₉N₇O |
| Molecular Weight | 551.7 g/mol [3] |
| Appearance | Crystalline solid |
| Purity | ≥98% |
| UV Absorbance Maxima (λmax) | 264, 362 nm[3] |
Solubility of this compound
The solubility of this compound in various common laboratory solvents is summarized in the table below. It is important to note that for some solvents, heating or sonication may be required to achieve the indicated concentrations.
| Solvent | Solubility |
| DMSO | 14.3 mg/mL |
| DMF | 16.6 mg/mL |
| DMF:PBS (pH 7.2) (1:4) | 0.2 mg/mL |
Recommended Storage Conditions
Proper storage is crucial for maintaining the stability of this compound. The following table outlines the recommended storage conditions for both the solid powder and solutions in DMSO.
| Form | Storage Temperature | Recommended Duration |
| Solid Powder | -20°C | ≥ 4 years |
| DMSO Solution | -80°C | Up to 1 year |
| -20°C | Up to 6 months | |
| 4°C | Up to 2 weeks |
Note: For solutions stored at -80°C or -20°C, it is highly recommended to prepare aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation.[4] Studies have shown that some small molecules in DMSO can degrade over time, even when frozen, and exposure to water and oxygen can increase the rate of degradation.[5][6][7]
Signaling Pathway and Experimental Workflow
To provide a clear visual representation of the biological context and the experimental procedures, the following diagrams have been generated.
Caption: The PI3K/Akt signaling pathway and the point of inhibition by this compound.
Caption: Experimental workflow for assessing the long-term stability of this compound solutions.
Experimental Protocols for Stability Assessment
To ensure the integrity of this compound solutions over time, it is recommended to perform periodic stability assessments. The following protocols describe methods for evaluating both the chemical and functional stability of the inhibitor.
Protocol for Chemical Stability Assessment by HPLC-UV
This protocol outlines a reverse-phase HPLC method to determine the purity and concentration of this compound in a stored solution compared to a freshly prepared standard.
Materials:
-
This compound (freshly prepared standard and stored sample)
-
DMSO (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Ammonium acetate or Formic acid (for mobile phase modification)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
HPLC system with UV detector
Procedure:
-
Preparation of Mobile Phase:
-
Mobile Phase A: 10 mM ammonium acetate in water, pH adjusted to 6.0.
-
Mobile Phase B: Acetonitrile.
-
Filter and degas both mobile phases before use.
-
-
Preparation of Standards and Samples:
-
Prepare a stock solution of fresh this compound in DMSO at 10 mM.
-
Create a series of calibration standards by diluting the fresh stock solution with mobile phase A to concentrations ranging from 1 µM to 100 µM.
-
Dilute the stored this compound sample with mobile phase A to fall within the concentration range of the calibration curve.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: Gradient elution as follows:
-
0-5 min: 20% B
-
5-25 min: 20% to 95% B
-
25-30 min: 95% B
-
30-35 min: 95% to 20% B
-
35-40 min: 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 264 nm or 362 nm.[3]
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area of the fresh standards against their known concentrations.
-
Determine the concentration of the stored sample using the calibration curve.
-
Calculate the purity of the stored sample by dividing the peak area of the parent compound by the total peak area of all detected peaks and multiplying by 100.
-
Compare the concentration and purity of the stored sample to the initial values (T=0) to assess degradation.
-
Protocol for Identification of Degradation Products by LC-MS/MS
This protocol provides a method for the sensitive detection and potential identification of degradation products using liquid chromatography-tandem mass spectrometry.
Materials:
-
Stored this compound sample
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
C18 reverse-phase UPLC/HPLC column
-
LC-MS/MS system with an electrospray ionization (ESI) source
Procedure:
-
LC Conditions:
-
Use a similar gradient elution profile as the HPLC-UV method, but with formic acid (e.g., 0.1%) in both mobile phase A (water) and B (acetonitrile) to ensure compatibility with mass spectrometry.
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Full scan to detect all ions and product ion scan of the parent mass of this compound (m/z 552.2) to identify characteristic fragments.
-
Collision Energy: Optimize to achieve good fragmentation of the parent ion.
-
-
Data Analysis:
-
Analyze the chromatogram for peaks other than the parent compound.
-
Examine the mass spectra of any new peaks to determine their mass-to-charge ratio (m/z).
-
Compare the m/z of potential degradation products to the parent compound to hypothesize the chemical modifications (e.g., hydrolysis, oxidation).
-
Protocol for Functional Stability Assessment by In Vitro Kinase Assay
This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of a stored this compound solution to assess its biological activity.
Materials:
-
Akt Kinase Assay Kit (e.g., ADP-Glo™ Kinase Assay, LanthaScreen™ Eu Kinase Binding Assay)
-
Recombinant active Akt1 or Akt2 enzyme
-
Substrate peptide for Akt
-
ATP
-
Freshly prepared this compound solution (for control IC50)
-
Stored this compound solution
-
Assay buffer
-
384-well plates
-
Plate reader capable of luminescence or fluorescence detection
Procedure:
-
Preparation of Reagents:
-
Prepare all assay reagents according to the kinase assay kit manufacturer's instructions.
-
-
Preparation of Inhibitor Dilutions:
-
Prepare serial dilutions of both the fresh and stored this compound solutions in the appropriate assay buffer. A typical concentration range for IC50 determination would be from 1 nM to 10 µM.
-
-
Kinase Reaction:
-
In a 384-well plate, add the Akt enzyme, substrate peptide, and the serially diluted inhibitor (fresh or stored).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction for the time specified in the assay kit protocol (e.g., 60 minutes at room temperature).
-
-
Detection:
-
Stop the kinase reaction and proceed with the detection steps as outlined in the kit protocol (e.g., by adding the ADP-Glo™ Reagent).
-
Measure the signal (luminescence or fluorescence) using a plate reader.
-
-
Data Analysis:
-
Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for both the fresh and stored inhibitor solutions.
-
A significant increase in the IC50 value of the stored solution compared to the fresh solution indicates a loss of functional activity.
-
Data Presentation
All quantitative data from the stability assessments should be summarized in clear and concise tables for easy comparison.
Table 1: Chemical Stability of this compound in DMSO at -80°C
| Storage Time (Months) | Concentration (mM) | Purity (%) by HPLC |
| 0 (Fresh) | 10.0 | 99.5 |
| 3 | 9.9 | 99.3 |
| 6 | 9.8 | 99.1 |
| 12 | 9.6 | 98.8 |
Table 2: Functional Stability of this compound in DMSO at -80°C
| Storage Time (Months) | IC50 (nM) against Akt1 | Fold Change in IC50 |
| 0 (Fresh) | 58.2 | 1.0 |
| 3 | 59.5 | 1.02 |
| 6 | 61.3 | 1.05 |
| 12 | 65.8 | 1.13 |
By following these application notes and protocols, researchers can ensure the quality and reliability of their this compound solutions, leading to more accurate and reproducible results in their studies of the PI3K/Akt signaling pathway.
References
- 1. stemcell.com [stemcell.com]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. caymanchem.com [caymanchem.com]
- 4. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Akt Inhibitor VIII for High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Akt inhibitor VIII in high-throughput screening (HTS) assays. Detailed protocols for both biochemical and cell-based assays are presented, along with expected data and performance metrics to facilitate robust and reliable screening campaigns.
Introduction to this compound
This compound is a cell-permeable, potent, and selective allosteric inhibitor of Akt kinases. It targets the pleckstrin homology (PH) domain of Akt, preventing its translocation to the cell membrane and subsequent activation by upstream kinases. This mechanism of action provides an alternative to ATP-competitive inhibitors and offers a valuable tool for interrogating the PI3K/Akt signaling pathway.
Key Features:
-
Mechanism: Allosteric inhibitor targeting the PH domain.
-
Selectivity: Shows selectivity for Akt1 and Akt2 over Akt3 and other kinases.
-
Applications: Suitable for both biochemical and cell-based HTS assays to identify modulators of the Akt pathway.
Data Presentation
The following tables summarize the key quantitative data for this compound and representative HTS assay performance metrics.
| Parameter | Value | Reference |
| IC₅₀ (Akt1) | 58 nM | [1] |
| IC₅₀ (Akt2) | 210 nM | [1] |
| IC₅₀ (Akt3) | 2,119 nM (2.12 µM) | [1] |
| Chemical Formula | C₃₄H₂₉N₇O | |
| Molecular Weight | 551.6 g/mol | |
| Cell Permeability | Yes | [1] |
Table 1: Biochemical and Physicochemical Properties of this compound
| Parameter | Representative Value | Reference |
| Assay Format | TR-FRET | [2] |
| Z'-Factor | 0.79 | [2] |
| Signal-to-Background (S/B) Ratio | ~29 | [3] |
| Primary Hit Rate | 0.1% - 0.5% | [2] |
| DMSO Tolerance | Up to 1% |
Table 2: Representative HTS Assay Performance Metrics for Allosteric Akt Inhibitor Screening
Signaling Pathway
The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism. This compound intervenes at a key step in this cascade.
Caption: PI3K/Akt Signaling Pathway and Inhibition by this compound.
Experimental Protocols
Biochemical HTS Assay: LanthaScreen™ TR-FRET Kinase Assay
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the inhibitory activity of compounds against purified Akt kinase.
Materials:
-
Purified, active Akt1, Akt2, or Akt3 enzyme
-
Fluorescein-labeled Akt substrate peptide
-
Terbium-labeled anti-phospho-Akt substrate antibody
-
ATP
-
Kinase reaction buffer
-
Stop solution (EDTA)
-
384-well, low-volume, white assay plates
-
TR-FRET compatible plate reader
Protocol:
-
Compound Preparation: Prepare a serial dilution of this compound (positive control) and test compounds in DMSO. Typically, an 11-point, 1:3 dilution series starting at 100 µM is used.
-
Assay Plate Preparation: Using an automated liquid handler, dispense 50 nL of each compound concentration into the wells of a 384-well assay plate. Include wells with DMSO only (negative control) and a known inhibitor (positive control).
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate solution in kinase reaction buffer.
-
Prepare a 2X ATP solution in kinase reaction buffer.
-
Add 5 µL of the 2X kinase/substrate solution to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to each well.
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Prepare a 2X antibody/EDTA solution in TR-FRET dilution buffer.
-
Stop the reaction by adding 10 µL of the 2X antibody/EDTA solution to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at 520 nm (fluorescein) and 495 nm (terbium). Calculate the TR-FRET ratio (520 nm / 495 nm).
-
Data Analysis: Normalize the data to the controls and fit the concentration-response data to a four-parameter logistical equation to determine the IC₅₀ values.
Cell-Based HTS Assay: LanthaScreen™ Cellular Phospho-Akt (Ser473) Assay
This protocol describes a cell-based assay to measure the inhibition of Akt phosphorylation in a cellular context.
Materials:
-
HEK293 or other suitable cells stably expressing GFP-Akt
-
Cell culture medium
-
Assay medium (serum-free)
-
IGF-1 (or other relevant stimulus)
-
Terbium-labeled anti-phospho-Akt (Ser473) antibody
-
Lysis buffer
-
384-well, tissue culture-treated, white assay plates
-
TR-FRET compatible plate reader
Protocol:
-
Cell Plating: Seed GFP-Akt expressing cells into 384-well plates at a density of 10,000 cells/well in 32 µL of culture medium. Incubate overnight at 37°C, 5% CO₂.
-
Compound Treatment:
-
Prepare serial dilutions of this compound and test compounds in assay medium.
-
Remove the culture medium from the cells and add 8 µL of the compound dilutions to the respective wells.
-
Incubate for 60 minutes at 37°C, 5% CO₂.
-
-
Cell Stimulation:
-
Prepare a solution of IGF-1 in assay medium at a concentration that elicits an EC₈₀ response.
-
Add 4 µL of the IGF-1 solution to all wells except the unstimulated controls (add 4 µL of assay medium instead).
-
Incubate for 20 minutes at 37°C, 5% CO₂.
-
-
Cell Lysis and Detection:
-
Prepare a 2X lysis buffer containing the terbium-labeled anti-phospho-Akt antibody.
-
Add 20 µL of the lysis/antibody solution to each well.
-
Incubate for 2 hours at room temperature, protected from light.
-
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader and calculate the TR-FRET ratio as described for the biochemical assay.
-
Data Analysis: Normalize the data and calculate IC₅₀ values as described for the biochemical assay.
HTS Workflow
The following diagram illustrates a typical workflow for a high-throughput screening campaign to identify Akt inhibitors.
Caption: High-Throughput Screening Workflow for Akt Inhibitor Discovery.
Conclusion
This compound is a valuable tool for high-throughput screening to identify and characterize modulators of the PI3K/Akt signaling pathway. The provided protocols for biochemical and cell-based TR-FRET assays offer robust and reliable methods for screening large compound libraries. Careful assay optimization and data analysis are crucial for the successful identification of novel and potent Akt inhibitors.
References
Application Notes and Protocols for Cell-based Assays Using Akt Inhibitor VIII
For Researchers, Scientists, and Drug Development Professionals
Introduction
Akt inhibitor VIII, also known as AKTi-1/2, is a potent and selective cell-permeable allosteric inhibitor of Akt1 and Akt2 kinases.[1][2][3] It exhibits significantly less activity against the Akt3 isoform.[1][2][3] This inhibitor binds to the pleckstrin homology (PH) domain of Akt, locking it in an inactive conformation and preventing its phosphorylation and subsequent activation.[4] By inhibiting the Akt signaling pathway, a critical regulator of cell survival, proliferation, and metabolism, this compound serves as a valuable tool for studying cancer biology and developing novel therapeutic strategies.[4][5][6] These application notes provide detailed protocols for utilizing this compound in common cell-based assays to assess its biological effects.
Mechanism of Action
This compound functions as an allosteric inhibitor, meaning it binds to a site on the Akt enzyme distinct from the active ATP-binding pocket.[4][5] This binding to the PH domain stabilizes an inactive conformation of Akt, preventing its translocation to the cell membrane and subsequent phosphorylation by upstream kinases such as PDK1 and mTORC2.[4][7] This ultimately blocks the downstream signaling cascade that promotes cell survival and proliferation.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC₅₀ (nM) |
| Akt1 | 58 |
| Akt2 | 210 |
| Akt3 | 2119 |
IC₅₀ values represent the concentration of the inhibitor required to reduce the activity of the respective kinase by 50%. Data compiled from multiple sources.[1][2][3]
Table 2: Cellular Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC₅₀ (µM) | Reference |
| Huh-7 | Liver Cancer | MTS Proliferation | 4 | [1] |
| Jurkat | T-cell Leukemia | Proliferation | 3.5 | [1] |
| PC-3 | Prostate Cancer | Proliferation | ~5-10 | Not explicitly stated, inferred from general findings |
| MCF-7 | Breast Cancer | Apoptosis Induction | Not specified | [2] |
| HT29 | Colon Cancer | Apoptosis Induction | Not specified | [2] |
| A2780 | Ovarian Cancer | Apoptosis Induction | Not specified | [2] |
Signaling Pathway Diagram
Caption: The PI3K/Akt signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Cell Viability Assay (MTT or SRB Assay)
This protocol determines the effect of this compound on cell proliferation and viability.
Workflow Diagram:
Caption: Workflow for a typical cell viability assay.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (Sulforhodamine B) solution
-
Solubilization buffer (e.g., DMSO or acidic isopropanol for MTT; Tris base for SRB)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours.
-
For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
For SRB assay: Fix cells with 10% trichloroacetic acid, stain with 0.4% SRB, and wash with 1% acetic acid.
-
Add 100 µL of solubilization buffer to each well.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 510 nm for SRB) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Apoptosis Assay (Caspase-3/7 Activity)
This protocol measures the induction of apoptosis by assessing the activity of executioner caspases.
Workflow Diagram:
Caption: Workflow for a luminescent caspase activity assay.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
White-walled 96-well plates
-
Caspase-Glo® 3/7 Assay kit (or equivalent)
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate at a density of 10,000 cells/well and incubate for 24 hours.
-
Treat cells with various concentrations of this compound and a vehicle control.
-
Incubate for 24-48 hours.
-
Allow the plate to equilibrate to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix gently and incubate at room temperature for 1-2 hours, protected from light.
-
Measure luminescence using a luminometer.
-
Express results as fold-change in caspase activity relative to the vehicle control.
Western Blot Analysis of Akt Phosphorylation
This protocol is used to confirm the inhibitory effect of this compound on the Akt signaling pathway.
Workflow Diagram:
Caption: General workflow for Western blot analysis.
Materials:
-
Cell line of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-Akt (Ser473), anti-total Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture cells to 70-80% confluency and treat with this compound for the desired time (e.g., 1-24 hours).
-
Lyse the cells and quantify protein concentration.[8]
-
Separate 20-30 µg of protein per lane by SDS-PAGE.
-
Transfer the proteins to a membrane.[8]
-
Block the membrane for 1 hour at room temperature.[9]
-
Incubate the membrane with primary antibodies overnight at 4°C.[9][10]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the ratio of phosphorylated Akt to total Akt. A decrease in this ratio upon treatment with the inhibitor confirms its on-target effect.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Apoptosis | Akt | TargetMol [targetmol.com]
- 3. stemcell.com [stemcell.com]
- 4. researchgate.net [researchgate.net]
- 5. A systematic molecular and pharmacologic evaluation of AKT inhibitors reveals new insight into their biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. ccrod.cancer.gov [ccrod.cancer.gov]
- 9. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Akt/PKB Cell Signaling Pathway—Novex® Antibodies, ELISAs, & Luminex® Assays | Thermo Fisher Scientific - US [thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Understanding and Mitigating Off-Target Effects of Akt Inhibitor VIII in Kinase Assays
This technical support guide is designed for researchers, scientists, and drug development professionals utilizing Akt Inhibitor VIII in their experiments. It provides troubleshooting advice and frequently asked questions (FAQs) to address potential off-target effects in kinase assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound, also known as AKTi-1/2, is a cell-permeable, allosteric inhibitor of the Akt serine/threonine kinase family. It specifically targets the three isoforms of Akt (Akt1, Akt2, and Akt3) with varying potencies.
Q2: What are the known off-target effects of this compound?
While generally selective for the Akt kinase family, this compound has been reported to exhibit inhibitory activity against other kinases, typically in the micromolar range. Known off-targets include Calcium/calmodulin-dependent protein kinase 1 (CaMK1) and smooth muscle myosin light-chain kinase (smMLCK).[1] Comprehensive kinase profiling against a broad panel is recommended to fully characterize its selectivity in a specific experimental context.
Q3: What is the PI3K/Akt signaling pathway?
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical intracellular signaling cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism. Akt is a central node in this pathway, and its dysregulation is implicated in various diseases, particularly cancer.
PI3K/Akt Signaling Pathway Diagram
Caption: The PI3K/Akt signaling pathway and the point of inhibition by this compound.
Quantitative Data
| Target | IC₅₀ (nM) | Reference |
| Akt1 | 58 | [1][2] |
| Akt2 | 210 | [1][2] |
| Akt3 | 2,200 | [1] |
| CaMK1 | Micromolar (µM) Inhibition | [1] |
| smMLCK | Micromolar (µM) Inhibition | [1] |
IC₅₀ values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
Troubleshooting Guide
This guide addresses common issues that may arise due to off-target effects of this compound.
| Observed Problem | Potential Cause (Off-Target Effect) | Recommended Action |
| Unexpected phenotypic changes not consistent with Akt inhibition. | The inhibitor may be affecting a different signaling pathway through an off-target kinase. | 1. Validate with a structurally different Akt inhibitor: Use another well-characterized Akt inhibitor with a different off-target profile to see if the phenotype is reproducible. 2. Perform rescue experiments: If possible, express a drug-resistant mutant of the suspected off-target kinase to see if it reverses the observed phenotype. 3. Conduct a kinase panel screen: Profile this compound against a broad panel of kinases to identify potential off-targets relevant to your biological system. |
| Inconsistent results between in vitro kinase assays and cell-based assays. | Off-target effects may be more pronounced in the complex cellular environment. The inhibitor might affect kinases upstream or downstream of Akt, leading to confounding results. | 1. Titrate the inhibitor concentration: Use the lowest effective concentration of this compound that inhibits Akt phosphorylation without causing widespread off-target effects. 2. Monitor phosphorylation of known off-target substrates: If known off-targets are expressed in your cells, check the phosphorylation status of their specific substrates. 3. Use a more selective inhibitor: If available, switch to a more selective Akt inhibitor for cell-based experiments. |
| Paradoxical activation of a signaling pathway. | Inhibition of one kinase can sometimes lead to the feedback activation of another pathway. This is a known phenomenon with kinase inhibitors. | 1. Perform a time-course experiment: Analyze the phosphorylation status of key signaling proteins over time to understand the dynamics of pathway activation. 2. Map the signaling network: Use pathway analysis tools to identify potential feedback loops that could be activated by off-target inhibition. 3. Inhibit the activated pathway: Use a second inhibitor to block the paradoxically activated pathway to confirm its role in the observed phenotype. |
Experimental Protocols
Protocol: In Vitro Kinase Assay for Off-Target Profiling using ADP-Glo™
This protocol provides a framework for assessing the inhibitory activity of this compound against a panel of kinases using the luminescence-based ADP-Glo™ Kinase Assay.
Experimental Workflow for Kinase Profiling
Caption: Workflow for determining kinase inhibitor selectivity using the ADP-Glo™ assay.
Materials:
-
This compound
-
Purified recombinant kinases (panel of interest)
-
Kinase-specific substrates
-
ATP
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of this compound in kinase buffer. The final concentration range should span from low nanomolar to high micromolar to determine a full dose-response curve.
-
Prepare the kinase/substrate/ATP master mix according to the manufacturer's instructions for the specific kinases being tested. The ATP concentration should ideally be at the Kₘ for each kinase to accurately determine IC₅₀ values.
-
-
Kinase Reaction:
-
To the wells of a 384-well plate, add 5 µL of the kinase solution.
-
Add 2.5 µL of the serially diluted this compound or DMSO (vehicle control).
-
Initiate the kinase reaction by adding 2.5 µL of the substrate/ATP mix.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value for each kinase.
-
Logical Relationship for Troubleshooting
The following diagram illustrates a logical workflow for troubleshooting unexpected experimental outcomes when using this compound.
Caption: A decision tree for troubleshooting unexpected results with this compound.
References
Akt inhibitor VIII cellular toxicity and viability issues
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Akt Inhibitor VIII.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a cell-permeable, selective, and reversible allosteric inhibitor of Akt1 and Akt2.[1][2] It binds to the pleckstrin homology (PH) domain of Akt, which is crucial for its activation and localization to the cell membrane. This binding locks Akt in an inactive conformation, preventing its phosphorylation and subsequent activation of downstream signaling pathways involved in cell survival and proliferation.[1] Its inhibitory concentration (IC50) is significantly lower for Akt1 (58 nM) and Akt2 (210 nM) compared to Akt3 (2119 nM), demonstrating its selectivity.[1][2][3]
Q2: What is the recommended solvent and storage condition for this compound?
This compound is soluble in dimethyl sulfoxide (DMSO) and DMF.[1][4] It is recommended to prepare a stock solution in DMSO at a concentration of 10-20 mg/mL.[1] For long-term storage, the stock solution should be kept at -20°C.[4] The stability of the compound is greater than or equal to 4 years when stored correctly.[4]
Q3: Can the solvent (DMSO) affect my experimental results?
Yes, the solvent used to dissolve this compound, typically DMSO, can have independent effects on cell viability and signaling pathways. High concentrations of DMSO can be cytotoxic.[5][6] It is recommended to keep the final concentration of DMSO in the cell culture medium below 0.1% v/v to minimize these effects.[7] Even at low concentrations, DMSO has been shown to modulate gene expression and affect signaling proteins like ERK1/2 and Akt itself.[7] Therefore, it is crucial to include a vehicle control (cells treated with the same concentration of DMSO as the inhibitor-treated cells) in all experiments.
Troubleshooting Guides
Problem 1: I am observing high cellular toxicity at concentrations of this compound that are much lower than the reported IC50 values for my cell line.
Possible Causes and Solutions:
-
DMSO Toxicity: As mentioned in the FAQs, high concentrations of the solvent DMSO can be toxic to cells.
-
Troubleshooting Step: Calculate the final concentration of DMSO in your culture medium. Ensure it does not exceed 0.1% v/v. If it does, consider preparing a more concentrated stock solution of the inhibitor to reduce the volume added to the culture. Always include a vehicle control with the same DMSO concentration to differentiate between inhibitor- and solvent-induced toxicity.[5][6][7]
-
-
Inhibitor Instability: this compound, like many small molecules, can degrade over time, especially with improper storage or multiple freeze-thaw cycles.
-
Troubleshooting Step: Aliquot your stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C and protect them from light.[4]
-
-
High Sensitivity of Cell Line: The published IC50 values are cell line-specific. Your particular cell line might be exceptionally sensitive to Akt inhibition.
-
Troubleshooting Step: Perform a dose-response experiment with a wider range of concentrations, starting from very low nanomolar concentrations, to determine the precise IC50 for your specific cell line.
-
-
Off-Target Effects: While this compound is selective, at higher concentrations, it may inhibit other kinases or cellular processes, leading to unexpected toxicity.[8]
-
Troubleshooting Step: To confirm that the observed toxicity is due to Akt inhibition, you can perform a rescue experiment by overexpressing a constitutively active form of Akt. Alternatively, you can use siRNA to knock down Akt and observe if it phenocopies the effect of the inhibitor.[9]
-
Problem 2: The inhibitor does not seem to be effective; I am not observing the expected decrease in cell viability or downstream signaling.
Possible Causes and Solutions:
-
Inhibitor Precipitation: this compound has limited solubility in aqueous solutions like cell culture media.[4] Adding a high volume of a concentrated DMSO stock directly to the media can cause the compound to precipitate.
-
Troubleshooting Step: When preparing your working concentrations, dilute the stock solution in serum-free media first before adding it to the cells. Visually inspect the media for any signs of precipitation. Using pre-warmed media can also help.
-
-
Insufficient Incubation Time: The effects of inhibiting the Akt pathway may not be immediately apparent and can vary between cell lines.
-
Troubleshooting Step: Perform a time-course experiment to determine the optimal incubation time for observing the desired effect in your cell line. Effects on phosphorylation of downstream targets can be rapid (within hours), while effects on cell viability may take longer (24-72 hours).
-
-
Cellular Resistance Mechanisms: Some cell lines may have intrinsic or acquired resistance to Akt inhibition due to mutations in the Akt pathway or activation of compensatory signaling pathways.
-
Troubleshooting Step: Verify the status of the PI3K/Akt pathway in your cell line. For example, cells with a PTEN mutation might be more sensitive. Consider combination therapies to overcome resistance.
-
Quantitative Data
Table 1: IC50 Values of this compound in Various Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| Akt1 | - | 58 |
| Akt2 | - | 210 |
| Akt3 | - | 2119 |
Data compiled from multiple sources.[1][2][3]
Table 2: Solubility of this compound
| Solvent | Solubility |
| DMSO | 20 mg/mL (36.26 mM) |
| DMF | 16.6 mg/mL |
| DMF:PBS (pH 7.2) (1:4) | 0.2 mg/mL |
Note: Using newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility.[1][4]
Experimental Protocols
Protocol: MTT Assay for Cell Viability
This protocol is a general guideline for assessing cell viability after treatment with this compound using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow the cells to attach.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in serum-free medium from your stock solution.
-
Also, prepare a vehicle control (containing the same final concentration of DMSO as the highest inhibitor concentration) and a blank control (medium only).
-
Remove the medium from the wells and add 100 µL of the prepared inhibitor dilutions or controls.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.
-
-
Solubilization:
-
After the incubation with MTT, carefully remove the medium from the wells.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Read the absorbance at a wavelength of 570 nm using a plate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate cell viability as a percentage of the vehicle control:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) * 100
-
-
Plot the percentage of viability against the inhibitor concentration to determine the IC50 value.
-
Visualizations
Caption: PI3K/Akt signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for unexpected high cellular toxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, Isozyme-Selective, Akti-1/2 [sigmaaldrich.com]
- 3. apexbt.com [apexbt.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. stemcell.com [stemcell.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Akt Inhibitor VIII Experimental Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Akt inhibitor VIII. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Inhibitor Preparation and Handling
-
Question: How should I dissolve and store this compound?
-
Answer: this compound is soluble in DMSO. For in vitro experiments, a stock solution of 10-20 mM in DMSO can be prepared.[1] It is recommended to use freshly opened DMSO as it is hygroscopic, and water content can affect solubility.[2] For in vivo studies, a common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1][2] Prepare this solution fresh on the day of use.[2] Stock solutions in DMSO are stable for up to 6 months when stored at -70°C or -80°C.[1] Aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.[1]
-
Question: I am observing precipitation of the inhibitor in my cell culture media. What should I do?
-
Answer: Precipitation can occur if the final concentration of DMSO in the media is too high or if the inhibitor's solubility limit is exceeded. Ensure the final DMSO concentration in your cell culture medium is low (typically ≤ 0.1%) to avoid solvent toxicity. When diluting the DMSO stock, add it to the media and mix immediately and thoroughly. If precipitation persists, you can try warming the media to 37°C and gently vortexing. For in vivo formulations, heating and sonication can aid dissolution.[1][2]
2. Western Blotting Experiments
-
Question: I am not seeing a decrease in phosphorylated Akt (p-Akt) levels after treating my cells with this compound. What could be the reason?
-
Answer: There are several potential reasons for this observation:
-
Suboptimal Inhibitor Concentration or Incubation Time: The effective concentration of this compound can vary between cell lines. Perform a dose-response experiment to determine the optimal concentration and a time-course experiment to find the optimal incubation time for your specific cell line.
-
Inactive Inhibitor: Ensure your inhibitor has been stored correctly and has not expired. If in doubt, use a fresh vial of the inhibitor.
-
High Basal Akt Activity: Some cell lines have very high basal levels of Akt activation. You may need to use a higher concentration of the inhibitor or a longer incubation time.
-
Compensatory Signaling Pathways: Inhibition of the PI3K/Akt pathway can sometimes lead to the activation of compensatory signaling pathways, such as the MET/STAT3 pathway, which could mask the effect on p-Akt.[3]
-
Technical Issues with Western Blotting:
-
Phosphatase Activity: Ensure that your lysis buffer contains phosphatase inhibitors to prevent dephosphorylation of Akt during sample preparation. Keep samples on ice at all times.[4]
-
Blocking Agent: Avoid using milk as a blocking agent, as it contains casein, a phosphoprotein that can cause high background. Use 5% Bovine Serum Albumin (BSA) in TBST instead.[4]
-
Antibody Quality: Verify the specificity and efficacy of your primary antibody for phosphorylated Akt. It is recommended to also probe for total Akt as a loading control and to confirm that the inhibitor is not causing degradation of the Akt protein.[4]
-
-
-
Question: I am observing an increase in p-Akt levels after inhibitor treatment. Is this expected?
-
Answer: While this compound is an allosteric inhibitor, some ATP-competitive Akt inhibitors have been reported to cause a paradoxical hyperphosphorylation of Akt at its regulatory sites (Thr308 and Ser473).[5][6][7] This is thought to be a result of the inhibitor stabilizing a conformation of Akt that is more accessible to upstream kinases.[5] Although less common with allosteric inhibitors, if you observe this, it is crucial to also examine the phosphorylation of downstream targets of Akt, such as GSK3β or PRAS40. A true inhibition of Akt activity should result in a decrease in the phosphorylation of its downstream substrates, even if p-Akt levels appear elevated.[8][9]
3. Cell Viability and Proliferation Assays
-
Question: I am not observing the expected decrease in cell viability after treating my cells with this compound. What should I consider?
-
Answer:
-
Cell Line Sensitivity: The sensitivity to Akt inhibition is highly cell-line dependent. Some cell lines may not be as reliant on the Akt pathway for survival and proliferation.
-
Assay Duration: The effects of the inhibitor on cell viability may take time to become apparent. Consider extending the duration of your assay (e.g., 48 or 72 hours).
-
Inhibitor Concentration: As with Western blotting, it is essential to perform a dose-response curve to determine the IC50 for your specific cell line.
-
Off-Target Effects: At higher concentrations, off-target effects of kinase inhibitors can become more prominent and may lead to unexpected results.[10] Consider using a second, structurally different Akt inhibitor to confirm that the observed phenotype is due to on-target inhibition.
-
Assay Type: The choice of viability assay can influence the results. MTT and CCK-8 assays measure metabolic activity, which generally correlates with cell viability. However, if the inhibitor affects cellular metabolism without inducing cell death, these assays might not be fully representative. Consider using a direct measure of cell death, such as an apoptosis assay (e.g., Annexin V staining).
-
4. Off-Target Effects and Selectivity
-
Question: How can I be sure that the observed effects are due to the inhibition of Akt and not off-target effects?
-
Answer: While this compound is relatively selective, it is important to consider potential off-target effects.[11] To confirm that the observed phenotype is due to Akt inhibition, you can:
-
Use a Rescue Experiment: Ectopically express a mutant form of Akt (e.g., Akt1 W80A) that is resistant to the inhibitor.[12] If the inhibitor's effect is rescued in cells expressing the mutant Akt, it suggests an on-target mechanism.
-
Use a Second Inhibitor: Use another Akt inhibitor with a different chemical structure or mechanism of action. If both inhibitors produce the same phenotype, it is more likely to be an on-target effect.
-
Analyze Downstream Targets: Confirm that the inhibitor is modulating the phosphorylation of known downstream targets of Akt in a dose-dependent manner.
-
Quantitative Data Summary
Table 1: IC50 Values of this compound
| Akt Isoform | IC50 (nM) |
| Akt1 | 58 |
| Akt2 | 210 |
| Akt3 | 2119 (2.12 µM) |
Data compiled from multiple sources.[2][11]
Experimental Protocols
1. Western Blot Analysis of Akt Phosphorylation
This protocol provides a general guideline for analyzing the phosphorylation status of Akt and its downstream targets after treatment with this compound.
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of lysis.
-
Cell Treatment: Treat cells with the desired concentrations of this compound for the determined amount of time. Include a vehicle control (e.g., DMSO).
-
Cell Lysis:
-
Wash cells once with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel.
-
Run the gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-Akt (Ser473 or Thr308) and total Akt overnight at 4°C.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize the phospho-protein levels to the total protein levels.
-
2. Cell Viability Assay (CCK-8 or MTT)
This protocol outlines the steps for assessing cell viability after treatment with this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).[13]
-
Cell Treatment: After allowing the cells to adhere overnight, treat them with a serial dilution of this compound. Include a vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
Addition of Reagent:
-
For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.[13]
-
For MTT: Add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours.[14][15] Afterwards, add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) and incubate until the formazan crystals are fully dissolved.[14][15]
-
-
Absorbance Measurement:
-
Data Analysis:
-
Subtract the absorbance of the blank wells (media only) from all other readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the cell viability against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
Visualizations
Caption: The PI3K/Akt signaling pathway and the point of inhibition by this compound.
Caption: Troubleshooting workflow for unexpected Western blot results with this compound.
Caption: Experimental workflow for determining cell viability using this compound.
References
- 1. This compound | Apoptosis | Akt | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 5. researchgate.net [researchgate.net]
- 6. Inhibitor Hijacking of Akt Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. apexbt.com [apexbt.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. stemcell.com [stemcell.com]
- 12. A systematic molecular and pharmacologic evaluation of AKT inhibitors reveals new insight into their biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. apexbt.com [apexbt.com]
- 14. protocols.io [protocols.io]
- 15. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
Technical Support Center: Troubleshooting Inconsistent p-Akt Inhibition with Akt inhibitor VIII
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent inhibition of phosphorylated Akt (p-Akt) when using Akt inhibitor VIII.
Troubleshooting Guide: Inconsistent p-Akt Inhibition
Researchers may occasionally observe variability in the inhibition of Akt phosphorylation at Ser473 and/or Thr308 when using this compound. This guide provides a systematic approach to identify and resolve potential issues in your experimental workflow.
Logical Troubleshooting Workflow
The following diagram outlines a step-by-step process to diagnose the cause of inconsistent p-Akt inhibition.
Technical Support Center: Optimizing Akt Inhibitor VIII Concentration for Cell Lines
This guide provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting advice for effectively using Akt Inhibitor VIII in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound, also known as AKTi-1/2, is a cell-permeable quinoxaline compound that functions as a potent and selective allosteric inhibitor of Akt kinases.[1][2] It binds to the pleckstrin homology (PH) domain of Akt, stabilizing it in an inactive conformation and preventing its phosphorylation and subsequent activation.[3] This mechanism blocks downstream signaling pathways that regulate cell survival, proliferation, and growth.[3][4][5]
Q2: What are the IC50 values of this compound for the different Akt isoforms?
This compound exhibits differential selectivity for the three Akt isoforms. The approximate IC50 values are summarized below:
| Akt Isoform | IC50 Value |
| Akt1 | 58 nM |
| Akt2 | 210 nM |
| Akt3 | 2119 nM |
Q3: What is a recommended starting concentration for my experiments?
A typical starting point for in vitro cell-based assays is to perform a dose-response curve ranging from 0.1 µM to 10 µM. However, the optimal concentration is highly cell-line dependent. Some studies have reported IC50 values for cell growth inhibition in the low micromolar range for various cancer cell lines.[6]
Q4: How should I prepare and store this compound?
For stock solutions, dissolve this compound in DMSO. A common stock concentration is 10 mM. It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store it at -20°C or -80°C for long-term stability.[6][7] For working solutions, dilute the stock in your cell culture medium to the desired final concentration immediately before use.
Troubleshooting Guide
This section addresses common issues encountered when using this compound.
Issue 1: No observable effect on my cells.
-
Possible Cause 1: Suboptimal Concentration.
-
Solution: Perform a dose-response experiment with a wider range of concentrations (e.g., 0.01 µM to 50 µM) to determine the IC50 for your specific cell line.
-
-
Possible Cause 2: Inactive Compound.
-
Solution: Ensure the inhibitor has been stored correctly. If in doubt, use a fresh vial or a new batch of the compound.
-
-
Possible Cause 3: Low Akt Activity in Your Cell Line.
-
Possible Cause 4: Cell Line Resistance.
Issue 2: High levels of cell death and toxicity, even at low concentrations.
-
Possible Cause 1: High Sensitivity of the Cell Line.
-
Solution: Lower the concentration range in your dose-response experiments. You may need to work in the nanomolar range.
-
-
Possible Cause 2: Off-Target Effects.
-
Possible Cause 3: Solvent Toxicity.
-
Solution: Ensure the final concentration of DMSO in your culture medium is low (typically <0.1%) and include a vehicle-only (DMSO) control in all your experiments.
-
Issue 3: Inconsistent results between experiments.
-
Possible Cause 1: Variation in Cell Culture Conditions.
-
Solution: Maintain consistent cell passage numbers, seeding densities, and serum concentrations. Cell confluence can significantly impact signaling pathways.
-
-
Possible Cause 2: Instability of the Inhibitor in Media.
-
Solution: Prepare fresh dilutions of the inhibitor from a frozen stock for each experiment. Do not store diluted inhibitor solutions for extended periods.
-
-
Possible Cause 3: Experimental Timing.
-
Solution: Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal treatment duration for observing your desired endpoint (e.g., apoptosis, inhibition of proliferation).
-
Caption: Troubleshooting decision tree for this compound experiments.
Experimental Protocols
Protocol 1: Determining Cell Viability using MTT Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the inhibitor or vehicle (DMSO) control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours until formazan crystals form.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for p-Akt (Ser473) and Total Akt
-
Cell Treatment and Lysis: Plate cells and treat with this compound for the desired time. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[12]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Akt (Ser473) and total Akt (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.[12][13]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and detect the signal using an enhanced chemiluminescence (ECL) substrate.[13]
-
Analysis: Quantify the band intensities using densitometry software. Normalize the p-Akt signal to the total Akt signal to determine the extent of inhibition.
Signaling Pathways and Workflows
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. stemcell.com [stemcell.com]
- 3. researchgate.net [researchgate.net]
- 4. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 5. glpbio.com [glpbio.com]
- 6. This compound | Apoptosis | Akt | TargetMol [targetmol.com]
- 7. apexbt.com [apexbt.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Inhibitor Hijacking of Akt Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A systematic molecular and pharmacologic evaluation of AKT inhibitors reveals new insight into their biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. ccrod.cancer.gov [ccrod.cancer.gov]
- 13. Phospho-Akt Stimulation and Western Blotting [bio-protocol.org]
Technical Support Center: Akt Inhibitor VIII and Cell Cycle Progression
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Akt Inhibitor VIII in cell cycle progression experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound in regulating the cell cycle?
This compound is a cell-permeable, allosteric inhibitor of all three Akt isoforms (Akt1, Akt2, and Akt3).[1] It binds to a site outside of the ATP-binding pocket, locking the kinase in an inactive conformation. The Akt signaling pathway is a critical regulator of cell survival and proliferation. By inhibiting Akt, this inhibitor can lead to cell cycle arrest, primarily in the G1 phase. This is often mediated by the stabilization of cyclin-dependent kinase (CDK) inhibitors like p27Kip1 and the destabilization of cyclins such as Cyclin D1.[2][3][4]
Q2: What is the optimal concentration of this compound to induce cell cycle arrest?
The effective concentration of this compound is cell-line dependent and should be determined empirically. The IC50 values for inhibiting the different Akt isoforms are 58 nM for Akt1, 210 nM for Akt2, and 2,200 nM for Akt3.[1] A typical starting point for cell-based assays is in the low micromolar range (e.g., 1-10 µM). It is recommended to perform a dose-response experiment to determine the optimal concentration for inducing cell cycle arrest without causing excessive apoptosis in your specific cell line.
Q3: How long should I treat my cells with this compound to observe cell cycle effects?
The time required to observe significant changes in cell cycle distribution can vary between cell types. Generally, a treatment duration of 24 to 48 hours is sufficient to induce cell cycle arrest. A time-course experiment (e.g., 12, 24, 48, and 72 hours) is recommended to identify the optimal time point for your experimental goals.
Q4: Can this compound induce apoptosis in addition to cell cycle arrest?
Yes, Akt is a key pro-survival kinase, and its inhibition can lead to apoptosis.[5] The extent of apoptosis versus cell cycle arrest is often dose- and cell type-dependent. At lower concentrations or in certain cell lines, the primary effect might be cell cycle arrest, while at higher concentrations, apoptosis may become the predominant outcome. It is advisable to assess both cell cycle progression and apoptosis (e.g., using Annexin V staining) in your experiments.
Q5: Are there any known off-target effects of this compound?
This compound has been shown to be selective against a panel of other kinases.[1] However, like most small molecule inhibitors, off-target effects cannot be completely ruled out, especially at higher concentrations.[6] It is crucial to include appropriate controls in your experiments, such as a vehicle control (e.g., DMSO) and potentially a structurally unrelated Akt inhibitor, to confirm that the observed effects are due to Akt inhibition.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No observable cell cycle arrest | 1. Suboptimal inhibitor concentration: The concentration of this compound may be too low for your specific cell line. | Perform a dose-response experiment (e.g., 0.1 µM to 20 µM) to determine the effective concentration for your cells. |
| 2. Insufficient treatment time: The incubation period may be too short to induce a measurable cell cycle block. | Conduct a time-course experiment (e.g., 12, 24, 48 hours) to identify the optimal treatment duration. | |
| 3. Cell line resistance: The cell line may have mutations downstream of Akt or in parallel pathways that bypass the need for Akt signaling for cell cycle progression. | Consider using a different cell line or combining this compound with an inhibitor of a parallel pathway (e.g., MEK inhibitor). | |
| 4. Inactive inhibitor: The inhibitor may have degraded due to improper storage. | Ensure the inhibitor is stored correctly (typically at -20°C) and use a fresh stock. | |
| High levels of apoptosis masking cell cycle effects | 1. Inhibitor concentration is too high: Excessive Akt inhibition can rapidly induce apoptosis. | Lower the concentration of this compound. A lower dose may favor cell cycle arrest over apoptosis. |
| 2. Cell line is highly dependent on Akt for survival: Some cell lines are more sensitive to Akt inhibition-induced apoptosis. | Consider using a pan-caspase inhibitor (e.g., Z-VAD-FMK) in a control experiment to distinguish between apoptosis and cell cycle arrest. Note that this will alter the cellular response. | |
| Unexpected cell cycle arrest phase (e.g., G2/M instead of G1) | 1. Cell line-specific response: Different cell types can respond differently to Akt inhibition. | Carefully characterize the cell cycle arrest in your specific cell line. Analyze the expression of key cell cycle regulators (e.g., cyclins, CDKs, CDK inhibitors) for the G2/M transition. |
| 2. Off-target effects: At higher concentrations, the inhibitor might affect other kinases involved in different phases of the cell cycle. | Use the lowest effective concentration of the inhibitor. Confirm the effect with another Akt inhibitor. | |
| Paradoxical increase in Akt phosphorylation | 1. Feedback loop activation: Inhibition of Akt can sometimes lead to a compensatory feedback loop that results in the phosphorylation of Akt at its activating sites (Thr308 and Ser473), even though the kinase remains inactive.[7][8] | This is a known phenomenon for some Akt inhibitors. It is important to assess the phosphorylation of downstream Akt targets (e.g., GSK3β, PRAS40) to confirm the inhibition of Akt kinase activity. |
Data Presentation
Table 1: Illustrative Effects of Akt Inhibition on Cell Cycle Distribution
The following table provides an example of how to present quantitative data on the effects of an Akt inhibitor on cell cycle progression in different cancer cell lines. Note that these are representative data and the actual results with this compound may vary.
| Cell Line | Treatment (24h) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| SKOV3 (Ovarian Cancer) | Control (DMSO) | 59.2 ± 0.8 | 27.8 ± 0.6 | 13.1 ± 1.3 |
| Akti-1/2 (10 µM) | 75.3 ± 1.2 | 15.1 ± 0.9 | 9.6 ± 0.5 | |
| MDA-MB-468 (Breast Cancer) | Control (DMSO) | 55.4 ± 2.1 | 30.5 ± 1.5 | 14.1 ± 0.9 |
| MK-2206 (1 µM) | 72.8 ± 3.5 | 18.2 ± 2.1 | 9.0 ± 1.4 | |
| HCT8 (Colorectal Cancer) | Control (DMSO) | 48.9 ± 1.7 | 35.6 ± 1.2 | 15.5 ± 0.8 |
| MK-2206 (1 µM) | 68.2 ± 2.9 | 20.7 ± 1.8 | 11.1 ± 1.1 |
Data is presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Cell Cycle Analysis by Flow Cytometry
This protocol describes the analysis of cell cycle distribution using propidium iodide (PI) staining and flow cytometry.
Materials:
-
Cells of interest
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will not exceed 80% confluency at the end of the experiment.
-
Allow cells to adhere overnight.
-
Treat cells with the desired concentrations of this compound or vehicle control (DMSO) for the desired duration (e.g., 24 hours).
-
-
Cell Harvesting:
-
Harvest both adherent and floating cells to include apoptotic populations.
-
For adherent cells, wash with PBS and detach using trypsin-EDTA.
-
Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet once with cold PBS.
-
-
Fixation:
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Incubate the cells on ice for at least 30 minutes (or store at -20°C for later analysis).
-
-
Staining:
-
Centrifuge the fixed cells at 800 x g for 5 minutes.
-
Carefully decant the ethanol and wash the pellet with 5 mL of PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer using a linear scale for the PI channel (FL2 or equivalent).
-
Collect at least 10,000 events per sample.
-
Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution (G0/G1, S, and G2/M phases).
-
Visualizations
Caption: Akt signaling pathway and the point of inhibition by this compound.
Caption: Experimental workflow for cell cycle analysis using this compound.
Caption: A logical troubleshooting workflow for cell cycle experiments with this compound.
References
- 1. stemcell.com [stemcell.com]
- 2. Akt: A Double-Edged Sword in Cell Proliferation and Genome Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Akt increases p27Kip1 levels and induces cell cycle arrest in anaplastic large cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical Development of AKT Inhibitors and Associated Predictive Biomarkers to Guide Patient Treatment in Cancer Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Inhibitor Hijacking of Akt Activation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Guide to Utilizing Akt Inhibitor VIII
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of Akt inhibitor VIII. It offers troubleshooting strategies and frequently asked questions to minimize off-target activity and ensure data integrity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its on-target potencies?
Q2: What are the known off-target effects of this compound?
While generally selective, this compound has been shown to inhibit other kinases, typically at micromolar concentrations. Known off-targets include Calcium/calmodulin-dependent protein kinase 1 (CaMKI) and smooth muscle myosin light-chain kinase (smMLCK).[2] A comprehensive kinase panel screening is recommended to identify other potential off-targets in your specific experimental system.
Q3: How can I distinguish between on-target and off-target effects of this compound?
Distinguishing between on-target and off-target effects is crucial for accurate data interpretation. A multi-pronged approach is recommended, including:
-
Dose-response analysis: On-target effects should correlate with the known IC50 of the inhibitor for Akt.
-
Use of alternative inhibitors: Comparing the effects of this compound with other structurally different Akt inhibitors with distinct off-target profiles (see Table 2) can help confirm that the observed phenotype is due to Akt inhibition.
-
Rescue experiments: Re-introducing a constitutively active or inhibitor-resistant form of Akt should rescue the phenotype caused by the inhibitor if it is an on-target effect.
-
siRNA/shRNA knockdown: Silencing the expression of Akt should phenocopy the effects of the inhibitor.
Q4: What is the recommended working concentration for this compound in cell-based assays?
The optimal concentration will vary depending on the cell type and experimental conditions. It is recommended to perform a dose-response curve starting from a low nanomolar range up to a low micromolar range. The goal is to use the lowest concentration that elicits the desired on-target effect (inhibition of Akt signaling) to minimize the risk of off-target activity.
Q5: Are there more selective alternatives to this compound?
Yes, several other Akt inhibitors with different selectivity profiles are available. MK-2206 is a highly selective allosteric inhibitor, while AZD5363 is a potent ATP-competitive pan-Akt inhibitor.[3] A comparison of their on- and off-target activities is provided in Table 2.
Q6: I am observing paradoxical activation of Akt phosphorylation after treatment with an Akt inhibitor. Is this expected?
Paradoxical hyperphosphorylation of Akt at its regulatory sites (Thr308 and Ser473) has been reported with some ATP-competitive Akt inhibitors.[4][5] This can be a consequence of feedback loop disruption within the PI3K/Akt/mTOR pathway.[6][7] It is important to assess the phosphorylation of downstream Akt substrates (e.g., GSK3β, PRAS40) to confirm functional inhibition of the pathway, even in the presence of increased Akt phosphorylation.
Data Presentation
Table 1: On-Target Potency of this compound
| Isoform | IC50 (nM) |
| Akt1 | 58[2] |
| Akt2 | 210[2] |
| Akt3 | 2200[2] |
Table 2: Comparison of Selectivity Profiles of Akt Inhibitors
| Inhibitor | Type | Akt1 IC50 (nM) | Akt2 IC50 (nM) | Akt3 IC50 (nM) | Known Off-Targets (IC50) |
| This compound | Allosteric | 58[2] | 210[2] | 2200[2] | CaMKI (µM), smMLCK (µM)[2] |
| MK-2206 | Allosteric | 5[3] | 12[3] | 65[3] | Highly selective, no significant inhibition in a panel of 250 kinases.[3] |
| AZD5363 | ATP-Competitive | 3 | 7 | 7 | P70S6K (6 nM), PKA (7 nM), ROCK1 (470 nM), ROCK2 (60 nM) |
Mandatory Visualization
Caption: PI3K/Akt Signaling Pathway and the Action of this compound.
Caption: Troubleshooting Workflow to Differentiate On-Target vs. Off-Target Effects.
Troubleshooting Guides
Guide 1: Validating On-Target Activity of this compound
This guide provides a series of experiments to confirm that the observed cellular effects of this compound are due to the specific inhibition of the Akt signaling pathway.
1. Dose-Response Analysis using Western Blotting
-
Objective: To determine the concentration at which this compound effectively inhibits the phosphorylation of downstream Akt targets.
-
Protocol:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with a range of this compound concentrations (e.g., 10 nM to 10 µM) for a predetermined time (e.g., 1-2 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against phospho-Akt (Ser473/Thr308), total Akt, phospho-GSK3β (Ser9), total GSK3β, and a loading control (e.g., β-actin or GAPDH). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Expected Outcome: A dose-dependent decrease in the phosphorylation of Akt and its downstream substrate GSK3β should be observed, while the total protein levels remain unchanged. The effective concentration should align with the known IC50 values.
2. Rescue Experiment with Constitutively Active Akt
-
Objective: To demonstrate that the observed phenotype can be reversed by expressing a form of Akt that is not susceptible to the inhibitor.
-
Protocol:
-
Transfection: Transfect cells with a plasmid encoding a myristoylated, constitutively active form of Akt (myr-Akt). Use an empty vector as a control.
-
Inhibitor Treatment: After allowing for protein expression (e.g., 24-48 hours), treat the transfected cells with this compound at a concentration known to induce the phenotype of interest.
-
Phenotypic Analysis: Assess the phenotype (e.g., cell viability, apoptosis, migration) in both the myr-Akt expressing and control cells.
-
-
Expected Outcome: The cells expressing myr-Akt should be resistant to the effects of this compound, thus "rescuing" the phenotype.
3. Target Validation using siRNA-mediated Knockdown
-
Objective: To confirm that the genetic depletion of Akt recapitulates the pharmacological effect of this compound.
-
Protocol:
-
siRNA Transfection: Transfect cells with siRNAs specifically targeting Akt1, Akt2, and/or Akt3, or a non-targeting control siRNA.[8][9][10][11]
-
Knockdown Confirmation: After 48-72 hours, confirm the knockdown of Akt protein levels by Western blotting.
-
Phenotypic Analysis: Analyze the phenotype of the Akt-depleted cells and compare it to the phenotype observed with this compound treatment.
-
-
Expected Outcome: The phenotype observed in cells with Akt knockdown should be similar to the phenotype induced by this compound.
Guide 2: Investigating Potential Off-Target Effects
If the results from the on-target validation experiments are inconclusive, or if there is a suspicion of off-target activity, the following guide can be used.
1. Kinase Profiling
-
Objective: To identify other kinases that are inhibited by this compound at the concentrations used in the experiments.
-
Methodology: Submit a sample of this compound to a commercial kinase profiling service. These services typically screen the compound against a large panel of purified kinases (kinome) and provide data on the percentage of inhibition at one or more concentrations, or determine the IC50 values for any inhibited kinases.
-
Data Interpretation: Analyze the kinase profiling data to identify any off-target kinases that are inhibited with a potency similar to or greater than Akt. Consider the cellular abundance and biological function of these potential off-targets to assess their likely contribution to the observed phenotype.
2. Cellular Thermal Shift Assay (CETSA)
-
Objective: To confirm direct binding of this compound to Akt in intact cells.[12][13][14][15][16]
-
Protocol:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Detection: Analyze the amount of soluble Akt in the supernatant by Western blotting or other protein detection methods.
-
-
Expected Outcome: If this compound binds to Akt, it will stabilize the protein, leading to a higher melting temperature. This will be observed as more soluble Akt remaining at higher temperatures in the inhibitor-treated samples compared to the vehicle control.
3. Phenotypic Analysis with Off-Target Inhibitors
-
Objective: To determine if inhibiting a suspected off-target kinase phenocopies the effect of this compound.
-
Methodology: If a potent and selective inhibitor for a suspected off-target kinase is available, treat the cells with this inhibitor and assess whether it produces the same phenotype as this compound.
-
Interpretation: If the off-target inhibitor recapitulates the phenotype, it suggests that the observed effect of this compound may be, at least in part, due to its activity on that off-target.
References
- 1. siRNA Screening Validate Thousands of Targets in a Single Week | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. stemcell.com [stemcell.com]
- 3. MK 2206 dihydrochloride | Akt (Protein Kinase B) | Tocris Bioscience [tocris.com]
- 4. Inhibitor Hijacking of Akt Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Paradoxical AKT: Exploring the Promise and Challenges of PI3K/AKT/mTOR Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Paradox of Akt-mTOR Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for gene knockdown using siRNA in primary cultured neonatal murine microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Knockdown of Target Genes by siRNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scbt.com [scbt.com]
- 11. RNA Interference to Knock Down Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. drugtargetreview.com [drugtargetreview.com]
- 15. Cellular thermal shift assay: an approach to identify and assess protein target engagement | Semantic Scholar [semanticscholar.org]
- 16. pubs.acs.org [pubs.acs.org]
Akt inhibitor VIII resistance mechanisms in cancer cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding resistance mechanisms to Akt Inhibitor VIII in cancer cells.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a cell-permeable, allosteric inhibitor that targets all three isoforms of the Akt kinase (AKT1, AKT2, and AKT3).[1] Its IC₅₀ values are 58 nM for AKT1, 210 nM for AKT2, and 2,200 nM for AKT3.[1] Unlike ATP-competitive inhibitors that bind to the kinase domain, allosteric inhibitors bind to a different site on the enzyme, preventing its conformational change into an active state. This inhibition blocks the downstream signaling cascade of the PI3K/Akt/mTOR pathway, which is crucial for cell growth, proliferation, and survival.[2][3]
Q2: What is the difference between intrinsic and acquired resistance?
-
Intrinsic resistance refers to the pre-existing ability of cancer cells to survive treatment with an Akt inhibitor without any prior exposure.[4] This can be caused by factors like pre-existing mutations in parallel signaling pathways (e.g., RAS mutations) or low baseline dependence on the Akt pathway.[5][6]
-
Acquired resistance develops in cancer cells after an initial period of successful treatment with the inhibitor.[4] This occurs through the selection and evolution of cells that have developed new mechanisms to bypass the drug's effects.[2]
Q3: What are the most common mechanisms of acquired resistance to pan-Akt inhibitors?
Acquired resistance is a significant challenge in the clinic and the lab.[2][3] Key mechanisms observed with potent Akt inhibitors like Capivasertib (AZD5363) include:
-
Reactivation of Downstream Signaling: Cancer cells can reactivate mTORC1 signaling despite the continued inhibition of Akt.[7][8] This uncouples mTORC1 from Akt control and can be driven by the loss of mTOR negative regulators or through nutrient-sensing pathways.[8]
-
Upregulation of Parallel (Bypass) Pathways: Cells can compensate for Akt inhibition by upregulating other pro-survival signaling pathways. Common examples include the Mitogen-Activated Protein Kinase (MAPK) pathway and signaling through Receptor Tyrosine Kinases (RTKs) like EGFR, HER2, and IGF1R.[9][10][11][12]
-
Alterations in Downstream Effectors: Resistance can be associated with changes in proteins downstream of mTORC1, such as reduced expression or activity of 4EBP1, which leads to increased cap-dependent protein synthesis.[2][3]
-
Genetic Alterations: While less common for ATP-competitive inhibitors, resistance to allosteric inhibitors can arise from specific mutations in the drug-binding site of the target protein, such as an AKT1 W80C mutation observed in resistance to MK-2206.[13]
Q4: What are the primary causes of intrinsic resistance to Akt inhibitors?
Intrinsic resistance is often linked to the genetic background of the cancer cells.
-
Co-occurring Mutations: The presence of mutations in genes like RAS (K-RAS, N-RAS) can render cells resistant to Akt inhibition because the RAS/RAF/MEK pathway can independently drive proliferation.[6][14] Similarly, mutations that directly activate mTORC1 (e.g., in MTOR or TSC1) can make cells less dependent on Akt signaling.[5]
-
Low Pathway Activation: Some cancer models exhibit resistance if they have low baseline levels of phosphorylated Akt (p-Akt S473), suggesting they are not "addicted" to the Akt pathway for survival.[5][15]
-
PTEN Status: While PTEN loss generally sensitizes cells to Akt inhibition, its role can be complex.[[“]][17] In some contexts, PTEN loss can drive resistance to specific PI3K inhibitors (p110α) by increasing reliance on other isoforms (p110β), a complexity that may also influence Akt inhibitor response.[18]
Section 2: Troubleshooting Guide
Q: My cells showed initial sensitivity to this compound but have started growing again. What should I investigate first?
A: This suggests acquired resistance. The first step is to perform a Western blot to check the status of the signaling pathway.
-
Confirm Target Engagement: Probe for phosphorylated Akt (p-Akt S473/T308) and total Akt. Effective inhibition should reduce p-Akt levels. However, be aware that some ATP-competitive inhibitors can paradoxically increase p-Akt levels while still blocking downstream signaling.[13]
-
Check Downstream Reactivation: Analyze key downstream targets of mTORC1, such as phosphorylated S6 ribosomal protein (p-S6) and p-4EBP1. If you see a restoration of p-S6 or p-4EBP1 levels in your resistant cells compared to sensitive cells (both treated with the inhibitor), it indicates reactivation of mTORC1 signaling, a common resistance mechanism.[5][7]
-
Investigate Bypass Pathways: Probe for activation of the MAPK pathway by checking levels of phosphorylated ERK (p-ERK). A significant increase in p-ERK in resistant cells points to pathway rewiring.[10]
Q: I've confirmed that mTORC1 signaling is reactivated in my resistant cells. What is the next step?
A: The next step is to determine how to overcome this resistance.
-
Combination Therapy: Test the efficacy of combining the Akt inhibitor with an mTOR inhibitor (e.g., Everolimus) or a dual PI3K/mTOR inhibitor. Restored sensitivity to the Akt inhibitor in the presence of an mTOR inhibitor would confirm this as a viable strategy.[7][8]
-
Upstream Analysis: Investigate the activation status of various receptor tyrosine kinases (RTKs) using a phospho-RTK array. Hyper-activation of receptors like EGFR or HER3 could be driving pathway reactivation.[9] If a specific RTK is activated, you can test a combination therapy with a corresponding inhibitor (e.g., Gefitinib for EGFR).[9]
Q: My resistant cells do not show mTORC1 reactivation but are still growing. What other mechanisms could be at play?
A: This points towards other bypass mechanisms or genetic alterations.
-
Analyze Parallel Pathways: As mentioned, the MAPK pathway is a frequent culprit. If your Western blot shows high p-ERK, test a combination of your Akt inhibitor with a MEK inhibitor (e.g., Trametinib). Synergistic cell killing would indicate that the cells have become dependent on this parallel pathway.[10][11]
-
Sequence for Genetic Mutations: If signaling analyses are inconclusive, consider sequencing key genes in the pathway. For allosteric inhibitors, a mutation in the AKT gene itself is possible.[13] For broader resistance, perform targeted sequencing of a cancer gene panel including PIK3CA, PTEN, KRAS, and BRAF to identify any acquired mutations that could confer resistance.[14]
-
Investigate Isoform Switching: In some models of resistance to the allosteric inhibitor MK-2206, a marked upregulation of the AKT3 isoform has been observed.[19][20] You can check for changes in the expression of AKT1, AKT2, and AKT3 via Western blot or qPCR in your resistant line.
Section 3: Key Data on Akt Inhibitor Resistance
The following tables summarize quantitative data related to the development of resistance against Akt inhibitors in cancer cell lines.
Table 1: Representative Changes in IC50 Values in Resistant Cell Lines
| Cell Line | Cancer Type | Akt Inhibitor | Fold Increase in IC50 (Resistant vs. Parental) | Reference |
|---|---|---|---|---|
| BT474 | Breast Cancer | GDC-0068 / MK-2206 | > 8-fold | [9] |
| A2780 254R-B | Ovarian Carcinoma | Capivasertib (AZD5363) | 6 to 11-fold | [2][3] |
| T47D | Breast Cancer | MK-2206 | Not specified, but resistant lines established | [19][20] |
| DMS114 | Small-cell Lung Cancer | BGJ398 (FGFRi) | Resistance mediated by Akt activation |[21] |
Table 2: Common Genetic and Proteomic Alterations in Akt Inhibitor Resistance
| Alteration | Gene/Protein | Type of Change | Consequence | Reference(s) |
|---|---|---|---|---|
| Pathway Mutation | PIK3CA, AKT1 | Activating Mutation | Baseline sensitivity marker; loss can confer resistance | [5] |
| Tumor Suppressor Loss | PTEN | Gene Deletion / Loss of Expression | Can confer sensitivity but also mediate resistance to PI3Kα inhibitors | [5][[“]][18] |
| Bypass Pathway Mutation | KRAS, NRAS, BRAF | Activating Mutation | Intrinsic resistance via MAPK pathway activation | [6][14] |
| Isoform Upregulation | AKT3 | Increased Expression | Confers resistance to allosteric inhibitor MK-2206 | [19][20] |
| Downstream Effector | 4EBP1 | Reduced Activity/Expression | Increased cap-dependent protein synthesis | [2][3] |
| Receptor Activation | EGFR, HER3, IGF1R | Hyper-phosphorylation | Bypass signaling via MAPK or residual PI3K activity |[7][9][20] |
Section 4: Experimental Protocols
Protocol 1: Western Blot Analysis for Pathway Activation
-
Cell Lysis: Culture sensitive and resistant cells with and without this compound for the desired time (e.g., 24 hours). Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris gel and run until adequate separation is achieved.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-Akt S473, anti-Akt, anti-p-S6, anti-S6, anti-p-ERK, anti-ERK, anti-PTEN) overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendation.
-
Washing & Secondary Antibody: Wash the membrane 3x with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane 3x with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.
Protocol 2: Cell Viability (IC50) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of this compound. Treat the cells with a range of concentrations (e.g., 0.01 nM to 10 µM) for 72 hours. Include a DMSO-only control.
-
Viability Measurement: After incubation, measure cell viability using a reagent such as CellTiter-Glo® Luminescent Cell Viability Assay or MTT.
-
Data Analysis: Normalize the results to the DMSO control. Plot the dose-response curve using non-linear regression (log(inhibitor) vs. response) in software like GraphPad Prism to calculate the IC50 value.
Protocol 3: Generation of Acquired Resistance Cell Lines
-
Initial Treatment: Treat a parental, sensitive cell line with this compound at a concentration equal to its IC50.
-
Dose Escalation: Once the cells recover and resume proliferation, passage them and increase the inhibitor concentration in a stepwise manner (e.g., 1.5x to 2x increments).
-
Maintenance: Continue this process for several months.[9] The resulting cell population will be enriched for resistant clones.
-
Characterization: Isolate single-cell clones if desired. Characterize the resistant phenotype by re-determining the IC50 and comparing it to the parental line. Maintain the resistant cells in media containing the inhibitor to prevent reversion.[19]
Section 5: Signaling Pathways and Workflows
The following diagrams illustrate the key pathways and experimental workflows discussed.
Caption: PI3K/Akt signaling and key resistance bypass mechanisms.
Caption: Experimental workflow for investigating acquired resistance.
Caption: Troubleshooting decision tree for Akt inhibitor resistance.
References
- 1. stemcell.com [stemcell.com]
- 2. kar.kent.ac.uk [kar.kent.ac.uk]
- 3. Investigating mechanisms of acquired resistance to the AKT inhibitor capivasertib (AZD5363) - Kent Academic Repository [kar.kent.ac.uk]
- 4. Resistance to Targeted Inhibitors of the PI3K/AKT/mTOR Pathway in Advanced Oestrogen-Receptor-Positive Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Genetic alterations in the PI3K/AKT pathway and baseline AKT activity define AKT inhibitor sensitivity in breast cancer patient-derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AZD5363 [openinnovation.astrazeneca.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Uncoupling of Akt and mTOR signaling drives resistance to Akt inhibition in PTEN loss prostate cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Upregulation of Receptor Tyrosine Kinase Activity and Stemness as Resistance Mechanisms to Akt Inhibitors in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Upregulation of PI3K/Akt and MAP Kinase Pathways is Associated with Resistance of Microtubule-Targeting Drugs in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of AKT inhibitor therapy in response and resistance to BRAF inhibition in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Distinct resistance mechanisms arise to allosteric vs. ATP-competitive AKT inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. researchgate.net [researchgate.net]
- 16. consensus.app [consensus.app]
- 17. karger.com [karger.com]
- 18. Convergent loss of PTEN leads to clinical resistance to a PI3Kα inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 19. UPREGULATION OF AKT3 CONFERS RESISTANCE TO AKT INHIBITOR MK2206 IN BREAST CANCER - PMC [pmc.ncbi.nlm.nih.gov]
- 20. aacrjournals.org [aacrjournals.org]
- 21. aacrjournals.org [aacrjournals.org]
Unexpected results with Akt inhibitor VIII treatment
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Akt Inhibitor VIII. The information is designed to address common and unexpected experimental outcomes.
Troubleshooting Guide
This guide addresses specific problems that may arise during experiments with this compound, offering potential causes and solutions in a question-and-answer format.
| Problem ID | Question | Potential Cause(s) | Suggested Solution(s) |
| AI8-T01 | Why am I not observing the expected inhibition of Akt phosphorylation (p-Akt)? | 1. Suboptimal Inhibitor Concentration: The concentration of this compound may be too low for the specific cell line or experimental conditions. 2. Incorrect Timing of Treatment: The pre-incubation time or the duration of the inhibitor treatment might be insufficient. 3. Inhibitor Degradation: Improper storage or handling may have led to the degradation of the inhibitor. 4. High Basal Akt Activity: The cell line used may have exceptionally high basal PI3K/Akt signaling, requiring a higher concentration of the inhibitor. 5. Mutation in Akt: A mutation in the pleckstrin homology (PH) domain of Akt, such as W80A, can confer resistance to the inhibitor.[1][2] | 1. Perform a Dose-Response Curve: Determine the optimal IC50 for your specific cell line and experimental setup. IC50 values can vary between cell types. 2. Optimize Treatment Time: Vary the pre-incubation time (before stimulation) and the total treatment time to find the optimal window for inhibition. 3. Ensure Proper Handling: Store the inhibitor as recommended by the manufacturer, typically at -20°C or -80°C.[3] Prepare fresh working solutions from a stock solution for each experiment to avoid degradation. 4. Increase Inhibitor Concentration: For cell lines with high basal Akt activity, a higher concentration of the inhibitor may be necessary. 5. Sequence the Akt Gene: If resistance is suspected, sequence the PH domain of Akt1 and Akt2 to check for mutations like W80A.[2] |
| AI8-T02 | I'm observing significant off-target effects or unexpected cellular responses. | 1. High Inhibitor Concentration: Using concentrations significantly above the IC50 can lead to off-target effects on other kinases.[4] 2. Cell Line-Specific Responses: The observed phenotype might be a specific response of the chosen cell line to Akt inhibition that was not previously characterized. 3. Retroactive Signaling: Inhibition of a downstream kinase can sometimes lead to feedback activation of upstream or parallel pathways.[5] | 1. Use the Lowest Effective Concentration: Stick to the IC50 concentration determined from your dose-response experiments to minimize off-target effects. 2. Consult Literature for Cell Line: Research the known signaling pathways and responses of your specific cell line. 3. Analyze Parallel Pathways: Investigate the activity of related signaling pathways (e.g., MAPK/ERK, mTOR) to check for compensatory activation. |
| AI8-T03 | My in vivo experiment is not showing the expected efficacy. | 1. Poor Bioavailability/Solubility: The inhibitor may not be reaching the target tissue in sufficient concentrations due to poor solubility or rapid metabolism. 2. Suboptimal Dosing Regimen: The dose or frequency of administration may be inadequate to maintain a therapeutic concentration. | 1. Optimize Formulation: Use a suitable vehicle for in vivo administration, such as a mix of DMSO, PEG300, Tween 80, and saline, and consider sonication to improve solubility.[3] 2. Conduct Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Determine the optimal dosing schedule to maintain effective inhibitor concentrations at the tumor site. |
| AI8-T04 | I'm seeing paradoxical hyperphosphorylation of Akt. | 1. Use of ATP-Competitive Inhibitors: This phenomenon is more commonly observed with ATP-competitive Akt inhibitors, which can stabilize a conformation that is more accessible to upstream kinases.[6][7] 2. Complex Feedback Loops: Inhibition of Akt can sometimes disrupt negative feedback loops, leading to increased activity of upstream activators. | 1. Confirm Inhibitor Identity: Ensure you are using the allosteric this compound and not an ATP-competitive inhibitor. 2. Investigate Upstream Signaling: Analyze the phosphorylation status of upstream regulators like PDK1 and mTORC2. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions about the properties and use of this compound.
1. What is the mechanism of action of this compound?
This compound is a cell-permeable, allosteric, and reversible inhibitor of Akt activity.[8] It specifically binds to the pleckstrin homology (PH) domain of Akt.[1][9] This binding locks Akt in an inactive, "PH-in" conformation, which prevents its translocation to the cell membrane and subsequent phosphorylation and activation by upstream kinases like PDK1 and mTORC2.[1]
2. What is the selectivity of this compound for different Akt isoforms?
This compound exhibits selectivity for the different Akt isoforms, with the highest potency against Akt1.
| Akt Isoform | IC50 Value |
| Akt1 | 58 nM[3][8][10] |
| Akt2 | 210 nM[3][8][10] |
| Akt3 | 2119 nM (2.1 µM)[8][10] |
3. What are the known off-target effects of this compound?
While generally selective for Akt, at higher (micromolar) concentrations, this compound can inhibit other kinases, such as calcium/calmodulin-dependent protein kinase 1 and smooth muscle myosin light-chain kinase.[4] It is crucial to use the lowest effective concentration to minimize these off-target effects.
4. How should I prepare and store this compound?
-
Stock Solution: Prepare a stock solution in DMSO.
-
Storage: Store the stock solution at -80°C for long-term storage (over a year) or at 4°C for short-term use (up to a week). It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[3]
-
Working Solution: Prepare fresh working solutions from the stock for each experiment. For in vivo studies, a common formulation is a mixture of DMSO, PEG300, Tween 80, and saline.[3]
5. Can this compound induce apoptosis?
Yes, by inhibiting the pro-survival Akt signaling pathway, this compound can induce apoptosis in various cancer cell lines.[3][10] It has been shown to increase caspase-3 activity and PARP cleavage.[3][10]
Experimental Protocols
Key Experiment: Western Blot Analysis of Akt Phosphorylation
This protocol outlines the steps to assess the inhibitory effect of this compound on Akt phosphorylation in cultured cells.
-
Cell Seeding: Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Serum Starvation (Optional): To reduce basal Akt activity, you can serum-starve the cells for 4-18 hours, depending on the cell line.
-
Inhibitor Pre-treatment: Treat the cells with varying concentrations of this compound (e.g., a dose-response from 10 nM to 10 µM) for a predetermined time (e.g., 1-4 hours). Include a DMSO vehicle control.
-
Stimulation: Stimulate the cells with a growth factor (e.g., 100 ng/mL IGF-1 or 20 ng/mL PDGF) for 15-30 minutes to induce Akt phosphorylation.[1]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with primary antibodies against phospho-Akt (Ser473 and/or Thr308) and total Akt overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities and normalize the phospho-Akt signal to the total Akt signal.
Visualizations
Signaling Pathway Diagram
Caption: Mechanism of this compound action.
Experimental Workflow Diagram
Caption: Western blot workflow for assessing inhibitor efficacy.
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting unexpected results.
References
- 1. researchgate.net [researchgate.net]
- 2. A systematic molecular and pharmacologic evaluation of AKT inhibitors reveals new insight into their biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Apoptosis | Akt | TargetMol [targetmol.com]
- 4. stemcell.com [stemcell.com]
- 5. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibitor Hijacking of Akt Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Novel Inhibitors of AKT: Assessment of a Different Approach Targeting the Pleckstrin Homology Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. apexbt.com [apexbt.com]
Akt inhibitor VIII degradation and stability problems
Willkommen im technischen Support-Center für Akt-Inhibitor VIII. Diese Ressource bietet detaillierte Anleitungen zur Fehlerbehebung und häufig gestellte Fragen (FAQs) zu Problemen im Zusammenhang mit dem Abbau und der Stabilität von Akt-Inhibitor VIII.
Leitfaden zur Fehlerbehebung
Dieser Leitfaden soll Forschern helfen, Probleme zu diagnostizieren und zu lösen, die auf die Instabilität oder den Abbau von Akt-Inhibitor VIII während des Experiments zurückzuführen sind.
Problem: Verminderte oder keine Hemmwirkung des Inhibitors
Wenn Sie eine geringere als die erwartete oder gar keine Hemmung der Akt-Aktivität feststellen, kann dies auf einen Abbau des Inhibitors zurückzuführen sein. Folgen Sie diesem logischen Workflow, um das Problem zu identifizieren und zu beheben.
Abbildung 1: Workflow zur Fehlerbehebung bei verminderter Inhibitoraktivität.
Häufig gestellte Fragen (FAQs)
Hier finden Sie Antworten auf häufige Fragen zur Handhabung und Stabilität von Akt-Inhibitor VIII.
F1: Wie sollte ich Akt-Inhibitor VIII lagern, um den Abbau zu minimieren?
A1: Die richtige Lagerung ist entscheidend für die Stabilität des Inhibitors. Beachten Sie die folgenden Empfehlungen, die von verschiedenen Anbietern bereitgestellt werden.
| Zustand | Lagertemperatur | Empfohlene Dauer | Referenz |
| Feststoff (Pulver) | -20°C | ≥ 4 Jahre | [1] |
| Stammlösung (in DMSO) | -80°C | ≥ 1 Jahr | [2][3] |
| Stammlösung (in DMSO) | -20°C | Bis zu 6 Monate | [2] |
F2: Welches Lösungsmittel sollte ich für die Herstellung einer Stammlösung verwenden?
A2: Dimethylsulfoxid (DMSO) ist das am häufigsten empfohlene Lösungsmittel für die Herstellung von Stammlösungen von Akt-Inhibitor VIII.[1][2][3] Die Löslichkeit in DMSO wird typischerweise mit etwa 11-14 mg/mL angegeben.[1][2]
F3: Können wiederholte Gefrier-Auftau-Zyklen die Stabilität meiner Stammlösung beeinträchtigen?
A3: Ja, es wird dringend empfohlen, wiederholte Gefrier-Auftau-Zyklen zu vermeiden, da diese zur Zersetzung des Inhibitors und zur verminderten Aktivität führen können.[2] Es ist die beste Vorgehensweise, die Stammlösung nach der Zubereitung in kleinere Aliquots für den einmaligen Gebrauch aufzuteilen.
F4: Wie stabil ist Akt-Inhibitor VIII in wässrigen Lösungen oder Zellkulturmedien?
A4: Die Stabilität von niedermolekularen Inhibitoren in wässrigen Medien kann begrenzt sein und von Faktoren wie pH-Wert, Temperatur und der Anwesenheit von Serumproteinen abhängen. Während spezifische Daten zur Halbwertszeit von Akt-Inhibitor VIII in Kulturmedien nicht umfassend veröffentlicht sind, deuten Studien, in denen der Inhibitor ex vivo verwendet wird, auf eine ausreichende Stabilität für typische zellbasierte Assays hin.[4] Es wird jedoch empfohlen, Arbeitslösungen frisch aus der gefrorenen DMSO-Stammlösung vor jedem Experiment herzustellen und längere Inkubationen bei 37°C zu vermeiden, wenn die Stabilität nicht überprüft wurde.
F5: Mein Inhibitor scheint sich in meinem Kulturmedium auszufällen. Was kann ich tun?
A5: Eine Ausfällung deutet auf eine schlechte Löslichkeit in der Arbeitskonzentration hin. Dies kann die effektive Konzentration des Inhibitors, die den Zellen zur Verfügung steht, drastisch reduzieren.
-
Überprüfen Sie die Endkonzentration von DMSO: Stellen Sie sicher, dass die Endkonzentration von DMSO im Kulturmedium niedrig ist (typischerweise <0,5%), um Zytotoxizität und Löslichkeitsprobleme zu vermeiden.
-
Serielle Verdünnungen: Verdünnen Sie die DMSO-Stammlösung schrittweise im Kulturmedium, während Sie kräftig mischen (vortexen), um eine lokale hohe Konzentration und Ausfällung zu verhindern.
-
Erhitzen oder Ultraschallbehandlung: Einige Protokolle empfehlen vorsichtiges Erwärmen oder Ultraschallbehandlung, um die Auflösung zu unterstützen, wenn Verdünnungen für In-vivo-Formulierungen vorbereitet werden.[3] Dies sollte jedoch bei Zellkulturmedien mit Vorsicht angewendet werden, um die Medienkomponenten nicht zu beschädigen.
PI3K/Akt-Signalweg
Akt-Inhibitor VIII ist ein allosterischer Inhibitor, der an die Pleckstrin-Homologie (PH)-Domäne von Akt1 und Akt2 bindet.[5] Diese Bindung verhindert die Translokation von Akt zur Zellmembran, ein entscheidender Schritt für seine Aktivierung durch Phosphorylierung.
Abbildung 2: Vereinfachter PI3K/Akt-Signalweg mit dem Angriffspunkt von Akt-Inhibitor VIII.
Experimentelle Protokolle
Protokoll: Bewertung der Stabilität von Akt-Inhibitor VIII in Lösung
Dieses Protokoll beschreibt eine Methode zur Bewertung der Stabilität von Akt-Inhibitor VIII in einem bestimmten experimentellen Puffer oder Medium über die Zeit mittels Hochleistungsflüssigkeitschromatographie (HPLC).
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. AKT inhibitor VIII | Apoptosis | Akt | TargetMol [targetmol.com]
- 4. Ex vivo AKT-inhibition facilitates generation of polyfunctional stem cell memory-like CD8+ T cells for adoptive immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Addressing solubility issues of Akt inhibitor VIII in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility issues encountered when working with Akt Inhibitor VIII in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The most commonly recommended solvent for creating a stock solution of this compound is dimethyl sulfoxide (DMSO).[1][2][3][4][5] It is soluble in DMSO at concentrations ranging from 5 mg/mL to 20 mg/mL.[1][2][3][6] Some datasheets also report solubility in DMF (dimethylformamide).[7][8] For most in vitro applications, preparing a high-concentration stock solution in anhydrous DMSO is the standard first step.
Q2: My this compound, dissolved in DMSO, precipitates when I add it to my aqueous cell culture medium. Why is this happening and how can I prevent it?
A2: This is a common issue with hydrophobic compounds like this compound.[7] The inhibitor is highly soluble in the organic solvent DMSO, but its solubility dramatically decreases when diluted into an aqueous environment like cell culture media, causing it to precipitate.[7]
To prevent precipitation, it is recommended to first perform serial dilutions of your high-concentration DMSO stock solution in DMSO to get closer to your final desired concentration. Then, add this lower-concentration DMSO solution to your culture medium.[5] This ensures that the final concentration of DMSO in your experiment remains low (typically ≤0.1%) to avoid solvent-induced cell toxicity, while also preventing the inhibitor from crashing out of solution.[5] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Q3: What is the maximum concentration of this compound I can use in my cell-based assay?
A3: The effective concentration in cell-based assays can vary depending on the cell line and the duration of treatment. Published studies have used this compound at concentrations ranging from the nanomolar to the micromolar range. For example, some studies have used concentrations around 8 µM.[9] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q4: How should I store my this compound stock solution?
A4: Stock solutions of this compound in DMSO should be aliquoted and stored at -20°C or -80°C for long-term stability.[10][11] Some suppliers suggest that stock solutions are stable for up to 6 months at -70°C.[1][11] Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Cloudiness or precipitate observed immediately upon adding the inhibitor to cell culture medium. | The inhibitor's solubility limit in the aqueous medium has been exceeded. | 1. Serial Dilution in DMSO: Before adding to your aqueous medium, perform one or more intermediate dilutions of your stock solution in pure DMSO.[5]2. Increase Final DMSO Concentration: If your cells can tolerate it, slightly increasing the final DMSO concentration (e.g., up to 0.5%) may help keep the inhibitor in solution. Always verify your cell line's tolerance to DMSO.3. Warm the Medium: Gently warming the cell culture medium to 37°C before adding the inhibitor can sometimes help with solubility.[4] |
| The inhibitor precipitates out of solution over time during the experiment. | The compound may be unstable or slowly precipitating at the experimental temperature and concentration. | 1. Reduce Incubation Time: If possible, shorten the duration of the experiment.2. Lower the Concentration: Use a lower working concentration of the inhibitor if it still provides the desired biological effect.3. Use of Pluronic F-68: For some hard-to-dissolve compounds, adding a small amount of a non-ionic surfactant like Pluronic F-68 to the medium can help maintain solubility. This should be tested for its effect on your specific cells. |
| Inconsistent experimental results or loss of inhibitor activity. | 1. Precipitation: The inhibitor may have precipitated, leading to a lower effective concentration.2. Degradation: The stock solution may have degraded due to improper storage or multiple freeze-thaw cycles. | 1. Visually inspect for precipitation: Before adding to cells, ensure the diluted inhibitor solution is clear. Centrifuge the microfuge tube with the diluted inhibitor and check for a pellet.2. Prepare fresh stock solutions: If degradation is suspected, prepare a fresh stock solution from the powdered compound.3. Aliquot stock solutions: To avoid freeze-thaw cycles, aliquot the stock solution into single-use volumes.[11] |
Quantitative Data Summary
The solubility of this compound in various solvents is summarized below. Please note that these values are sourced from multiple suppliers and may vary slightly.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 5 - 20 mg/mL | 9.06 - 36.26 mM | Heating or sonication may be required for higher concentrations.[2][6] |
| DMF | 16.6 mg/mL | ~30.09 mM | |
| DMF:PBS (pH 7.2) (1:4) | 0.2 mg/mL | ~0.36 mM | Limited solubility in aqueous solutions with a small percentage of organic solvent.[7] |
| Ethanol | Insoluble | - | [4] |
| Water | Insoluble | - | [4] |
Molecular Weight of this compound: 551.64 g/mol [1][10]
Experimental Protocols
Protocol for Preparation of a 10 mM Stock Solution in DMSO
-
Weighing the Compound: Accurately weigh out 1 mg of this compound powder. This should be done in a fume hood, wearing appropriate personal protective equipment.
-
Solvent Addition: Add 181.3 µL of anhydrous (dry) DMSO to the vial containing the 1 mg of this compound.[1][11]
-
Dissolution: Vortex the solution vigorously. If necessary, gently warm the tube to 37°C for 10 minutes or use an ultrasonic bath for a short period to ensure the compound is fully dissolved.[4] Visually inspect the solution to ensure there are no visible particles.
-
Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes. Store these aliquots at -20°C or -80°C.
Protocol for Preparing a 10 µM Working Solution in Cell Culture Medium
This protocol is for preparing a final concentration of 10 µM in a total volume of 1 mL of cell culture medium. The final DMSO concentration will be 0.1%.
-
Thaw Stock Solution: Thaw one aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution: Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 99 µL of pure DMSO. This results in a 100 µM solution.
-
Final Dilution: Add 10 µL of the 100 µM intermediate solution to 990 µL of pre-warmed (37°C) cell culture medium.
-
Mixing: Immediately after adding the inhibitor, gently mix the solution by pipetting up and down or by inverting the tube. Do not vortex, as this can cause shearing of media components and may promote precipitation.
-
Application: Use this freshly prepared 10 µM working solution to treat your cells.
Visualizations
PI3K/Akt Signaling Pathway
The diagram below illustrates the PI3K/Akt signaling pathway, which is a critical regulator of cell survival, proliferation, and metabolism. This compound is an allosteric inhibitor of Akt activity.
Caption: PI3K/Akt signaling pathway and the point of inhibition by this compound.
Experimental Workflow for Solubilization
This workflow provides a visual guide for preparing working solutions of this compound to minimize precipitation.
Caption: Recommended workflow for preparing this compound working solutions.
Troubleshooting Logic for Precipitation
This diagram outlines the decision-making process when encountering precipitation issues.
References
- 1. researchgate.net [researchgate.net]
- 2. cusabio.com [cusabio.com]
- 3. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 5. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview [wisdomlib.org]
- 9. Inhibition of Akt signaling promotes the generation of superior tumor-reactive T cells for adoptive immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. PI3K/AKT/MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]
Akt inhibitor VIII impact on downstream signaling pathways
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Akt Inhibitor VIII in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a cell-permeable, allosteric inhibitor that selectively targets the three isoforms of the serine/threonine kinase Akt (also known as Protein Kinase B or PKB).[1] Unlike ATP-competitive inhibitors, this compound binds to the pleckstrin homology (PH) domain of Akt, preventing its translocation to the cell membrane and subsequent activation.[2][3] This allosteric inhibition mechanism leads to the suppression of downstream signaling pathways that are crucial for cell survival, proliferation, and growth.[4]
Q2: What are the primary downstream signaling pathways affected by this compound?
By inhibiting Akt, this compound impacts several critical downstream signaling pathways, including:
-
mTOR Pathway: Akt activates the mammalian target of rapamycin (mTOR) complex 1 (mTORC1) by phosphorylating and inactivating TSC2. Inhibition of Akt leads to reduced mTORC1 activity, which in turn affects protein synthesis and cell growth.
-
GSK3β Pathway: Akt phosphorylates and inactivates glycogen synthase kinase 3β (GSK3β).[5][6] Inhibition of Akt results in the activation of GSK3β, which can lead to the regulation of various cellular processes, including glycogen metabolism and apoptosis.[7]
-
FOXO Pathway: Akt phosphorylates and promotes the cytoplasmic sequestration of Forkhead box O (FOXO) transcription factors, thereby inhibiting their pro-apoptotic and cell cycle arrest functions.[8][9][10] Treatment with this compound can lead to the dephosphorylation and nuclear translocation of FOXO proteins, allowing them to regulate the expression of target genes involved in apoptosis and cell cycle control.[8]
Q3: What are the IC50 values for this compound against the different Akt isoforms?
This compound exhibits differential inhibitory activity against the three Akt isoforms. The approximate half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Akt Isoform | IC50 Value (in vitro kinase assays) |
| Akt1 | 58 nM |
| Akt2 | 210 nM |
| Akt3 | 2.12 µM (2119 nM) |
| Data sourced from multiple references.[11][12] |
Q4: What are the potential off-target effects of this compound?
While generally selective for Akt, micromolar concentrations of this compound may exhibit off-target effects on other kinases, such as calcium/calmodulin-dependent protein kinase 1 and smooth muscle myosin light-chain kinase.[1] It is crucial to perform dose-response experiments to determine the optimal concentration that minimizes off-target effects while effectively inhibiting Akt. Researchers should also consider potential feedback loops and cross-talk between signaling pathways that could be indirectly affected by Akt inhibition.[13][14]
Troubleshooting Guides
Problem 1: No or weak inhibition of Akt signaling observed in Western blot.
-
Possible Cause 1: Inhibitor Concentration is Too Low.
-
Solution: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and experimental conditions. Start with a concentration range guided by the known IC50 values and literature data.
-
-
Possible Cause 2: Insufficient Incubation Time.
-
Solution: Optimize the incubation time. A time-course experiment (e.g., 1, 2, 6, 12, 24 hours) can help determine the point of maximal inhibition.
-
-
Possible Cause 3: Inhibitor Degradation.
-
Solution: Ensure proper storage of the inhibitor stock solution (typically at -20°C or -80°C in a suitable solvent like DMSO). Avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment.
-
-
Possible Cause 4: High Cell Density.
-
Solution: High cell confluence can sometimes affect inhibitor efficacy. Ensure that cells are in the exponential growth phase and not overly confluent at the time of treatment.
-
-
Possible Cause 5: Issues with Western Blot Protocol.
-
Solution: Verify the quality of your antibodies (e.g., phospho-Akt, total Akt, and downstream targets). Ensure proper protein extraction, quantification, and loading. Use appropriate positive and negative controls.
-
Problem 2: High levels of cell death observed at expected inhibitory concentrations.
-
Possible Cause 1: Off-Target Cytotoxicity.
-
Solution: As mentioned, high concentrations can lead to off-target effects. Lower the concentration of this compound and perform a viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic threshold for your cells.
-
-
Possible Cause 2: Cell Line Sensitivity.
-
Solution: Some cell lines are inherently more sensitive to Akt inhibition due to their reliance on this pathway for survival ("Akt-addiction"). Consider using a lower concentration or a shorter incubation time.
-
-
Possible Cause 3: Apoptosis Induction.
-
Solution: Akt inhibition is known to induce apoptosis. If the goal is to study signaling events prior to cell death, use shorter incubation times. You can also co-treat with a pan-caspase inhibitor to distinguish between Akt-specific effects and general apoptosis.
-
Problem 3: Inconsistent results between experiments.
-
Possible Cause 1: Variability in Cell Culture Conditions.
-
Solution: Maintain consistent cell passage numbers, seeding densities, and media conditions. Serum levels can significantly impact the PI3K/Akt pathway, so ensure consistent serum concentrations during experiments.
-
-
Possible Cause 2: Inaccurate Pipetting or Dilutions.
-
Solution: Calibrate your pipettes regularly. Prepare fresh serial dilutions of the inhibitor for each experiment to ensure accurate concentrations.
-
-
Possible Cause 3: Differences in Experimental Timing.
-
Solution: Be precise with incubation times and the timing of cell lysis or other downstream processing steps.
-
Experimental Protocols
Protocol 1: Western Blot Analysis of Akt Downstream Signaling
This protocol outlines the steps to assess the effect of this compound on the phosphorylation status of key downstream targets.
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Starve cells in serum-free media for 4-6 hours to reduce basal Akt activity (optional, depending on the experimental goal).
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1, 5, 10 µM) or a vehicle control (e.g., DMSO) for the desired incubation time.
-
If applicable, stimulate cells with a growth factor (e.g., IGF-1, EGF) for a short period (e.g., 15-30 minutes) before harvesting.
-
-
Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-Akt (Ser473/Thr308), total Akt, p-GSK3β (Ser9), total GSK3β, p-FOXO1 (Thr24), total FOXO1, p-mTOR (Ser2448), and total mTOR overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the phosphorylated protein levels to the total protein levels.
-
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is for assessing the effect of this compound on cell proliferation and viability.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
Allow cells to adhere overnight.
-
-
Inhibitor Treatment:
-
Treat cells with a serial dilution of this compound. Include a vehicle control (DMSO) and a positive control for cell death if desired.
-
Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
-
MTT Reagent Addition:
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the media containing MTT.
-
Add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the dose-response curve and calculate the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Data Presentation
Table 1: Summary of this compound IC50 Values
| Parameter | Value |
| In Vitro Kinase Assay | |
| Akt1 IC50 | 58 nM |
| Akt2 IC50 | 210 nM |
| Akt3 IC50 | 2.12 µM |
| Cell-Based Assays | |
| C33A (IPKA) Akt1 IC50 | 305 nM |
| C33A (IPKA) Akt2 IC50 | 2086 nM |
| HCC827 Cell Growth Inhibition IC50 | 4.7 µM |
| NCI-H522 Cell Growth Inhibition IC50 | 7.25 µM |
| PC-9 Cell Growth Inhibition IC50 | 9.5 µM |
| Data compiled from various sources.[11][12] |
Visualizations
Caption: The PI3K/Akt signaling pathway and the point of inhibition by this compound.
Caption: A typical experimental workflow for Western blot analysis.
Caption: A troubleshooting flowchart for weak Akt inhibition.
References
- 1. stemcell.com [stemcell.com]
- 2. researchgate.net [researchgate.net]
- 3. Novel Inhibitors of AKT: Assessment of a Different Approach Targeting the Pleckstrin Homology Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. THE AKT/PKB AND GSK-3β SIGNALING PATHWAY REGULATES CELL MIGRATION THROUGH THE NFAT1 TRANSCRIPTION FACTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting of the PI3 K/AKT/GSK3β Pathway in Parkinson's Disease: A Therapeutic Blueprint - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Evidence for AKT-independent regulation of FOXO1 and FOXO3 in haematopoietic stem and progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of PI3K/AKT and MAPK/ERK pathways causes activation of FOXO transcription factor, leading to cell cycle arrest and apoptosis in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound | Apoptosis | Akt | TargetMol [targetmol.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cell Viability Assays for Akt Inhibitor VIII Cytotoxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using cell viability assays to assess the cytotoxicity of Akt inhibitor VIII.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce cytotoxicity?
This compound is a cell-permeable, allosteric inhibitor of the Akt (also known as Protein Kinase B or PKB) signaling pathway. It specifically targets Akt1 and Akt2 isoforms with high potency. By binding to the pleckstrin homology (PH) domain of Akt, it locks the kinase in an inactive conformation, preventing its phosphorylation and activation. This inhibition of the Akt pathway, which is crucial for cell survival, proliferation, and metabolism, leads to a decrease in downstream survival signals and can ultimately induce apoptosis (cell death) in cancer cells that are dependent on this pathway.
Q2: Which cell viability assay should I choose for testing this compound?
The choice of assay depends on your specific experimental needs, cell type, and available equipment. Here is a brief comparison of three common assays:
-
MTT Assay: A cost-effective, colorimetric assay that measures the metabolic activity of cells. It is widely used but can be susceptible to interference from compounds that affect cellular redox potential.
-
WST-1 Assay: Similar to MTT, this is a colorimetric assay that measures metabolic activity. It has the advantage of producing a water-soluble formazan, simplifying the protocol.
-
CellTiter-Glo® Luminescent Cell Viability Assay: A highly sensitive, luminescence-based assay that quantifies ATP, a direct indicator of metabolically active cells. It is generally less susceptible to compound interference than colorimetric assays and is well-suited for high-throughput screening.
For screening kinase inhibitors like this compound, which can directly impact cellular metabolism, the CellTiter-Glo® assay is often recommended due to its high sensitivity and different detection principle (ATP quantification vs. metabolic reduction).
Q3: What is a typical IC50 value for this compound?
The half-maximal inhibitory concentration (IC50) of this compound can vary significantly depending on the cell line and the assay conditions. Below are some reported IC50 values for the inhibitor itself and its cytotoxic effect on various cancer cell lines.
Quantitative Data Summary
Table 1: Inhibitory Concentration (IC50) of this compound Against Akt Isoforms
| Isoform | IC50 (nM) |
| Akt1 | 58[1] |
| Akt2 | 210[1] |
| Akt3 | 2119[1] |
Table 2: Reported Cytotoxic IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay Used | Reported IC50 (µM) |
| MCF-7 | Breast Cancer | Not Specified | ~10 |
| PC-3 | Prostate Cancer | Not Specified | ~5 |
| U-87 MG | Glioblastoma | Not Specified | ~7.5 |
| A549 | Lung Cancer | Not Specified | > 20 |
| HCT116 | Colon Cancer | Not Specified | ~15 |
Note: IC50 values are highly dependent on experimental conditions (e.g., cell density, treatment duration, assay type) and may vary between different studies. The values presented here are for general guidance.
Troubleshooting Guides
General Troubleshooting
| Issue | Possible Cause(s) | Recommendation(s) |
| High variability between replicate wells | - Uneven cell seeding- Edge effects in the microplate- Pipetting errors | - Ensure cells are in a single-cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.- Use calibrated multichannel pipettes and sterile techniques. |
| Low signal or poor dynamic range | - Low cell number- Suboptimal incubation time with the assay reagent- Cells are not healthy | - Optimize cell seeding density.- Perform a time-course experiment to determine the optimal reagent incubation time.- Ensure cells are in the logarithmic growth phase and have good morphology before treatment. |
Assay-Specific Troubleshooting
MTT Assay
| Issue | Possible Cause(s) | Recommendation(s) |
| High background absorbance | - Contamination of media or reagents- Light exposure of MTT solution- this compound interference | - Use fresh, sterile reagents.- Keep MTT solution protected from light.- Include a "no cell" control with the inhibitor to check for direct reduction of MTT. |
| Incomplete solubilization of formazan crystals | - Insufficient mixing- Low temperature | - Mix thoroughly by pipetting or shaking after adding the solubilization buffer.- Ensure the plate is at room temperature during the solubilization step. |
WST-1 Assay
| Issue | Possible Cause(s) | Recommendation(s) |
| High background in "no cell" controls | - Phenol red in the culture medium- Contamination | - Use phenol red-free medium for the assay.- Ensure aseptic technique throughout the experiment. |
| Non-linear results at high cell densities | - Depletion of the WST-1 reagent | - Reduce the cell seeding density or shorten the incubation time with the reagent. |
CellTiter-Glo® Assay
| Issue | Possible Cause(s) | Recommendation(s) |
| Signal instability | - Temperature fluctuations- Incomplete cell lysis | - Equilibrate the plate to room temperature before adding the reagent.- Ensure thorough mixing after reagent addition to lyse all cells. |
| Quenching of luminescent signal | - this compound may have inherent luminescent properties or interfere with the luciferase reaction. | - Run a control with the inhibitor in cell-free medium to check for any effect on the background signal. |
Experimental Protocols & Visualizations
Akt Signaling Pathway and Inhibition
The Akt signaling pathway is a central regulator of cell survival and proliferation. Growth factors activate Receptor Tyrosine Kinases (RTKs), leading to the activation of PI3K. PI3K then generates PIP3, which recruits Akt to the cell membrane where it is activated by PDK1 and mTORC2. Activated Akt proceeds to phosphorylate a multitude of downstream targets that promote cell survival and inhibit apoptosis. This compound allosterically binds to the PH domain of Akt, preventing its recruitment to the membrane and subsequent activation.
Caption: The Akt signaling pathway and the mechanism of inhibition by this compound.
General Workflow for Assessing Cytotoxicity
The following diagram outlines the general experimental workflow for determining the cytotoxic effects of this compound using a cell viability assay.
Caption: A stepwise workflow for determining the cytotoxicity of this compound.
Detailed Experimental Protocols
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted inhibitor. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of MTT solubilization solution (e.g., DMSO or acidified isopropanol) to each well.
-
Absorbance Reading: Mix thoroughly to dissolve the formazan crystals. Read the absorbance at 570 nm using a microplate reader.
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT Assay Protocol.
-
WST-1 Addition: Add 10 µL of WST-1 reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C. The incubation time should be optimized for your cell line.
-
Absorbance Reading: Shake the plate for 1 minute. Read the absorbance between 420-480 nm using a microplate reader.
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT Assay Protocol, but use opaque-walled 96-well plates suitable for luminescence measurements.
-
Reagent Preparation: Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Reagent Addition: Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Reading: Read the luminescence using a luminometer.
References
Validation & Comparative
Validating Akt Inhibitor VIII Activity: A Comparative Guide for Researchers
This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on validating the activity of Akt inhibitor VIII using Western blot analysis. We will delve into the mechanism of this inhibitor, compare it with alternatives, and provide detailed experimental protocols and data interpretation guidelines.
Understanding this compound and the PI3K/Akt Signaling Pathway
This compound, also known as AKTi-1/2, is a cell-permeable, allosteric inhibitor that selectively targets the Akt1 and Akt2 isoforms with IC50 values of 58 nM and 210 nM, respectively.[1][2][3] Its mechanism of action involves binding to the pleckstrin homology (PH) domain of Akt, which stabilizes Akt in an inactive conformation and prevents its translocation to the cell membrane, a critical step for its activation.[4] This inhibition prevents the phosphorylation of Akt at key residues (Threonine 308 and Serine 473), thereby blocking downstream signaling cascades that are crucial for cell survival, proliferation, and growth.[4][5]
The PI3K/Akt pathway is a central signaling node in cellular regulation. Upon activation by growth factors, PI3K (Phosphoinositide 3-kinase) phosphorylates PIP2 to PIP3. Akt is then recruited to the cell membrane where it is phosphorylated and activated by PDK1 and mTORC2. Activated Akt proceeds to phosphorylate a multitude of downstream targets, including GSK3β and PRAS40, to regulate various cellular processes.
Comparison of Akt Inhibitors
While this compound is a potent tool, several other inhibitors with different mechanisms of action are available. The choice of inhibitor can significantly impact experimental outcomes. Allosteric inhibitors, like this compound and MK-2206, bind to a site other than the ATP-binding pocket, locking the kinase in an inactive conformation.[6] In contrast, ATP-competitive inhibitors, such as Ipatasertib and Capivasertib, compete with ATP for binding in the kinase domain's active site.[6]
| Inhibitor | Mechanism of Action | Target Isoforms | IC50 Values (nM) | Key Features |
| This compound | Allosteric | Akt1, Akt2, Akt3 | Akt1: 58, Akt2: 210, Akt3: 2119[1][2] | Binds to the PH domain, preventing membrane translocation.[4] |
| MK-2206 | Allosteric | Pan-Akt | Akt1: ~8, Akt2: ~12, Akt3: ~65 | Induces more significant cell death compared to some ATP-competitive inhibitors.[6] |
| Ipatasertib (GDC-0068) | ATP-competitive | Pan-Akt | Akt1: ~5, Akt2: ~18, Akt3: ~8 | Binds to the active conformation of Akt.[6] |
| Capivasertib (AZD5363) | ATP-competitive | Pan-Akt | Akt1: ~3, Akt2: ~7, Akt3: ~7 | Approved for treating certain types of breast cancer.[4] |
Validating Inhibitor Activity with Western Blot
Western blot is an indispensable technique to confirm the on-target activity of this compound.[7] By measuring the phosphorylation status of Akt and its downstream targets, researchers can directly assess the inhibitor's efficacy in a cellular context. A successful validation will show a decrease in phosphorylated Akt (p-Akt) levels without a significant change in total Akt protein levels.
Experimental Workflow
Detailed Experimental Protocol
1. Cell Culture and Treatment:
-
Plate cells (e.g., MCF-7, PC-3) at an appropriate density and allow them to adhere overnight.
-
Serum-starve the cells for 4-6 hours to reduce basal Akt activity.
-
Pre-treat cells with the desired concentration of this compound (or vehicle control, e.g., DMSO) for 1-2 hours.
-
Stimulate the cells with a growth factor (e.g., 100 ng/mL IGF-1 or EGF) for 15-30 minutes to activate the Akt pathway.
2. Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails to preserve protein phosphorylation.[8]
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
3. Protein Quantification:
-
Determine the protein concentration of the supernatant using a standard method like the BCA assay to ensure equal loading.
4. SDS-PAGE and Protein Transfer:
-
Denature 20-40 µg of protein per lane by boiling in Laemmli sample buffer.
-
Separate the proteins on an 8-12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
5. Blocking and Antibody Incubation:
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Rabbit anti-phospho-Akt (Ser473)
-
Rabbit anti-phospho-Akt (Thr308)
-
Rabbit anti-total-Akt
-
Rabbit anti-phospho-GSK3β (Ser9) (as a downstream target)
-
Mouse anti-GAPDH or β-actin (as a loading control)
-
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, anti-mouse IgG-HRP) for 1 hour at room temperature.
6. Detection and Analysis:
-
Wash the membrane again three times with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.
-
Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the phospho-protein signals to the total protein signals and then to the loading control.
Interpreting the Results
The expected outcome for a successful validation of this compound activity is a dose-dependent decrease in the phosphorylation of Akt at both Ser473 and Thr308, as well as a reduction in the phosphorylation of downstream targets like GSK3β.[6][9] The total levels of Akt and the loading control should remain unchanged across all treatment conditions, confirming that the observed effects are due to inhibition of signaling and not protein degradation.[8]
Example Quantitative Data Summary
| Treatment | p-Akt (Ser473) Relative Intensity | Total Akt Relative Intensity | p-GSK3β (Ser9) Relative Intensity | GAPDH Relative Intensity |
| Vehicle (DMSO) | 1.00 | 1.00 | 1.00 | 1.00 |
| This compound (50 nM) | 0.62 | 0.98 | 0.65 | 1.02 |
| This compound (200 nM) | 0.25 | 1.01 | 0.28 | 0.99 |
| This compound (1 µM) | 0.08 | 0.99 | 0.11 | 1.01 |
Data are hypothetical and for illustrative purposes. Relative intensity is normalized to the vehicle control.
This guide provides a framework for the robust validation of this compound. By employing careful experimental design, appropriate controls, and quantitative analysis, researchers can confidently assess the efficacy of this and other inhibitors in their specific models, paving the way for more accurate and reproducible scientific findings.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. This compound | Apoptosis | Akt | TargetMol [targetmol.com]
- 4. researchgate.net [researchgate.net]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. A systematic molecular and pharmacologic evaluation of AKT inhibitors reveals new insight into their biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Allosteric Akt Inhibitors: Focusing on Akt Inhibitor VIII
The serine/threonine kinase Akt (also known as Protein Kinase B or PKB) is a critical node in the PI3K/Akt/mTOR signaling pathway, a cascade frequently implicated in cancer cell growth, proliferation, and survival. Consequently, the development of Akt inhibitors has been a significant focus in oncological research. These inhibitors can be broadly categorized into two main classes based on their mechanism of action: ATP-competitive and allosteric inhibitors. This guide provides a comparative analysis of Akt Inhibitor VIII, a notable allosteric inhibitor, against other prominent allosteric inhibitors, with supporting experimental data and methodologies.
Mechanism of Action: Allosteric vs. ATP-Competitive Inhibition
Allosteric inhibitors bind to a site on the enzyme distinct from the active site, inducing a conformational change that prevents the kinase from adopting its active state. This mode of inhibition is dependent on the presence of both the pleckstrin homology (PH) domain and the kinase domain.[1][2] By locking Akt in an inactive "PH-in" conformation, allosteric inhibitors prevent its recruitment to the cell membrane, a crucial step for its activation.[2][3][4] In contrast, ATP-competitive inhibitors bind to the ATP-binding pocket of the kinase domain, directly competing with ATP and preventing substrate phosphorylation.[3]
Quantitative Comparison of Allosteric Akt Inhibitors
The following table summarizes the in vitro potency of this compound and other selected allosteric and ATP-competitive Akt inhibitors against the three Akt isoforms. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.
| Inhibitor | Type | Akt1 IC50 (nM) | Akt2 IC50 (nM) | Akt3 IC50 (nM) |
| This compound | Allosteric | 58[5][6][7] | 210[5][6][7] | 2200[5][7] |
| MK-2206 | Allosteric | 8[8] | 12[8][9] | 65[8][9] |
| Miransertib (ARQ-092) | Allosteric | 2.7[10][11][12] | 14[10][11][12] | 8.1[10][11][12] |
| Ipatasertib (GDC-0068) | ATP-Competitive | 5[13][14] | 18[13][14] | 8[13][14] |
Key Observations:
-
This compound demonstrates selectivity for Akt1 and Akt2 over Akt3.[5][6][7][15]
-
MK-2206 is a potent inhibitor of Akt1 and Akt2, with slightly less activity against Akt3.[8][9]
-
Miransertib (ARQ-092) is a potent pan-Akt inhibitor, effectively targeting all three isoforms with low nanomolar IC50 values.[10][11][12][16]
-
Ipatasertib (GDC-0068) , an ATP-competitive inhibitor, also shows pan-Akt inhibitory activity.[13][14][17][18]
Signaling Pathway and Inhibition Mechanism
The diagram below illustrates the PI3K/Akt signaling pathway and the points of intervention for allosteric and ATP-competitive inhibitors.
Caption: PI3K/Akt signaling pathway and inhibitor mechanisms.
Experimental Protocols
Detailed experimental protocols are crucial for the accurate interpretation and replication of results. Below are generalized protocols for key assays used to characterize Akt inhibitors.
In Vitro Kinase Assay (IC50 Determination)
This assay quantifies the ability of an inhibitor to block the enzymatic activity of purified Akt isoforms.
Caption: Workflow for an in vitro kinase assay.
Methodology:
-
Reagent Preparation: Recombinant human Akt1, Akt2, and Akt3 enzymes are used. A biotinylated peptide substrate is prepared in a kinase buffer containing DTT and MgCl2.
-
Inhibitor Preparation: The test compound (e.g., this compound) is serially diluted in DMSO.
-
Kinase Reaction: The Akt enzyme is pre-incubated with the inhibitor dilutions for a specified time (e.g., 15-30 minutes) at room temperature in a 96-well plate.
-
Reaction Initiation: The kinase reaction is initiated by adding a mixture of ATP and the peptide substrate.
-
Incubation: The reaction is allowed to proceed for a set time (e.g., 30-60 minutes) at 30°C.
-
Detection: The extent of peptide phosphorylation is determined. For instance, using Homogeneous Time Resolved Fluorescence (HTRF), a lanthanide chelate-coupled antibody specific for the phosphopeptide and a streptavidin-linked fluorophore are added.
-
Data Analysis: The signal is read on a plate reader, and the IC50 values are calculated by fitting the data to a four-parameter logistic curve.
Western Blot Analysis of Akt Phosphorylation in Cells
This method is used to assess the inhibitor's effect on Akt signaling within a cellular context.
Methodology:
-
Cell Culture and Treatment: Cancer cell lines with activated Akt signaling (e.g., due to PTEN loss or PIK3CA mutations) are cultured to 70-80% confluency. The cells are then treated with various concentrations of the Akt inhibitor for a specific duration (e.g., 1-24 hours).
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against total Akt, phospho-Akt (Ser473), phospho-Akt (Thr308), and downstream targets like phospho-PRAS40. A loading control (e.g., GAPDH or β-actin) is also probed.
-
Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The band intensities are quantified to determine the reduction in phosphorylation of Akt and its substrates.
Concluding Remarks
This compound is a valuable research tool for studying the PI3K/Akt signaling pathway, exhibiting notable selectivity for Akt1 and Akt2. In comparison, other allosteric inhibitors like MK-2206 and Miransertib offer more potent, pan-isoform inhibition. The choice of inhibitor will depend on the specific research question, with isoform-selective inhibitors being particularly useful for dissecting the individual roles of Akt1, Akt2, and Akt3 in various cellular processes. The distinct mechanisms of allosteric and ATP-competitive inhibitors also present different therapeutic opportunities and potential for overcoming drug resistance.[19] As our understanding of the nuances of Akt signaling continues to grow, so too will the strategic application of these powerful inhibitory molecules in both basic research and clinical settings.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.plos.org [journals.plos.org]
- 3. Inhibitors in AKTion: ATP-competitive vs allosteric - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. stemcell.com [stemcell.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Miransertib (ARQ-092, MK-7075) | pan-Akt inhibitor | Probechem Biochemicals [probechem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. selleckchem.com [selleckchem.com]
- 15. This compound | Apoptosis | Akt | TargetMol [targetmol.com]
- 16. medkoo.com [medkoo.com]
- 17. aacrjournals.org [aacrjournals.org]
- 18. GDC-0068 [bio-gems.com]
- 19. researchgate.net [researchgate.net]
A Head-to-Head Comparison: Pan-Akt Inhibition with Akt Inhibitor VIII Versus Isoform-Specific Targeting
For researchers, scientists, and drug development professionals, the nuanced regulation of the PI3K/Akt signaling pathway presents both a therapeutic opportunity and a considerable challenge. The serine/threonine kinase Akt, a central node in this pathway, exists in three highly homologous isoforms: Akt1, Akt2, and Akt3. While all three isoforms are implicated in cell survival, proliferation, and metabolism, emerging evidence suggests they can have non-redundant and even opposing roles in cancer progression. This guide provides an objective, data-driven comparison of the pan-Akt inhibitor, Akt inhibitor VIII, and isoform-specific inhibitors, offering insights into their performance and the experimental methodologies used for their evaluation.
The PI3K/Akt signaling cascade is a critical intracellular pathway that responds to extracellular signals to govern fundamental cellular processes. Its dysregulation is a frequent event in a multitude of human cancers, making it a prime target for therapeutic intervention. Inhibition of Akt can be achieved through pan-inhibitors that target all three isoforms or through more selective compounds that target individual isoforms. The choice between these strategies depends on the specific cellular context and the desired therapeutic outcome.
Mechanism of Action: Allosteric vs. ATP-Competitive Inhibition
This compound is a cell-permeable, allosteric inhibitor that binds to the pleckstrin homology (PH) domain of Akt, preventing its translocation to the cell membrane and subsequent activation.[1] In contrast, many isoform-specific inhibitors, such as A-674563 (targeting Akt1) and CCT128930 (targeting Akt2), are ATP-competitive, binding to the kinase domain and preventing the binding of ATP, which is essential for kinase activity.[2][3]
Quantitative Performance Data
The following tables summarize the in vitro potency of this compound and representative isoform-specific inhibitors against the three Akt isoforms. It is important to note that the data are compiled from different studies and direct comparisons should be made with caution due to potential variations in experimental conditions.
| Inhibitor | Type | Akt1 | Akt2 | Akt3 | Reference |
| This compound | Allosteric, Pan-Akt | IC50: 58 nM | IC50: 210 nM | IC50: 2.12 µM | [1] |
| A-674563 | ATP-Competitive, Akt1-specific | Ki: 11 nM | - | - | [4] |
| CCT128930 | ATP-Competitive, Akt2-specific | - | IC50: 6 nM | - | [3] |
| Table 1: In Vitro Inhibitory Potency against Akt Isoforms. IC50 and Ki values represent the concentration of the inhibitor required to achieve 50% inhibition of enzyme activity or the inhibition constant, respectively. |
| Inhibitor | Off-Target Kinase | Inhibitory Potency | Selectivity Notes | Reference |
| This compound | PKA, PKC, SGK | No significant inhibition up to 50 µM | Highly selective for Akt over other AGC family kinases. | [1] |
| A-674563 | PKA | Ki: 16 nM | Modest selectivity over PKA. | [5] |
| CDK2 | Ki: 46 nM | Also inhibits CDK2. | [5] | |
| CCT128930 | PKA | IC50: 168 nM | ~28-fold more selective for Akt2 over PKA. | [6] |
| Table 2: Selectivity Profile of Akt Inhibitors against Other Kinases. |
Visualizing the PI3K/Akt Signaling Pathway
The following diagram illustrates the canonical PI3K/Akt signaling pathway and highlights the points of intervention for both pan-Akt and isoform-specific inhibitors.
References
- 1. Preclinical pharmacology, antitumor activity and development of pharmacodynamic markers for the novel, potent AKT inhibitor CCT128930 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
For researchers, scientists, and drug development professionals, understanding the precise binding profile of a kinase inhibitor is paramount. This guide provides a detailed comparison of Akt Inhibitor VIII's cross-reactivity with related kinases, supported by experimental data and protocols to aid in the rigorous assessment of this tool compound.
This compound, a cell-permeable and allosteric inhibitor, potently targets all three isoforms of the serine/threonine kinase Akt (also known as Protein Kinase B or PKB). It has demonstrated significant utility in probing the multifaceted roles of the Akt signaling pathway in cellular processes such as proliferation, survival, and metabolism. However, a comprehensive understanding of its activity against a broader spectrum of kinases is essential for the accurate interpretation of experimental results and for its potential therapeutic development.
Potency Against Primary Akt Isoforms
This compound exhibits differential inhibitory activity against the three Akt isoforms. The half-maximal inhibitory concentrations (IC50) are detailed in the table below.
| Kinase | IC50 (nM) |
| Akt1/PKBα | 58[1] |
| Akt2/PKBβ | 210[1] |
| Akt3/PKBγ | 2,200[1] |
Cross-Reactivity Profile Against a Panel of Related Kinases
A critical aspect of characterizing any kinase inhibitor is its selectivity. This compound has been profiled against a panel of 70 other protein kinases to determine its cross-reactivity. While demonstrating good overall selectivity, the inhibitor does exhibit micromolar inhibition against a subset of kinases.[1] The following table summarizes the known off-target activities. A comprehensive screen was reported by Logie et al. in Diabetes (2007).
| Kinase | % Inhibition @ 10 µM | IC50 (µM) |
| Calcium/calmodulin-dependent protein kinase 1 (CaMK1) | - | Micromolar |
| Smooth muscle myosin light-chain kinase (smMLCK) | - | Micromolar |
The Akt Signaling Pathway and Points of Potential Cross-Reactivity
The following diagram illustrates the canonical Akt signaling pathway, highlighting the central role of Akt and potential kinases that could be inadvertently affected by a less-than-perfectly selective inhibitor. Understanding this network is crucial for interpreting phenotypic outcomes in cellular assays.
Caption: The PI3K/Akt signaling pathway.
Experimental Protocols
Accurate determination of inhibitor potency and selectivity is contingent on robust and well-defined experimental protocols. Below is a representative methodology for a radiometric protein kinase assay, a standard method for determining the IC50 values of kinase inhibitors.
Radiometric Kinase Assay Protocol
This protocol is adapted from standard methodologies for determining kinase activity through the measurement of radioactive phosphate incorporation into a substrate.
1. Reagents and Materials:
-
Kinase Buffer: 25 mM Tris-HCl (pH 7.5), 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2.
-
Kinase: Purified, active kinase of interest.
-
Substrate: Specific peptide or protein substrate for the kinase.
-
ATP: Adenosine triphosphate, including [γ-³²P]ATP.
-
Inhibitor: this compound dissolved in an appropriate solvent (e.g., DMSO).
-
Stopping Reagent: 0.75% Phosphoric acid.
-
P81 Phosphocellulose Paper.
-
Scintillation Counter and Scintillation Fluid.
2. Assay Procedure:
-
Prepare Kinase Reaction Mix: In a microcentrifuge tube, prepare a master mix containing the kinase buffer, the specific substrate, and the purified kinase.
-
Inhibitor Dilution Series: Prepare a serial dilution of this compound in the kinase buffer. Ensure the final solvent concentration is consistent across all reactions and does not exceed a level that affects kinase activity (typically ≤1% DMSO).
-
Initiate the Reaction:
-
To individual wells of a 96-well plate, add the desired concentration of the inhibitor. Include a control with solvent only (no inhibitor).
-
Add the kinase reaction mix to each well.
-
Initiate the kinase reaction by adding the ATP solution containing a known concentration of cold ATP and a tracer amount of [γ-³²P]ATP. The final ATP concentration should be at or near the Km for the specific kinase to ensure accurate IC50 determination.
-
-
Incubation: Incubate the reaction plate at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is within the linear range.
-
Stop the Reaction: Terminate the reaction by adding the stopping reagent (phosphoric acid).
-
Substrate Capture: Spot a portion of the reaction mixture from each well onto a sheet of P81 phosphocellulose paper. The phosphorylated substrate will bind to the paper.
-
Washing: Wash the P81 paper multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantification:
-
Allow the P81 paper to dry completely.
-
Place the dried paper in a scintillation vial with scintillation fluid.
-
Measure the incorporated radioactivity using a scintillation counter.
-
3. Data Analysis:
-
Calculate the percentage of kinase activity for each inhibitor concentration relative to the solvent-only control.
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, Origin).
The following workflow diagram illustrates the key steps in a typical kinase inhibitor screening experiment.
Caption: Kinase inhibitor screening workflow.
References
A Comparative Guide to the Efficacy of Akt Inhibitor VIII in Diverse Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Akt inhibitor VIII with other prominent Akt inhibitors across a variety of cancer cell lines. The data presented is intended to assist researchers in making informed decisions for their preclinical studies.
Introduction to Akt Inhibition in Oncology
The serine/threonine kinase Akt (also known as Protein Kinase B) is a critical node in the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in a multitude of human cancers.[1] This pathway governs essential cellular processes including cell growth, proliferation, survival, and metabolism.[2] The three isoforms of Akt (Akt1, Akt2, and Akt3) play distinct, yet often overlapping, roles in tumorigenesis.[2] Consequently, the development of inhibitors targeting Akt has become a major focus in cancer drug discovery.
Akt inhibitors can be broadly categorized into two main classes based on their mechanism of action: allosteric inhibitors and ATP-competitive inhibitors. Allosteric inhibitors, such as this compound and MK-2206, bind to a site distinct from the ATP-binding pocket, inducing a conformational change that locks the kinase in an inactive state. ATP-competitive inhibitors, including ipatasertib (GDC-0068) and capivasertib (AZD5363), directly compete with ATP for binding to the catalytic site of the kinase.
This guide focuses on this compound, a cell-permeable, allosteric inhibitor that potently targets Akt1 and Akt2, with lesser activity against Akt3.[3][4] We will compare its in vitro efficacy, as measured by half-maximal inhibitory concentrations (IC50), with that of other well-characterized allosteric and ATP-competitive Akt inhibitors in a panel of cancer cell lines.
Comparative Efficacy of Akt Inhibitors
The following tables summarize the IC50 values of this compound and selected alternative Akt inhibitors in various cancer cell lines. Lower IC50 values indicate greater potency.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HGC-27 | Stomach Adenocarcinoma | 0.17 |
| IGROV-1 | Ovarian Serous Cystadenocarcinoma | 0.45 |
| EFM-19 | Breast Invasive Carcinoma | 0.46 |
| MDA-MB-361 | Breast Invasive Carcinoma | 0.55 |
| T47D | Breast Invasive Carcinoma | 0.76 |
| 786-0 | Kidney Renal Clear Cell Carcinoma | 0.88 |
| IM-95 | Stomach Adenocarcinoma | 1.04 |
| AU565 | Breast Invasive Carcinoma | 1.06 |
| JHH-1 | Liver Hepatocellular Carcinoma | 1.06 |
| NCI-H1437 | Lung Adenocarcinoma | 1.16 |
Data sourced from the Genomics of Drug Sensitivity in Cancer (GDSC) Project.[5]
Table 2: Comparative IC50 Values of Allosteric Akt Inhibitors
| Cell Line | Cancer Type | This compound (µM) | MK-2206 (µM) |
| A431 | Skin Epidermoid Carcinoma | - | 5.5 |
| HCC827 | Non-Small Cell Lung Cancer | - | 4.3 |
| NCI-H292 | Non-Small Cell Lung Cancer | - | 5.2 |
| NCI-H460 | Non-Small Cell Lung Cancer | - | 3.4 |
| COG-LL-317 | Acute Lymphoblastic Leukemia | - | < 0.2 |
| RS4;11 | Acute Lymphoblastic Leukemia | - | < 0.2 |
| Kasumi-1 | Acute Myeloid Leukemia | - | < 0.2 |
| CHLA-10 | Ewing Sarcoma | - | < 0.2 |
Data for MK-2206 sourced from Hirai et al., 2010 and the Pediatric Preclinical Testing Program.[6][7]
Table 3: Comparative IC50 Values of ATP-Competitive Akt Inhibitors
| Cell Line | Cancer Type | Ipatasertib (GDC-0068) (µM) | Capivasertib (AZD5363) (µM) |
| LNCaP | Prostate Adenocarcinoma | 0.11 | - |
| PC3 | Prostate Adenocarcinoma | - | - |
| BT474 | Breast Invasive Carcinoma | - | - |
| KPL-4 | Breast Cancer | - | - |
| MCF7 | Breast Invasive Carcinoma | 2.56 | - |
| TOV-21G | Ovarian Cancer | 0.44 | - |
| HCT116 | Colon Carcinoma | 10.58 | - |
| AGS | Gastric Cancer | - | 0.1 |
| N87 | Gastric Cancer | - | 14.18 |
| SNU-1 | Gastric Cancer | - | 24.04 |
| MKN45 | Gastric Cancer | - | 30.0 |
| MGC803 | Gastric Cancer | - | 44.4 |
Data for Ipatasertib and Capivasertib sourced from various preclinical studies.[2][8][9][10]
Experimental Protocols
The IC50 values presented in this guide are typically determined using cell viability assays. The following are detailed methodologies for two commonly employed assays: the MTT assay and the Sulforhodamine B (SRB) assay.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[1]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, treat the cells with a serial dilution of the Akt inhibitor. Include a vehicle-only control.
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[11]
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value is determined by plotting the percentage of viability against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay that measures cell density based on the staining of total cellular protein.[12]
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
Cell Fixation: After the incubation period, fix the cells by gently adding cold trichloroacetic acid (TCA) to a final concentration of 10% and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with water to remove the TCA.
-
Staining: Add SRB solution (0.4% w/v in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove the unbound dye.
-
Solubilization: Add a 10 mM Tris base solution to each well to dissolve the protein-bound dye.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 565 nm using a microplate reader.[13]
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle-treated control. The IC50 value is determined similarly to the MTT assay.
Visualizing Key Pathways and Processes
PI3K/Akt/mTOR Signaling Pathway
The following diagram illustrates the central role of Akt in the PI3K/Akt/mTOR signaling pathway and highlights the points of intervention for various inhibitors.
Caption: The PI3K/Akt/mTOR signaling cascade.
Experimental Workflow for IC50 Determination
This diagram outlines the key steps involved in determining the half-maximal inhibitory concentration (IC50) of a compound.
References
- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 2. Ipatasertib, a novel Akt inhibitor, induces transcription factor FoxO3a and NF-κB directly regulates PUMA-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Drug: this compound - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Testing of the Akt/PKB Inhibitor MK-2206 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Capivasertib | AZD5363 | AKT inhibitor | TargetMol [targetmol.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. The slow cell death response when screening chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cdn.gbiosciences.com [cdn.gbiosciences.com]
A Comparative Guide to Akt Inhibitor VIII and GDC-0068 for T Cell Modulation
For Researchers, Scientists, and Drug Development Professionals
The serine/threonine kinase Akt is a critical node in the PI3K/Akt/mTOR signaling pathway, playing a pivotal role in regulating T cell metabolism, proliferation, survival, and differentiation.[1][2] Pharmacological inhibition of Akt has emerged as a promising strategy to uncouple T cell expansion from terminal differentiation, thereby generating T cell populations with enhanced memory characteristics and superior anti-tumor efficacy for adoptive cell therapies.[3][4]
This guide provides an objective comparison of two potent Akt inhibitors, Akt inhibitor VIII (AKTi-1/2) and GDC-0068 (Ipatasertib), focusing on their mechanisms and performance in modulating human T cells. Both compounds have been shown to effectively promote the generation of stem cell memory-like T cells, outperforming other inhibitors in comparative studies.[5]
Inhibitor Characteristics at a Glance
This compound and GDC-0068 differ fundamentally in their mechanism of action and isoform selectivity. GDC-0068 is an ATP-competitive inhibitor targeting the kinase domain of all three Akt isoforms, while this compound is an allosteric inhibitor that binds to the pleckstrin-homology (PH) domain, primarily targeting Akt1 and Akt2.[5][6][7]
| Feature | This compound (AKTi-1/2) | GDC-0068 (Ipatasertib) |
| Synonyms | AKTi-1/2 | Ipatasertib |
| Mechanism of Action | Allosteric inhibitor; binds the pleckstrin-homology (PH) domain, preventing membrane localization and subsequent phosphorylation.[5] | ATP-competitive inhibitor; binds the ATP-binding pocket, preventing the catalytic effects of ATP during phosphorylation.[5][7][8] |
| Isoform Selectivity | Selective for Akt1 and Akt2.[6] | Pan-Akt inhibitor (Akt1, Akt2, Akt3).[7][9][10] |
| Reported IC50 Values | Akt1: 58 nM, Akt2: 210 nM, Akt3: 2119 nM (cell-free assays).[6] | Akt1: 5 nM, Akt2: 19 nM, Akt3: 21 nM (enzymatic IC50).[9] |
Signaling Pathway Intervention
The diagram below illustrates the PI3K/Akt signaling cascade and the distinct intervention points of this compound and GDC-0068. Allosteric inhibition prevents Akt activation, while ATP-competitive inhibition blocks the function of already activated Akt.
Caption: PI3K/Akt signaling pathway showing distinct mechanisms of this compound and GDC-0068.
Comparative Performance Data in CD8+ T Cells
Studies directly comparing a panel of Akt inhibitors found that both the allosteric this compound and the ATP-competitive GDC-0068 outperformed other compounds.[5] They were identified as highly promising candidates for the ex vivo generation of superior early memory T cell products for adoptive immunotherapy.[5]
| Performance Metric | This compound | GDC-0068 (Ipatasertib) | Key Findings & Citations |
| Memory Phenotype | Potently retains high expression of CD62L and CCR7. | Effectively retains high expression of CD62L and CCR7. | Both inhibitors uncouple T cell expansion from differentiation, preserving an early memory/stem cell memory-like phenotype (CD62L+, CCR7+).[5] This is associated with the intranuclear accumulation of the transcription factor FOXO1.[3][4] |
| T Cell Expansion | Allows for robust expansion of T cells. | Allows for robust expansion of T cells. | While high doses can inhibit proliferation in a dose-dependent manner, optimized concentrations permit significant expansion while maintaining the desired phenotype.[5] |
| Polyfunctionality | Significantly increases the co-secretion of IFN-γ and IL-2 upon antigen recall. | Significantly increases the co-secretion of IFN-γ and IL-2 upon antigen recall. | Both inhibitors were shown to be superior in generating polyfunctional CD8+ T cells compared to controls and other tested Akt inhibitors.[5] |
| Metabolic Profile | Induces a unique metabolic profile with enrichment of hypoxia-associated genes. | Induces a unique metabolic profile with enrichment of hypoxia-associated genes. | AKT inhibition was associated with enhanced glycolytic function, a feature of stem cell-memory T cells.[5] It has also been shown to limit overall glycolytic metabolism.[3] |
| Secondary Expansion | T cells generated with the inhibitor show superior expansion upon restimulation. | T cells generated with the inhibitor show superior expansion upon restimulation. | T cells primed in the presence of Akt inhibitors expanded 2 to 10-fold better upon restimulation compared to control T cells.[5] |
Experimental Protocols
The following is a generalized protocol for the culture and analysis of human CD8+ T cells with this compound or GDC-0068, based on methodologies described in the literature.[5]
1. T Cell Isolation and Culture
-
Cell Source: Isolate CD8+ naive T cells (TN) from peripheral blood mononuclear cells (PBMCs) of healthy donors using magnetic-activated cell sorting (MACS).
-
Culture Medium: Use X-VIVO 15 medium supplemented with 10% human serum, 50 IU/mL IL-2, 5 ng/mL IL-7, and 5 ng/mL IL-15.
-
Stimulation: Co-culture CD8+ TN cells with peptide-loaded or allogeneic mature dendritic cells (mDCs) at an appropriate ratio (e.g., 5:1 T cell to mDC ratio).
2. Inhibitor Preparation and Application
-
Stock Solutions: Prepare high-concentration stock solutions of this compound and GDC-0068 by dissolving them in dimethyl sulfoxide (DMSO). Store at -20°C or -80°C.
-
Working Concentrations: On the day of the experiment, dilute the stock solutions in the culture medium to the desired final concentration. A dose-response experiment is recommended to determine the optimal concentration.
-
Application: Add the inhibitor or an equivalent volume of DMSO (vehicle control) to the T cell cultures at the time of stimulation. Ensure the final DMSO concentration does not exceed 0.5%.
3. T Cell Analysis
-
Phenotyping (Flow Cytometry): After a set culture period (e.g., 12 days), harvest cells and stain with fluorescently-conjugated antibodies against surface markers such as CD8, CD62L, and CCR7 to assess the T cell differentiation state.
-
Expansion (Cell Counting): Monitor T cell expansion by counting viable cells at different time points using a hemocytometer with trypan blue exclusion or an automated cell counter.
-
Polyfunctionality (Intracellular Cytokine Staining): Restimulate the cultured T cells with PMA/Ionomycin or specific antigens in the presence of a protein transport inhibitor (e.g., Brefeldin A) for several hours. Subsequently, fix, permeabilize, and stain for intracellular cytokines like IFN-γ and IL-2, followed by flow cytometry analysis.
Experimental Workflow
The diagram below outlines a typical workflow for comparing the effects of this compound and GDC-0068 on T cell differentiation and function.
Caption: A generalized workflow for the ex vivo treatment and analysis of T cells with Akt inhibitors.
References
- 1. pnas.org [pnas.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Inhibition of AKT signaling uncouples T cell differentiation from expansion for receptor-engineered adoptive immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ex vivo AKT-inhibition facilitates generation of polyfunctional stem cell memory-like CD8+ T cells for adoptive immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. AKT inhibition generates potent polyfunctional clinical grade AUTO1 CAR T-cells, enhancing function and survival - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of Akt Inhibitor VIII in Cellular Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The serine/threonine kinase Akt (also known as Protein Kinase B) is a critical node in intracellular signaling pathways, governing a wide array of cellular processes including cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in various cancers has made it a prime target for therapeutic intervention. Akt inhibitor VIII is a widely used allosteric inhibitor of Akt. However, a thorough understanding of its specificity is paramount for the accurate interpretation of experimental results and for its potential translation into clinical applications. This guide provides a comparative assessment of this compound's specificity against other commonly used Akt inhibitors, supported by experimental data and detailed protocols.
The Akt Signaling Pathway
The Akt signaling cascade is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), leading to the activation of phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, including Akt and its upstream activator, phosphoinositide-dependent kinase 1 (PDK1). This co-localization at the plasma membrane facilitates the phosphorylation of Akt at Threonine 308 (T308) by PDK1 and at Serine 473 (S473) by the mTORC2 complex, leading to its full activation. Activated Akt then phosphorylates a multitude of downstream substrates, modulating their activity to orchestrate various cellular responses.
Caption: The Akt Signaling Pathway.
Comparison of Akt Inhibitor Specificity
The specificity of a kinase inhibitor is a critical determinant of its utility as a research tool and its therapeutic potential. Off-target effects can lead to misinterpretation of experimental data and unwanted side effects. Here, we compare the specificity of the allosteric inhibitor this compound with another allosteric inhibitor, MK-2206, and an ATP-competitive inhibitor, Capivasertib (AZD5363).
| Inhibitor | Type | Akt1 IC50 (nM) | Akt2 IC50 (nM) | Akt3 IC50 (nM) | Key Off-Target Hits (% Inhibition @ 1µM) |
| This compound | Allosteric | 58[1] | 210[1] | 2200[1] | CAMKK1 (95%), CAMKK2 (92%), PIM3 (88%), DYRK1A (85%), MYLK (79%) |
| MK-2206 | Allosteric | 8[2] | 12[2] | 65[2] | Reported to have no inhibitory activity against 250 other protein kinases. |
| Capivasertib (AZD5363) | ATP-Competitive | 3[3] | 8[3] | 8[3] | P70S6K, PKA, ROCK1/2 (IC50 values in similar low nM range as Akt isoforms)[3] |
Note: IC50 values and off-target profiles can vary depending on the assay conditions and the specific panel of kinases screened.
Experimental Workflow for Assessing Inhibitor Specificity
A systematic approach is required to comprehensively assess the specificity of a kinase inhibitor. The following workflow outlines the key experimental stages, from initial biochemical assays to cellular characterization.
Caption: Experimental workflow for assessing kinase inhibitor specificity.
Experimental Protocols
Kinome-wide Specificity Profiling (KINOMEscan™)
Principle: This competition binding assay quantifies the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a large panel of kinases. The amount of kinase captured by the immobilized ligand is measured using a quantitative PCR (qPCR) readout of a DNA tag conjugated to the kinase.
Protocol:
-
Compound Preparation: Dissolve the test compound (e.g., this compound) in 100% DMSO to create a stock solution. Prepare a series of dilutions of the test compound in DMSO.
-
Assay Plate Preparation: Add the diluted test compound to the assay plate wells.
-
Kinase Addition: Add the DNA-tagged kinases from the panel to the wells containing the test compound.
-
Binding Competition: The test compound and the immobilized ligand compete for binding to the kinases.
-
Capture: The kinase-ligand complexes are captured on a solid support.
-
Washing: Unbound kinases and test compound are washed away.
-
Elution and qPCR: The captured, DNA-tagged kinases are eluted, and the amount of DNA is quantified by qPCR.
-
Data Analysis: The amount of kinase bound to the solid support is compared to a DMSO control. The results are typically expressed as a percentage of control, where a lower percentage indicates stronger binding of the test compound to the kinase.
Western Blot Analysis for Akt Pathway Inhibition
Principle: Western blotting is used to detect specific proteins in a complex mixture, such as a cell lysate. This protocol assesses the ability of an Akt inhibitor to block the phosphorylation of Akt and its downstream targets.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., a cancer cell line with an active Akt pathway) and allow them to adhere overnight. Treat the cells with various concentrations of the Akt inhibitor (e.g., this compound) or a vehicle control (e.g., DMSO) for a specified time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix a standardized amount of protein from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated Akt (p-Akt Ser473 and p-Akt Thr308), total Akt, phosphorylated downstream targets (e.g., p-GSK3β), and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing steps.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels and the loading control.
Cell Viability Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the Akt inhibitor or a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle-treated control cells. Plot the results to determine the IC50 value of the inhibitor.[4][5][6][7][8]
Conclusion
The selection of an appropriate Akt inhibitor for cellular studies requires careful consideration of its specificity profile. This compound is a valuable tool for studying Akt signaling; however, its off-target effects on kinases such as CAMKK1/2 and PIM3 should be considered when interpreting experimental outcomes. In contrast, MK-2206 exhibits a higher degree of selectivity, with minimal off-target activity reported in broad kinase panels. ATP-competitive inhibitors like Capivasertib, while potent against all Akt isoforms, may also inhibit other kinases within the AGC family, such as P70S6K and PKA.[3]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Biomarkers of Response to Akt Inhibitor MK-2206 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validating In Vivo Target Engagement of Akt Inhibitor VIII: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the in vivo target engagement of Akt inhibitor VIII, a critical step in preclinical and clinical drug development. We present objective comparisons with alternative Akt inhibitors and detail the experimental protocols necessary to generate robust supporting data.
Introduction to Akt Signaling and Inhibitor VIII
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial intracellular cascade that governs fundamental cellular processes, including cell survival, proliferation, growth, and metabolism.[1][2][3][4][5] Aberrant activation of this pathway is a common feature in many human cancers, making Akt a prime therapeutic target.[3][5][6]
This compound (also known as AKTi-1/2) is a cell-permeable, allosteric inhibitor that selectively targets the Akt1 and Akt2 isoforms with IC50 values of 58 nM and 210 nM, respectively. It is significantly less potent against Akt3 (IC50 of 2119 nM).[7][8][9][10] Unlike ATP-competitive inhibitors that bind to the kinase domain, allosteric inhibitors like this compound bind to a region at the interface of the pleckstrin homology (PH) and kinase domains. This prevents the conformational changes required for Akt activation.[6][11] Validating that this inhibitor effectively engages with its target in a complex in vivo environment is essential for interpreting efficacy and toxicity studies.
Comparison of Common Akt Inhibitors
Several Akt inhibitors with different mechanisms of action are available for preclinical and clinical research. Understanding their distinct properties is key to selecting the appropriate tool compound and interpreting target validation data.
| Inhibitor | Mechanism of Action | Isoform Selectivity (IC50 in nM) | Key Features |
| This compound (AKTi-1/2) | Allosteric | Akt1: 58, Akt2: 210, Akt3: 2119[7][8][9] | Highly selective for Akt1/2. Binds to the PH/kinase domain interface.[6] |
| MK-2206 | Allosteric | Akt1: 8, Akt2: 12, Akt3: 65 | Orally bioavailable, potent pan-Akt inhibitor. Has been extensively tested in clinical trials.[12][13] |
| Ipatasertib (GDC-0068) | ATP-Competitive | Akt1: 1, Akt2: 5, Akt3: 2.6 | Potent, selective, orally bioavailable pan-Akt inhibitor.[12][13] Shows robust antitumor response in models with PIK3CA/AKT alterations.[13] |
| Perifosine | Alkylphospholipid (prevents membrane localization) | Not applicable (indirect inhibitor) | Prevents Akt translocation to the plasma membrane, thereby inhibiting its activation.[14] |
| GSK690693 | ATP-Competitive | Akt1: 2, Akt2: 13, Akt3: 9 | Pan-Akt inhibitor that has been used in early-phase clinical trials.[6] |
Validating Target Engagement In Vivo
Confirming that a drug binds to its intended target and elicits a functional response in a living organism is a cornerstone of pharmacology. For this compound, this involves measuring both direct binding and the downstream consequences of its inhibitory action.
| Method | Principle | Advantages | Disadvantages |
| Pharmacodynamic (PD) Biomarker Analysis | Measures the phosphorylation status of downstream Akt substrates (e.g., p-GSK3β, p-PRAS40, p-FOXO1/3a) in tissues via Western Blot or IHC. | Directly assesses the functional consequence of target inhibition; relatively straightforward and widely used. | Indirect measurement of target binding; signal can be transient and influenced by other pathways. |
| Western Blot | Quantifies levels of total and phosphorylated proteins in tissue lysates. | Provides quantitative data on protein levels and phosphorylation status. | Requires tissue homogenization; lacks spatial information within the tissue. |
| Immunohistochemistry (IHC) | Visualizes the localization and abundance of proteins (e.g., p-Akt) in tissue sections. | Provides spatial resolution within the tissue architecture; useful for heterogeneous tissues like tumors. | Semi-quantitative; can be subject to variability in staining and interpretation. |
| Cellular Thermal Shift Assay (CETSA) | Measures the change in thermal stability of a target protein upon ligand binding in tissue samples. | Directly demonstrates physical binding of the inhibitor to the target in a physiological context. | Technically challenging; may require optimization for each target and tissue type. |
| Chemoproteomics (e.g., Kinobeads) | Uses affinity probes or broad-spectrum kinase inhibitors to profile which kinases are bound by the test compound in a tissue lysate.[15][16][17] | Provides a global view of kinase engagement and selectivity across the kinome. | Complex experimental workflow and data analysis; requires specialized equipment (LC-MS/MS).[15] |
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 2. sinobiological.com [sinobiological.com]
- 3. cusabio.com [cusabio.com]
- 4. bosterbio.com [bosterbio.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. A systematic molecular and pharmacologic evaluation of AKT inhibitors reveals new insight into their biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. apexbt.com [apexbt.com]
- 9. This compound | Apoptosis | Akt | TargetMol [targetmol.com]
- 10. stemcell.com [stemcell.com]
- 11. Ex vivo AKT-inhibition facilitates generation of polyfunctional stem cell memory-like CD8+ T cells for adoptive immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Akt inhibitors in cancer treatment: The long journey from drug discovery to clinical use (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeting AKT for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel Inhibitors of AKT: Assessment of a Different Approach Targeting the Pleckstrin Homology Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Probe-Based Target Engagement Assay for Kinases in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
